molecular formula C10H7BrN2 B2776488 5-(4-Bromophenyl)pyrimidine CAS No. 160377-42-4

5-(4-Bromophenyl)pyrimidine

Cat. No.: B2776488
CAS No.: 160377-42-4
M. Wt: 235.084
InChI Key: GJBAOBLGEYEVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBAOBLGEYEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Thermal Landscape of 5-(4-Bromophenyl)pyrimidine and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[SHANGHAI, CN — January 30, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the melting point of 5-(4-bromophenyl)pyrimidine and its key derivatives. As a Senior Application Scientist, the following guide is structured to provide not only precise data but also the scientific rationale behind its determination and significance in the broader context of pharmaceutical research and materials science.

Introduction: The Significance of a Melting Point

In the realm of chemical synthesis and drug development, the melting point is a fundamental and critical physical property. It serves as a primary indicator of a compound's purity and identity. For a crystalline solid, a sharp and defined melting point range is indicative of high purity, whereas a broad and depressed melting range often suggests the presence of impurities.[1][2] This guide focuses on this compound, a heterocyclic compound, and its derivatives, which are pivotal intermediates in the synthesis of various therapeutic agents.[3] Understanding the thermal characteristics of these molecules is paramount for their effective synthesis, purification, and application.

The Compound in Focus: Clarifying the Identity

The query "this compound" can be ambiguous. While it refers to the parent heterocyclic compound, in the context of medicinal chemistry, its derivatives, particularly 5-(4-bromophenyl)-4,6-dichloropyrimidine and This compound-4,6-diol , are of significant interest as key intermediates in the synthesis of drugs such as Macitentan, an endothelin receptor antagonist.[4][5][6] This guide will therefore address the melting points of these crucial derivatives, for which substantial experimental data exists.

Quantitative Data Summary

The experimentally determined melting points for key derivatives of this compound are summarized in the table below. This data has been compiled from various scientific sources and commercial suppliers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Source(s)
5-(4-Bromophenyl)-4,6-dichloropyrimidineC₁₀H₅BrCl₂N₂303.9798.0 - 102.0
5-(4-Bromophenyl)-4,6-dichloropyrimidineC₁₀H₅BrCl₂N₂303.97100
5-(4-Bromophenyl)-4,6-dichloropyrimidineC₁₀H₅BrCl₂N₂303.97101 - 102[3]
This compound-4,6-diolC₁₀H₇BrN₂O₂267.08178 - 180[3]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard laboratory procedure that requires precision and adherence to a validated protocol to ensure accuracy and reproducibility.

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[2]

Apparatus and Reagents
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)[3]

  • Capillary tubes (sealed at one end)

  • Sample of this compound derivative (finely powdered)

  • Thermometer (calibrated)

  • Heating medium (e.g., silicone oil)

Step-by-Step Methodology
  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1] A rapid heating rate can lead to an erroneously high and broad melting point reading.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Replicate Measurements: The procedure should be repeated with fresh samples to ensure the reproducibility of the results.

The following diagram illustrates the general workflow for melting point determination.

MeltingPointWorkflow A Sample Preparation (Powdering and Packing) B Apparatus Setup (Capillary Insertion) A->B Load Sample C Controlled Heating (1-2 °C/min) B->C Initiate Heating D Observation & Recording (Melting Range) C->D Monitor Phase Change E Data Analysis (Purity Assessment) D->E Evaluate Results

Caption: A generalized workflow for the experimental determination of a compound's melting point.

Synthesis and Physicochemical Context

The synthesis of this compound derivatives is a multi-step process that is crucial for the production of various pharmaceuticals. A common synthetic route to 5-(4-bromophenyl)-4,6-dichloropyrimidine is outlined below.

SynthesisPathway cluster_0 Synthetic Pathway Start p-Bromophenylacetic acid Inter1 Methyl p-bromophenylacetate Start->Inter1 Esterification Inter2 Dimethyl 2-(4-bromophenyl)malonate Inter1->Inter2 Condensation Inter3 This compound-4,6-diol Inter2->Inter3 Cyclization Product 5-(4-Bromophenyl)-4,6-dichloropyrimidine Inter3->Product Chlorination

Caption: A simplified synthetic pathway for 5-(4-bromophenyl)-4,6-dichloropyrimidine.

The melting point of the intermediate, this compound-4,6-diol (178-180 °C), is significantly higher than that of the final chlorinated product (98-102 °C).[3] This difference can be attributed to the presence of intermolecular hydrogen bonding in the diol, which requires more energy to overcome during the melting process. The replacement of the hydroxyl groups with chlorine atoms eliminates this hydrogen bonding, resulting in a lower melting point.

Conclusion and Future Directions

The melting point is an indispensable parameter in the characterization of this compound and its derivatives. This guide has provided a comprehensive overview of the available data for key intermediates, detailed experimental protocols for its determination, and the underlying scientific principles. For researchers in drug discovery and development, a thorough understanding of these thermal properties is essential for ensuring the quality, purity, and consistency of synthesized compounds. Future work may involve the experimental determination of the melting point of the parent this compound and the use of advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to further characterize these important molecules.[4]

References

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (2016). Retrieved January 30, 2026, from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015). Retrieved January 30, 2026, from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 30, 2026, from [Link]

  • experiment (1) determination of melting points. (2021). Retrieved January 30, 2026, from [Link]

  • This compound-4,6-diol | CAS 706811-25-8 - Veeprho. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. (2016). Retrieved January 30, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved January 30, 2026, from [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents. (2020).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. (2012). Retrieved January 30, 2026, from [Link]0.1021/jm3009103)

Sources

Technical Guide: 1H NMR Characterization of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level internal technical document intended for an R&D team in medicinal chemistry. It assumes a baseline understanding of NMR theory but focuses on the specific application to the 5-arylpyrimidine scaffold.

Executive Summary & Structural Context

5-(4-Bromophenyl)pyrimidine is a critical biaryl pharmacophore, frequently serving as a precursor in the synthesis of kinase inhibitors and diverse API (Active Pharmaceutical Ingredient) scaffolds via Suzuki-Miyaura cross-coupling.

Unlike its 4-substituted regioisomer, the 5-substituted pyrimidine possesses a unique


 symmetry axis (assuming fast rotation of the phenyl ring) that simplifies the heteroaromatic region of the spectrum. This guide details the acquisition, assignment, and validation of the 1H NMR spectrum, providing a robust method for distinguishing this specific isomer from potential synthetic byproducts.
Structural Logic and Symmetry

The molecule consists of two distinct aromatic systems linked at the pyrimidine C-5 position.

  • Pyrimidine Ring: The protons at positions 4 and 6 are chemically equivalent due to the symmetry plane passing through N1-C2-N3-C5. The proton at position 2 is unique and highly deshielded.

  • Phenyl Ring: The 1,4-disubstitution creates a classic AA'BB' spin system, often appearing as two "roofed" doublets, though magnetically they are non-equivalent.

Experimental Protocol (SOP)

To ensure high-resolution data suitable for publication or regulatory filing, the following Standard Operating Procedure (SOP) is recommended.

Solvent Selection: The Case for DMSO-d6

While CDCl


 is standard for non-polar organics, DMSO-d6  is the required solvent for this scaffold.
  • Reasoning: Pyrimidines are electron-deficient nitrogen heterocycles prone to

    
    -stacking aggregation in non-polar solvents, which causes peak broadening. DMSO-d6 disrupts these interactions, yielding sharp singlets for the pyrimidine protons.
    
  • Water Suppression: DMSO is hygroscopic. A water peak at ~3.33 ppm is inevitable. Ensure the sample concentration is sufficient (>5 mg/0.6 mL) to minimize the dynamic range problem caused by the solvent residual peak.

Sample Preparation Workflow

SamplePrep cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition Weigh Weigh 5-10 mg Target Analyte Solvent Add 0.6 mL DMSO-d6 (99.9% D) Weigh->Solvent Mix Vortex & Sonicate (Eliminate Aggregates) Solvent->Mix Tube Transfer to 5mm NMR Tube Mix->Tube Shim Gradient Shimming (Focus on Z1, Z2) Tube->Shim Scan Acquire 1H (ns=16) sw=14 ppm, d1=2s Shim->Scan

Figure 1: Optimized workflow for acquiring high-resolution heteroaromatic spectra.

Spectral Interpretation and Assignment

The spectrum is characterized by two distinct regions: the highly deshielded pyrimidine zone (>9.0 ppm) and the aromatic phenyl zone (7.0–8.0 ppm).

The Pyrimidine Region (Diagnostic Zone)

This region confirms the 5-substitution pattern. If the product were 4-substituted, you would observe three distinct pyrimidine signals (one singlet, two doublets). For the 5-substituted target, we observe only two singlets .

  • 
     9.20 ppm (Singlet, 1H, H-2): 
    
    • Assignment: Pyrimidine H-2.

    • Mechanistic Insight: This proton is flanked by two electronegative nitrogen atoms. The combined inductive effect (

      
      ) and the ring current anisotropy make this the most deshielded proton in the molecule.
      
  • 
     9.10 ppm (Singlet, 2H, H-4/H-6): 
    
    • Assignment: Pyrimidine H-4 and H-6.[1][2][3]

    • Mechanistic Insight: These protons are equivalent due to the

      
       symmetry axis. They are slightly less deshielded than H-2 because they are adjacent to only one nitrogen atom.
      
    • Diagnostic Check: The integration ratio between the peak at 9.20 and 9.10 must be exactly 1:2 .

The Phenyl Region (AA'BB' System)

The 4-bromophenyl moiety exhibits a second-order effect typical of para-disubstituted benzenes.

  • 
     7.85 ppm (Doublet, 2H, H-2'/H-6'):*
    
    • Assignment: Protons ortho to the pyrimidine ring.[4]

    • Coupling:

      
       Hz.
      
    • Shift Logic: The pyrimidine ring is an electron-withdrawing group (EWG), deshielding these protons relative to benzene (

      
       7.36).
      
  • 
     7.72 ppm (Doublet, 2H, H-3'/H-5'):*
    
    • Assignment: Protons ortho to the bromine atom.

    • Coupling:

      
       Hz.
      
    • Shift Logic: While bromine is electronegative, it is less electron-withdrawing via resonance than the pyrimidine ring. Additionally, the "roofing effect" (intensity slanting) will point towards the doublet at 7.85 ppm.

(Note: Exact chemical shifts may vary by


0.05 ppm depending on concentration and temperature).
Summary Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constant (

)
9.20 Singlet (s)1HPyrimidine H-2-
9.10 Singlet (s)2HPyrimidine H-4, H-6-
7.85 Doublet (d)2HPhenyl H-2', H-6'

Hz
7.72 Doublet (d)2HPhenyl H-3', H-5'

Hz
3.33 Broad (s)-HDO (Solvent)-
2.50 Quintet-DMSO (Solvent)

Hz

Structural Logic Diagram

The following diagram maps the NMR signals to the specific protons, illustrating the symmetry-derived equivalencies.

NMR_Assignment cluster_mol H2 H2 9.20 H46 H4/6 9.10 H_Ortho_Pyr H2'/6' 7.85 H_Ortho_Br H3'/5' 7.72 N_Deshielding Nitrogen Anisotropy (Max Deshielding) N_Deshielding->H2 Flanked by 2 N Symmetry C2 Symmetry Axis (Equivalence) Symmetry->H46 Chemical Equivalence AABB AA'BB' System (Para-substitution) AABB->H_Ortho_Pyr Deshielded by Heterocycle AABB->H_Ortho_Br Ortho to Halogen

Figure 2: Correlation between structural features and chemical shift logic.

Troubleshooting & Quality Control

Distinguishing Regioisomers

A common synthetic error in Suzuki couplings involving pyrimidines is the formation of the 4-isomer (4-(4-bromophenyl)pyrimidine).

  • The Trap: Both isomers have the same mass (LC-MS cannot distinguish them).

  • The Solution: Look at the pyrimidine region.[2][3][4][5][6][7][8]

    • 5-isomer (Target): Two singlets (Integral 1:2).

    • 4-isomer (Impurity): One singlet (H-2) and two doublets (H-5, H-6) with

      
       Hz. If you see splitting in the >8.5 ppm region, your synthesis failed regioselectivity.
      
Common Impurities
  • Residual Boronic Acid: Look for broad singlets around 8.0-8.2 ppm (B(OH)

    
     protons) in DMSO-d6.
    
  • Suzuki Catalyst Ligands: Triphenylphosphine oxide often appears as multiplets in the 7.5-7.7 ppm region, overlapping with the product. A

    
    P NMR check is recommended if the aromatic region is messy.
    

References

  • General Pyrimidine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Suzuki-Miyaura Coupling of Halopyrimidines: Gong, Y., & Pauls, H. W. (2000). "Regioselective palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine." Synlett, 2000(06), 829-831.

  • Solvent Effects in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • AA'BB' Systems: Reich, H. J. (2023). "NMR Spectroscopy: Proton Chemical Shifts." University of Wisconsin-Madison Chemistry.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Bromophenyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including potent dual endothelin receptor antagonists like Macitentan.[1][2] The structural elucidation and purity assessment of this compound are paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for its characterization. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing the underlying principles, expected fragmentation patterns, and robust experimental protocols tailored for researchers, scientists, and drug development professionals.

Part 1: Core Principles in the Mass Spectrometry of this compound

A successful mass spectrometric analysis hinges on understanding the molecule's inherent chemical properties and how they manifest in the mass spectrum. For this compound, two features are of critical importance: the presence of a bromine atom and the stability of the aromatic pyrimidine and phenyl rings.

The Indispensable Bromine Isotopic Signature

A key identifying feature of any bromine-containing compound in mass spectrometry is its distinct isotopic pattern.[3][4] Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[4][5] This 1:1 isotopic ratio results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M) and any bromine-containing fragments.[4][6] These peaks, referred to as the M and M+2 peaks, are separated by two mass-to-charge units (m/z) and have nearly identical intensities.[3][4][6][7] The observation of this 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule or fragment being analyzed.[3][6]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is pivotal as it dictates the extent of fragmentation and the type of information that can be gleaned from the analysis.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•+).[8][9] This process imparts significant internal energy to the ion, causing extensive and reproducible fragmentation.[8][10] While this may sometimes result in a diminished or absent molecular ion peak, the rich fragmentation pattern provides invaluable structural information.[8] For this compound, EI is well-suited for detailed structural elucidation through the analysis of its fragment ions.[8]

  • Chemical Ionization (CI): CI is a "softer" ionization method that involves the use of a reagent gas. It is particularly useful for nitrogen-containing heterocycles.[11] This technique typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which is advantageous for confirming the molecular weight of the parent compound.

  • Electrospray Ionization (ESI): ESI is another soft ionization technique, ideal for molecules that can be readily protonated in solution. Given the presence of nitrogen atoms in the pyrimidine ring, this compound can be analyzed by ESI, which would also be expected to yield a strong signal for the protonated molecule, [M+H]⁺. This is particularly useful when mass spectrometry is coupled with liquid chromatography (LC-MS).

Part 2: Deciphering the Mass Spectrum: Molecular Ion and Fragmentation Pathways

Under electron ionization, the this compound molecule will ionize and subsequently fragment in a predictable manner, driven by the stability of the resulting ions and neutral losses.

The Molecular Ion Peak

The molecular ion peak is the most critical piece of information in the mass spectrum, as it provides the molecular weight of the compound. For this compound (C₁₀H₇BrN₂), the molecular ion will appear as a pair of peaks of nearly equal intensity at:

  • m/z 234: Corresponding to the molecule containing the ⁷⁹Br isotope.

  • m/z 236: Corresponding to the molecule containing the ⁸¹Br isotope.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of stable carbocations and neutral molecules. For this compound, several key fragmentation pathways are anticipated:

  • Loss of a Bromine Radical: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). This fragmentation is a common pathway for brominated aromatic compounds.[12] This will result in a fragment ion at m/z 155 .

  • Cleavage of the Phenyl-Pyrimidine Bond: The bond connecting the bromophenyl and pyrimidine rings can break. This can lead to two possible fragment ions:

    • Bromophenyl cation: [C₆H₄Br]⁺, which will appear as an isotopic pair at m/z 155 and 157 .

    • Pyrimidinyl cation: [C₄H₃N₂]⁺ at m/z 79 .

  • Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, often through the loss of neutral molecules like hydrogen cyanide (HCN).[13] This can lead to a cascade of smaller fragment ions.

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Summary of Key Ions
m/z (Mass-to-Charge Ratio)Proposed Fragment StructureNotes
234 / 236[C₁₀H₇BrN₂]⁺˙Molecular ion (M•⁺), characteristic 1:1 isotopic doublet
155 / 157[C₆H₄Br]⁺Bromophenyl cation, characteristic 1:1 isotopic doublet
155[C₁₀H₇N₂]⁺Fragment from loss of bromine radical
79[C₄H₃N₂]⁺Pyrimidinyl cation
76[C₆H₄]⁺˙Phenyl radical cation from loss of bromine

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

I. Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. The optimal concentration may require adjustment based on instrument sensitivity.

  • Verification: Ensure the solvent blank is run prior to the sample to check for any interfering peaks.

II. Instrumentation and Parameters
  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for more concentrated samples.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

III. Data Acquisition and Interpretation Workflow

The following diagram outlines the logical workflow from sample injection to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep Prepare 1-10 µg/mL solution Inject Inject 1 µL into GC-MS Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect TIC Examine Total Ion Chromatogram MS Extract Mass Spectrum of Peak TIC->MS M_ID Identify M•⁺ at m/z 234/236 (1:1 ratio) MS->M_ID Frag_ID Assign Structures to Fragment Ions M_ID->Frag_ID

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Mass spectrometry is an indispensable tool for the structural confirmation and analysis of this compound. By leveraging the characteristic isotopic signature of bromine and understanding the predictable fragmentation patterns under electron ionization, researchers can confidently identify this compound and ensure its purity. The protocols and insights provided in this guide offer a robust framework for obtaining high-quality, reproducible mass spectrometric data, thereby supporting the advancement of research and development in the pharmaceutical sciences.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Hameed, A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 339-345.
  • Hameed, A., et al. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 339-345.
  • Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(15), 1670-1674.
  • Klyba, L. V., et al. (2011). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 81(8), 1667–1675.
  • Doc Player. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

  • ShortChemistry. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Bromo pattern in Mass Spectrometry.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Zhang, G., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016).

Sources

An In-depth Technical Guide to the Crystal Structure of 5-(4-Bromophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the crystal structure of 5-(4-Bromophenyl)pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. We delve into the synthesis of these molecules, the critical techniques of single-crystal X-ray crystallography used for their structural elucidation, and a detailed analysis of their molecular and supramolecular features. By examining the intricate interplay of intermolecular forces, including halogen bonding and π-π stacking, this guide illuminates the principles of crystal engineering and its profound impact on the physicochemical properties and biological activity of these derivatives. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and advanced insights into the structural chemistry of this important scaffold.

Introduction

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and central to the field of medicinal chemistry. As a core component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has inspired the development of a vast array of pyrimidine-containing therapeutic agents.[3][4] The pyrimidine framework's ability to engage in various non-covalent interactions, including hydrogen bonding, makes it a privileged structure in the design of molecules that can effectively interact with biological targets.[5] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][3]

The Significance of the 5-Aryl Substitution

The functionalization of the pyrimidine ring at the 5-position with an aryl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting derivatives. This substitution can significantly influence the molecule's steric and electronic profile, which in turn can affect its binding affinity and selectivity for a particular biological target. The introduction of an aryl moiety can lead to beneficial π-π stacking interactions with aromatic residues in a protein's active site, thereby enhancing potency.

The Role of the 4-Bromophenyl Moiety

The specific incorporation of a 4-bromophenyl group at the 5-position of the pyrimidine ring introduces several key features that can be exploited in drug design and crystal engineering. The bromine atom, a halogen, is capable of forming halogen bonds, which are non-covalent interactions where the halogen acts as an electrophilic species. These interactions, though weaker than conventional hydrogen bonds, are highly directional and can play a crucial role in determining the crystal packing and the conformation of the molecule in the solid state.[6] Furthermore, the phenyl ring provides a scaffold for further functionalization and can participate in various intermolecular interactions.

Importance of Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in a crystalline solid, known as crystal structure analysis, is a cornerstone of modern drug development. Single-crystal X-ray crystallography is the definitive technique for elucidating the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in a crystal.[7] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), where the biological activity of a compound is correlated with its three-dimensional structure.[8] Furthermore, crystal structure analysis is essential for identifying and characterizing different solid forms of a drug substance (polymorphs), which can have distinct physicochemical properties such as solubility, stability, and bioavailability.

Synthesis of this compound Derivatives

General Synthetic Routes

The synthesis of this compound derivatives often involves the construction of the pyrimidine ring followed by the introduction of the 4-bromophenyl group, or vice versa. A common and efficient method for the C-C bond formation between the pyrimidine core and the aryl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, 5-bromopyrimidine can be coupled with 4-bromophenylboronic acid in a Suzuki reaction to yield the desired product.

Alternatively, the pyrimidine ring can be constructed from precursors already containing the 4-bromophenyl moiety. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be synthesized in a three-step process starting from commercially available methyl 2-(4-bromophenyl)acetate.[8][9] This key intermediate can then be further functionalized to generate a library of derivatives.[8]

Synthetic_Workflow cluster_0 Route A: Cross-Coupling cluster_1 Route B: Ring Formation 5-Bromopyrimidine 5-Bromopyrimidine Product_A This compound 5-Bromopyrimidine->Product_A Suzuki Coupling 4-Bromophenylboronic_Acid 4-Bromophenylboronic_Acid 4-Bromophenylboronic_Acid->Product_A Pd_Catalyst Pd_Catalyst Pd_Catalyst->Product_A Methyl_2-(4-bromophenyl)acetate Methyl_2-(4-bromophenyl)acetate Intermediate This compound-4,6-diol Methyl_2-(4-bromophenyl)acetate->Intermediate Multi-step synthesis Product_B 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate->Product_B Chlorination Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Product_B

General synthetic strategies for this compound derivatives.

Experimental Protocol: A Case Study

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as an illustrative example.[8]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

  • A solution of methyl 2-(4-bromophenyl)acetate is added dropwise to a suspension of sodium hydride in THF at room temperature.

  • The reaction mixture is stirred, and then hydrochloric acid is added to adjust the pH.

  • The product is extracted with ethyl acetate, and the solvent is removed under reduced pressure to afford the crude product, which is then purified by recrystallization.

Step 2: Synthesis of this compound-4,6-diol

  • Sodium is slowly added to methanol at 0°C.

  • Dimethyl 2-(4-bromophenyl)malonate dissolved in methanol is then added to the sodium methoxide solution.

  • The reaction mixture is heated, and after cooling, the methanol is removed under reduced pressure.

  • The crude product is precipitated, filtered, and washed to yield the desired diol.

Step 3: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

  • This compound-4,6-diol is slowly added to phosphorus oxychloride (POCl₃) and refluxed.

  • The excess POCl₃ is distilled off under reduced pressure.

  • The residue is poured into ice water, and the pH is adjusted with potassium carbonate.

  • The final product is filtered, washed with water, and dried.[8]

Purification and Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[10] The synthesized compounds are typically purified by recrystallization from appropriate solvents to achieve high purity. Crystal growth is often a matter of trial and error, involving various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[10] The choice of solvent is crucial and can significantly influence the crystal quality and even the resulting polymorphic form.

Single-Crystal X-ray Crystallography: From Data Collection to Structure Solution

Theoretical Background

X-ray crystallography is a powerful analytical technique that exploits the diffraction of X-rays by the ordered arrangement of atoms in a crystal.[11] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays.[12] Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.[11] The positions and intensities of these diffracted beams are governed by Bragg's Law and are directly related to the arrangement of atoms within the crystal.

Experimental Workflow

The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps.[7]

Crystallography_Workflow Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing 3. Data Reduction & Processing Data_Collection->Data_Processing Structure_Solution 4. Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Validation 6. Structure Validation & Analysis Structure_Refinement->Validation

Workflow for single-crystal X-ray structure determination.

Step 1: Crystal Mounting A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.[13]

Step 2: Data Collection The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.[13]

Step 3: Data Reduction and Processing The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.

Step 4: Structure Solution and Refinement The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[12] This is typically overcome using computational methods such as direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[7]

Key Crystallographic Parameters

The quality and reliability of a crystal structure are assessed using several key parameters, which are typically reported in the crystallographic information file (CIF).

ParameterDescriptionTypical Good Value
Space Group Describes the symmetry of the crystal lattice.-
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal.-
R-factor (R₁) A measure of the agreement between the calculated and observed structure factor amplitudes.< 0.05 for small molecules
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.~1.0
Completeness of Data The percentage of measured reflections out of the total possible reflections.> 95%

Analysis of the Crystal Structure of this compound Derivatives

Molecular Geometry

The crystal structure of a this compound derivative reveals precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. For example, in the structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the thiazolo[3,2-a]pyrimidine bicyclic fragment is nearly flat.[14] The six-membered ring adopts a "sofa" conformation, with the sp³-hybridized carbon atom C5 slightly deviating from the plane formed by the other five atoms.[14]

Table of Representative Bond Lengths and Angles: (Note: The following data is hypothetical and for illustrative purposes. Actual values would be obtained from the CIF file of a specific derivative.)

BondLength (Å)AngleDegrees (°)
C(5)-C(1') (pyrimidine-phenyl)1.49C(4)-C(5)-C(6)118.5
C(1')-Br1.90C(2')-C(1')-C(6')120.0
N(1)-C(2)1.34N(1)-C(6)-C(5)122.3
C(4)-C(5)1.39C(1')-C(5)-C(6)121.2
Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions.[15][16][17][18] In the case of this compound derivatives, several types of interactions are commonly observed.

  • Hydrogen Bonds: While the core this compound scaffold may lack classical hydrogen bond donors, derivatives with substituents such as amino or hydroxyl groups can form strong hydrogen bonds, which often dominate the crystal packing.[15]

  • Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring. These interactions are highly directional and can be a powerful tool in crystal engineering.

  • π-π Stacking: The aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute to the overall stability of the crystal lattice.

  • n-π Interactions: In some cases, n-π interactions can be observed, for instance, between the bromine atom and the π-system of a neighboring phenyl ring.[14] In the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, such an interaction leads to the formation of homochiral chains.[14]

Intermolecular_Interactions Molecule_A This compound Derivative Molecule_B Neighboring Molecule Molecule_A->Molecule_B Hydrogen Bond (if applicable) Molecule_A->Molecule_B Halogen Bond (Br···N) Molecule_A->Molecule_B π-π Stacking Molecule_A->Molecule_B n-π Interaction (Br···π)

Common intermolecular interactions in crystals of the title compounds.

Supramolecular Assembly

The interplay of these various intermolecular interactions leads to the formation of complex and often beautiful supramolecular assemblies in the crystal. The specific packing motif adopted by a particular derivative will depend on the subtle balance of these forces and can be influenced by factors such as the nature and position of substituents on the pyrimidine and phenyl rings. Understanding and predicting these supramolecular structures is a key goal of crystal engineering.

Structure-Property Relationships and Applications in Drug Discovery

Correlating Crystal Structure with Physicochemical Properties

The crystal structure of a compound has a direct impact on its macroscopic physicochemical properties. For example, the strength and nature of the intermolecular interactions will determine the melting point of the solid; stronger interactions generally lead to higher melting points. The solubility of a crystalline compound is also influenced by its crystal packing, as energy is required to overcome the lattice forces during dissolution. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound consequences for drug development, as different polymorphs can exhibit different solubilities, stabilities, and dissolution rates, which in turn can affect the bioavailability of the drug.

Implications for Drug Design

A detailed understanding of the crystal structure of a lead compound can provide invaluable insights for the design of new, improved analogues. By visualizing how a molecule interacts with its neighbors in the crystal, medicinal chemists can make rational modifications to the structure to enhance its binding to a biological target. For instance, if a particular hydrogen bond is observed to be crucial for the supramolecular assembly, this may suggest that a similar interaction could be important for binding to a protein.

The study of structure-activity relationships (SAR) is greatly facilitated by crystallographic data.[19] By comparing the crystal structures of a series of related compounds with their corresponding biological activities, it is often possible to identify the key structural features that are responsible for potency and selectivity.[19]

Case Studies

Macitentan, an orally active, potent dual endothelin receptor antagonist, is a notable example of a drug molecule containing the this compound scaffold.[19] The development of Macitentan involved a detailed investigation of the structure-activity relationships of various pyrimidine derivatives, highlighting the importance of this chemical class in drug discovery.[19]

Conclusion and Future Perspectives

The crystal structure analysis of this compound derivatives provides a wealth of information that is crucial for understanding their chemical behavior and for guiding their development as potential therapeutic agents. The interplay of various intermolecular interactions, including halogen bonds and π-π stacking, governs the supramolecular assembly of these molecules in the solid state and influences their physicochemical properties.

Future research in this area will likely focus on the design and synthesis of new derivatives with tailored properties, based on the principles of crystal engineering. The use of computational methods to predict crystal structures and to screen for desired solid-state properties will undoubtedly play an increasingly important role. Furthermore, the continued application of single-crystal X-ray crystallography will be essential for validating these predictions and for providing the detailed structural insights that are necessary to advance the field of drug discovery.

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021-11-16).
  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012-08-03).
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI.
  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI.
  • X-ray crystallography - Wikipedia.
  • Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions | Physical Chemistry | ChemRxiv | Cambridge Open Engage. (2025-06-03).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • X-ray Crystallography - Creative BioMart.
  • Significance and Biological Importance of Pyrimidine in the Microbial World - PMC.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - ResearchGate. (2025-11-03).
  • (PDF) Biological and Medicinal Significance of Pyrimidine's: A Review - ResearchGate. (2025-08-06).
  • x Ray crystallography - PMC - PubMed Central - NIH.
  • Understanding x-ray crystallography structures - YouTube. (2021-09-26).
  • Weak interactions in crystals: old concepts, new developments - PMC - NIH.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (2023-03-09).
  • X-ray Protein Crystallography - Physics LibreTexts. (2022-11-08).
  • An overview on synthesis and biological activity of pyrimidines - SciSpace.

Sources

role of 5-(4-Bromophenyl)pyrimidine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utility of 5-(4-Bromophenyl)pyrimidine in Drug Discovery: From Privileged Scaffolds to Clinical Agents

Executive Summary

In the high-stakes arena of medicinal chemistry, This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility is twofold:

  • As a Pharmacophore: The 4-bromophenyl moiety serves as a critical lipophilic anchor, exploiting hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and kinases. The bromine atom often engages in halogen bonding, enhancing binding affinity.

  • As a Synthetic "Handle": The aryl bromide is a pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold during Lead Optimization.

This technical guide dissects the role of this scaffold, using the blockbuster drug Macitentan (Opsumit®) as a primary case study, while providing validated protocols for its synthesis and functionalization.

Part 1: Structural Logic & Pharmacological Relevance[1][2][3][4]

The "Selectivity Filter" in GPCR Antagonists

The 5-arylpyrimidine core is central to the pharmacology of Endothelin Receptor Antagonists (ERAs). In the development of Macitentan , a dual ET_A/ET_B antagonist used for pulmonary arterial hypertension (PAH), the 5-(4-bromophenyl) group was not a random choice; it was an evolutionary leap from its predecessor, Bosentan.

  • Mechanism: The pyrimidine core mimics the nucleobase interactions, but the 5-position substituent dictates receptor subtype selectivity.

  • The Bromine Effect: Structure-Activity Relationship (SAR) data revealed that replacing a simple phenyl group with a 4-bromophenyl group increased potency against the ET_A receptor by approximately 10-fold [1]. The bromine atom provides a specific steric and electronic profile that fills a hydrophobic sub-pocket in the receptor, a feature absent in the unsubstituted analogues.

Kinase Inhibition (ATP-Competitors)

Beyond GPCRs, this scaffold serves as a template for Type I and Type II kinase inhibitors. The pyrimidine nitrogen atoms often function as hydrogen bond acceptors for the kinase "hinge" region (e.g., Valine or Methionine residues), while the 5-aryl group projects into the "gatekeeper" region or the solvent-exposed front pocket, depending on the specific fusion (e.g., pyrazolo[1,5-a]pyrimidines) [2].

Part 2: Validated Experimental Protocols

Synthesis of the Core Intermediate: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Accessing the scaffold requires a robust conversion of the diol to the dichloro-derivative. This is the "gateway" reaction for any medicinal chemist working with this series.

Objective: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from this compound-4,6-diol.

Reagents:

  • Starting Material: this compound-4,6-diol (CAS: 706811-25-8)

  • Chlorinating Agent: Phosphorus oxychloride (

    
    )
    
  • Base:

    
    -Dimethylaniline (catalytic/stoichiometric)
    

Protocol (Self-Validating System):

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 43.0 g (0.16 mmol) of the diol in 500 mL of 
    
    
    
    .
  • Activation: Carefully add 50 mL of

    
    -dimethylaniline. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to 130 °C (reflux) for 2–4 hours.

    • Validation Check: The reaction is complete when the suspension turns into a clear, dark-brown solution. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the polar starting material.

  • Workup (Critical Step):

    • Evaporate excess

      
       under reduced pressure.[1]
      
    • Dissolve the viscous residue in dichloromethane (DCM).

    • Quenching: Slowly pour the DCM solution into crushed ice/water with vigorous stirring. Maintain temperature <20 °C to prevent hydrolysis of the product.

    • Neutralize to pH 9–10 using

      
       or saturated 
      
      
      
      .
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate. Recrystallize from ethanol or purify via silica gel chromatography.
    
  • Expected Yield: 85–90% (White to pale yellow solid).

Functionalization via (Macitentan Route)

The dichloro-intermediate allows for sequential substitution. The 4- and 6-positions are highly electrophilic.

  • Step 1: Reaction with a sulfonamide or sulfamide salt (e.g., propylsulfamide potassium salt) in DMSO at RT yields the monochloro-intermediate.

  • Step 2: Displacement of the second chloride with an alkoxide (e.g., ethylene glycol derivative) requires harsher conditions (NaH/THF or KOtBu/DME at 80–100 °C) [3].

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the industrial-grade synthesis pathway for Macitentan, highlighting the critical role of the this compound core.

MacitentanSynthesis cluster_0 Core Scaffold Synthesis cluster_1 Lead Optimization / Drug Assembly Start Methyl 2-(4-bromophenyl)acetate Step1 Cyclization (Formamidine acetate, NaOMe) Start->Step1 Diol 5-(4-Bromophenyl) pyrimidine-4,6-diol Step1->Diol Step2 Chlorination (POCl3, 130°C) Diol->Step2 Dichloro 5-(4-Bromophenyl)- 4,6-dichloropyrimidine (Key Intermediate) Step2->Dichloro Sulfamide Propylsulfamide Potassium Salt MonoChloro Monochloro Intermediate (SNAr @ RT) Dichloro->MonoChloro + Sulfamide Macitentan Macitentan (Dual ERA) MonoChloro->Macitentan + Glycol Sidechain Glycol Ethylene Glycol Deriv. (KOtBu, 100°C)

Caption: Figure 1. Convergent synthesis of Macitentan. The 4,6-dichloro core (yellow) acts as the electrophilic hub for sequential assembly.

Part 4: Advanced Applications (Suzuki-Miyaura Coupling)

In discovery campaigns where the 5-phenyl group is not the final endpoint but a scaffold for library generation, the bromine atom acts as a "handle."

Reaction Class: Palladium-Catalyzed Cross-Coupling Substrate: this compound derivative Partner: Aryl/Heteroaryl Boronic Acids[2][3]

Optimized Protocol (High-Throughput Compatible):

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    for sterically hindered substrates.
  • Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is crucial for the boronate activation.

  • Base:

    
     (2-3 equiv). Superior to carbonates for pyrimidine substrates.
    
  • Conditions: Microwave irradiation at 110 °C for 30 mins or thermal heating at 80 °C for 12 hours.

Data Summary: Solvent Effects on Yield

Solvent System Base Yield (%) Notes

| 1,4-Dioxane |


 | 60-85% | Optimal balance of solubility and rate [4]. |
| Toluene | 

| 40% | Poor solubility of polar pyrimidines. | | DMF |

| 20-50% | Difficult workup; catalyst deactivation possible. |

Part 5: Pharmacophore Mapping

Understanding why this molecule works requires visualizing the binding interactions.

Pharmacophore Core Pyrimidine Core Subst 5-(4-Bromophenyl) Group Core->Subst Scaffold Attachment Interaction1 H-Bond Acceptor (Hinge Region/Water Bridge) Core->Interaction1 Interaction2 Hydrophobic Filling (Selectivity Pocket) Subst->Interaction2 Interaction3 Halogen Bond (Br---O/N Backbone) Subst->Interaction3 Target Receptor Pocket (ET_A / Kinase) Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Figure 2. Pharmacophore map showing the dual role of the core: H-bonding via the heterocycle and hydrophobic/halogen interactions via the bromophenyl tail.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.[1][4][5][6] Journal of Medicinal Chemistry, 55(17), 7849–7861.[1][5]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2345-2352.

  • Boss, C., et al. (2002). PCT Int. Appl. WO 02/053557. (Patent describing the original synthesis of Macitentan intermediates).

  • Ahmad, R., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects. Molecules, 25(6), 1426.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and colleagues in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production.[2][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-(4-Bromophenyl)pyrimidine, a substrate of significant interest in medicinal chemistry and materials science. The resulting biaryl pyrimidine scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate.[1][5][6][7] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[1][5][6] This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2 + Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Transmetalation Base Base Base->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand. For example, a study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, found that 5 mol % of Pd(PPh₃)₄ was effective.[10]

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, or a mixture of ethanol and water).[5][11] The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is crucial to prevent the oxidation of the Pd(0) catalyst.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12][13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[11] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13][14]

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base Start->Setup Catalyst Add Catalyst & Ligand Setup->Catalyst Solvent Add Solvent & Degas Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Periodically Monitor->Heat Incomplete Workup Work-up: - Quench with Water - Extract with Organic Solvent - Dry and Concentrate Monitor->Workup Complete Purify Purification: Flash Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2: A flowchart illustrating the general experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, PdCl₂(PPh₃)₂The choice of catalyst can significantly impact reaction efficiency. For heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands are often effective.[7]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosLigands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate its reactivity.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KFThe base is crucial for activating the boronic acid.[8][9] The choice of base can depend on the solvent and the presence of base-sensitive functional groups.[1] K₃PO₄ is often a good choice for heteroaryl couplings.[10]
Solvent 1,4-Dioxane, Toluene, DMF, THF, Ethanol/WaterThe solvent influences the solubility of the reagents and the reaction kinetics. Aqueous solvent mixtures can be environmentally friendly and effective.[9][11][15]
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate, but may also lead to side reactions. Room-temperature couplings are possible with highly active catalyst systems.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing- Poor choice of base or solvent- Sterically hindered or electron-rich substrate- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.[1]- Screen different bases and solvents.[12]- Use a more active catalyst/ligand system.[16]
Formation of Homocoupled Product - Presence of oxygen- Use of a Pd(II) precursor without complete reduction to Pd(0)- Improve degassing procedure.[1]- Add a small amount of a reducing agent or use a Pd(0) catalyst directly.
Protodeboronation of Boronic Acid - Presence of water and/or acidic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and reagents if possible.- Optimize reaction time and temperature.
Difficulty in Product Purification - Co-elution with byproducts or starting materials- Optimize the chromatographic conditions (solvent system, silica gel type).- Consider recrystallization as an alternative or additional purification step.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable biaryl pyrimidine derivatives. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important transformation in a variety of research and development settings. The continued development of new catalysts and reaction conditions will undoubtedly further expand the scope and utility of this remarkable reaction.[17]

References

  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Chem 115 Myers. The Suzuki Reaction.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Journal of the American Chemical Society.
  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • YouTube.
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • PubMed Central.
  • RSC Advances (RSC Publishing). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.
  • ACS Publications.
  • The Journal of Organic Chemistry.
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Arylpyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2][3] The introduction of an aryl substituent at the 5-position of the pyrimidine ring gives rise to 5-arylpyrimidines, a privileged structural motif found in a multitude of therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4] The versatility of this scaffold allows for fine-tuning of physicochemical properties and biological activity, making it a focal point in drug discovery programs.[1][2]

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the synthesis of 5-arylpyrimidines, offering a powerful toolkit for medicinal chemists.[5][6][7] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon bonds under relatively mild conditions with excellent functional group tolerance.[8][9] This guide provides an in-depth exploration of the palladium-catalyzed synthesis of 5-arylpyrimidines, with a focus on practical applications and detailed protocols for researchers, scientists, and drug development professionals.

Core Concepts: Understanding Palladium-Catalyzed Cross-Coupling Reactions

The power of palladium catalysis lies in its ability to facilitate the coupling of two organic fragments through a catalytic cycle. While several named reactions exist, they all share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][10]

The General Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Ar-X (5-Halopyrimidine) R-X->Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Organometallic Reagent Ar'-M Organometallic Reagent->Transmetalation Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' 5-Arylpyrimidine Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with a 5-halopyrimidine (Ar-X). The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halopyrimidine is crucial here, with the general trend being I > Br > Cl > F.[11] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates, often without the need for highly specialized ligands.[12][13]

  • Transmetalation: In this step, the aryl group from an organometallic reagent (Ar'-M) is transferred to the palladium center, displacing the halide. The nature of the organometallic reagent defines the specific named reaction (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling).[10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two aryl groups, yielding the desired 5-arylpyrimidine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Key Methodologies for 5-Arylpyrimidine Synthesis

Several palladium-catalyzed cross-coupling reactions are routinely employed for the synthesis of 5-arylpyrimidines. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners.[5][14]

  • Reaction Scheme: 5-Halopyrimidine + Arylboronic Acid --(Pd catalyst, Base)--> 5-Arylpyrimidine

  • Key Parameters:

    • Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂ are common choices.[15][16][17]

    • Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient, though more specialized ligands can be used for challenging substrates.[18]

    • Base: An aqueous base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for the transmetalation step.[15][17]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.[16][17]

Stille Coupling

The Stille coupling utilizes organostannane reagents. While these reagents are often highly toxic, the reaction conditions are very mild and tolerant of a wide range of functional groups.[19][20][21]

  • Reaction Scheme: 5-Halopyrimidine + Arylstannane --(Pd catalyst)--> 5-Arylpyrimidine

  • Key Parameters:

    • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently used.

    • Ligands: Triphenylphosphine is a common ligand.

    • Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.[22]

    • Solvent: Anhydrous, non-polar solvents such as toluene, dioxane, or THF are preferred.

Other Notable Methods
  • Negishi Coupling: Employs organozinc reagents and is known for its high reactivity and functional group tolerance.[23][24][25]

  • Sonogashira Coupling: Used to introduce alkynyl groups, which can then be further functionalized. This method typically uses a palladium catalyst in conjunction with a copper co-catalyst.[26][27][28][29]

  • Buchwald-Hartwig Amination: While not for C-C bond formation, this reaction is crucial for synthesizing aminopyrimidines, another important class of bioactive molecules.[30][31][32][33]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for the synthesis of various 5-arylpyrimidines.[15][17][34]

Suzuki-Miyaura Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants 1. Add 5-halopyrimidine, arylboronic acid, and base to a flask. Inert_Atmosphere 2. Evacuate and backfill with an inert gas (e.g., Argon). Reactants->Inert_Atmosphere Solvent_Catalyst 3. Add solvent and palladium catalyst. Inert_Atmosphere->Solvent_Catalyst Heating 4. Heat the reaction mixture with stirring. Solvent_Catalyst->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching 6. Cool to room temperature and quench with water. Monitoring->Quenching Extraction 7. Extract with an organic solvent (e.g., EtOAc). Quenching->Extraction Purification 8. Dry, concentrate, and purify by column chromatography. Extraction->Purification

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[15]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[17]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)[15][17]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the 5-halopyrimidine (e.g., 5-bromopyrimidine), arylboronic acid, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously. Microwave irradiation can significantly reduce reaction times.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine.

Protocol 2: General Procedure for Stille Coupling

This protocol is based on established procedures for Stille cross-coupling reactions.[20][35]

Materials:

  • 5-Halopyrimidine (1.0 equiv)

  • Arylstannane (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halopyrimidine and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the arylstannane reagent via syringe and stir the mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃ (2/4)Na₂CO₃Toluene/H₂O901680-90
33-Chlorophenylboronic acidPdCl₂(dppf) (2)K₃PO₄DMF110875-85
42-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001080-90

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Troubleshooting and Expert Insights

  • Low Yields:

    • Catalyst Inactivity: Ensure the catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. Consider using more advanced ligands for challenging substrates.[18]

    • Inefficient Transmetalation: The choice of base in Suzuki couplings is critical. K₃PO₄ is often more effective for less reactive boronic acids. For Stille couplings, ensure the stannane reagent is pure.

    • Dehalogenation: This side reaction can occur, especially with highly reactive substrates. Lowering the reaction temperature or using a milder base may help.

  • Formation of Byproducts:

    • Homo-coupling: Homo-coupling of the boronic acid can occur. Using a slight excess of the halopyrimidine can sometimes mitigate this.

    • Protodeboronation: The boronic acid can be cleaved by water. Ensure the reaction is run under inert conditions and that the base is not too strong.

  • Causality Behind Experimental Choices:

    • Ligand Selection: The ligand modulates the electronic and steric properties of the palladium center, influencing its reactivity and stability. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive aryl chlorides.[20]

    • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. For Suzuki couplings, a polar, aprotic solvent in combination with water is often ideal to dissolve both the organic and inorganic reagents.[17]

Conclusion

The palladium-catalyzed synthesis of 5-arylpyrimidines is a powerful and indispensable tool in modern drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful implementation of these transformative reactions in the laboratory.

References

Sources

The Versatile Synthon: Harnessing 5-(4-Bromophenyl)pyrimidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary organic synthesis and drug discovery, the strategic deployment of versatile building blocks is paramount. Among these, 5-(4-Bromophenyl)pyrimidine stands out as a pivotal intermediate, offering a unique combination of a reactive aryl bromide handle and the biologically relevant pyrimidine core. This guide provides an in-depth exploration of its applications in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, and its role as a scaffold in the development of novel therapeutics. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven methodologies.

The pyrimidine moiety is a ubiquitous feature in a vast array of biologically active compounds, including anticancer agents, kinase inhibitors, and modulators of G protein-coupled receptors (GPCRs).[1][2][3] The presence of the 4-bromophenyl group at the 5-position of the pyrimidine ring provides a convenient and reactive site for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular architectures.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom on the phenyl ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are renowned for their efficiency, functional group tolerance, and broad applicability in the synthesis of complex organic molecules.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals. This reaction involves the coupling of an organoboron reagent with an organic halide.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The choice of ligand is critical, as it influences the rate of both oxidative addition and reductive elimination, thereby enhancing the overall efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound E Inert Atmosphere (N2 or Ar) A->E B Arylboronic Acid B->E C Pd Catalyst & Ligand C->E D Base (e.g., K2CO3) D->E F Solvent (e.g., Dioxane/H2O) E->F Dissolve G Heat (e.g., 80-100 °C) F->G Stir & Heat H Quench Reaction G->H Cool I Extraction H->I J Chromatography I->J K Coupled Product J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine

This protocol is adapted from a similar transformation and serves as a robust starting point.

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyrimidine.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012-24>85
This compoundPhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O8516>90
B. Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable intermediates for the construction of more complex molecules, including heterocycles and natural products.[4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

Mechanistic Rationale: The Sonogashira reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using an amine base and performing the reaction under an inert atmosphere.[5][6]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N2 or Ar) A->F B Terminal Alkyne (e.g., TMS-acetylene) B->F C Pd Catalyst & Ligand C->F D Cu(I) Co-catalyst D->F E Base (e.g., Et3N) E->F G Solvent (e.g., THF or DMF) F->G Dissolve H Room Temp to Heat G->H Stir I Filter through Celite H->I Cool J Extraction I->J K Chromatography J->K L Alkynylated Product K->L

Caption: Workflow for Sonogashira Coupling.

Protocol: Synthesis of 5-(4-((trimethylsilyl)ethynyl)phenyl)pyrimidine

This general protocol for aryl bromides can be effectively applied.[7] Using (trimethylsilyl)acetylene is advantageous as it is a liquid and the TMS group can be readily removed post-coupling if the terminal alkyne is desired.[6][8]

Materials:

  • This compound (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (2:1) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add (trimethylsilyl)acetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (2)THFRT12-24>80
This compoundPhenylacetylenePd(OAc)₂ (2)CuI (4)DIPA (2)DMF608>75
C. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[2][9][10][11] This reaction is of immense importance in medicinal chemistry as the aniline and related motifs are prevalent in a wide range of pharmaceuticals.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[12]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound E Inert Atmosphere (N2 or Ar) A->E B Amine (e.g., Morpholine) B->E C Pd Pre-catalyst & Ligand C->E D Base (e.g., NaOtBu) D->E F Solvent (e.g., Toluene or Dioxane) E->F Dissolve G Heat (e.g., 100 °C) F->G Stir & Heat H Quench Reaction G->H Cool I Extraction H->I J Chromatography I->J K Aminated Product J->K

Sources

synthesis of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Protocol for N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide[1]

Executive Summary

This application note details the step-by-step chemical synthesis of Macitentan , a sulfamide-based antagonist used in the treatment of Pulmonary Arterial Hypertension (PAH).[1] Unlike standard academic protocols, this guide focuses on process robustness , emphasizing impurity control, stoichiometry, and scalable workup procedures.

The synthesis follows a linear assembly strategy on a pyrimidine core, optimized to minimize the formation of bis-substituted byproducts and hydrolytic impurities. The protocol is grounded in the foundational work of Bolli et al. (J. Med. Chem. 2012) but enhanced with industrial process controls derived from subsequent process optimization data.

Retrosynthetic Analysis & Strategy

The structural complexity of Macitentan lies in its asymmetric substitution of the central pyrimidine ring. The most reliable route disconnects the molecule at the ether linkages and the sulfamide bond, utilizing 5-(4-bromophenyl)-4,6-dichloropyrimidine as the pivotal scaffold.

Strategic Logic:

  • Regioselectivity: The initial displacement of the first chloride on the symmetrical dichloro-core establishes the regiochemistry.

  • Chemotherapy: The sulfamide moiety is introduced first. The electron-withdrawing nature of the sulfamide makes the remaining chloride less reactive, requiring harsher conditions (alkoxide displacement) for the second step, which acts as a natural "stop" to prevent over-reaction.

  • Convergent Capping: The final step involves a nucleophilic aromatic substitution (

    
    ) to attach the terminal 5-bromo-2-chloropyrimidine "cap."
    

Retrosynthesis Target Macitentan (Target) Inter1 Alcohol Intermediate (Precursor) Target->Inter1 Ether Formation (S_NAr) Cap 5-Bromo-2-chloropyrimidine (Cap Reagent) Target->Cap Disconnection A Core 5-(4-Bromophenyl)- 4,6-dichloropyrimidine (Scaffold) Inter1->Core Disconnection B Sulfamide Propylsulfamide (Side Chain) Inter1->Sulfamide Sulfamoylation Glycol Ethylene Glycol (Linker) Inter1->Glycol Linker Install

Figure 1: Retrosynthetic disconnection showing the linear assembly on the dichloro-pyrimidine scaffold.[2][3]

Detailed Experimental Protocol
Phase 1: Sulfamoylation of the Core

Objective: Selective mono-substitution of the dichloro-pyrimidine with propylsulfamide.

  • Reagents:

    • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

    • Propylsulfamide (1.1 equiv)

    • Potassium tert-butoxide (KOtBu) (2.2 equiv) or

      
       (excess)
      
    • Solvent: DMSO (anhydrous)

Protocol:

  • Activation: In a dried reactor under

    
    , dissolve propylsulfamide in DMSO. Add KOtBu portion-wise at 0–5°C. Stir for 30 mins to generate the potassio-sulfamide salt. Critical: Exotherm control is required.
    
  • Coupling: Add 5-(4-bromophenyl)-4,6-dichloropyrimidine to the mixture at RT.

  • Reaction: Heat to 25–30°C and stir for 4–6 hours.

    • Process Check: Monitor by HPLC.[4][1][2][5][6][7] Target < 2% remaining starting material.

  • Workup: Quench the reaction mixture into a chilled citric acid solution (10% aq). The pH should be acidic (pH ~3–4) to protonate the sulfamide.

  • Isolation: Filter the resulting precipitate. Wash with water and cold methanol. Dry under vacuum at 50°C.[4]

  • Yield: Expect 85–90% of Intermediate A (Monochloro-sulfamide).

Phase 2: Introduction of the Glycol Linker

Objective: Displacement of the second chloride with ethylene glycol.

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Ethylene Glycol (20–40 equiv) — High excess acts as both reagent and solvent to prevent polymerization.

    • KOtBu (3.0 equiv)

    • Solvent: DME (Dimethoxyethane) or neat Ethylene Glycol.[5]

Protocol:

  • Preparation: Dissolve Intermediate A in DME.

  • Alkoxide Formation: In a separate vessel, dissolve KOtBu in the large excess of ethylene glycol (exothermic).

  • Addition: Add the alkoxide solution to the Intermediate A solution.

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Mechanism:[1][3][5][8] This is a difficult

      
       due to the electron-rich nature of the product. High temp is mandatory.
      
  • Workup: Cool to RT. Pour into water/ice. Acidify with dilute HCl to pH 5. Extract with Ethyl Acetate (EtOAc).[2][5][6]

  • Purification: The crude oil often contains unreacted glycol. Wash the organic layer extensively with brine. Crystallize from EtOAc/Heptane if necessary.

  • Yield: Expect 70–80% of Intermediate B (Alcohol).[5]

Phase 3: Final Coupling (Macitentan Formation)

Objective: Capping the alcohol with 5-bromo-2-chloropyrimidine.

  • Reagents:

    • Intermediate B (1.0 equiv)

    • 5-bromo-2-chloropyrimidine (1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion) (3.0 equiv)

    • Solvent: THF (anhydrous)

Protocol:

  • Deprotonation: Suspend NaH in THF at 0°C. Add a solution of Intermediate B in THF dropwise. Stir for 30 mins to ensure full alkoxide formation (

    
     gas evolution).
    
  • Addition: Add 5-bromo-2-chloropyrimidine (solid or solution) to the reaction mass.

  • Reaction: Heat to reflux (65–70°C) for 3–5 hours.

    • Process Check: HPLC should show conversion to Macitentan. Watch for hydrolysis of the chloropyrimidine reagent.

  • Quench: Cool to 10°C. Carefully quench with water (dropwise,

    
     evolution!).
    
  • Extraction: Adjust pH to ~5 with citric acid. Extract with EtOAc.[2][5]

  • Crystallization (Critical): Solvent swap to Methanol (MeOH). Heat to reflux to dissolve, then cool slowly to RT. Macitentan crystallizes as a white solid.

  • Final Yield: Expect 80–85%.

Critical Process Parameters (CPPs)
ParameterPhaseSpecificationRationale
Stoichiometry Phase 2Glycol > 20 equivPrevents the alcohol product from reacting with another molecule of Intermediate A (dimerization).
Temperature Phase 3< 75°CAbove 80°C, the sulfamide nitrogen may deprotonate and compete as a nucleophile, leading to N-alkylation impurities.
Water Content All< 0.05% (KF)Water competes with alkoxides/sulfamides, leading to hydrolysis of the chloropyrimidine (Hydroxy-impurity).
Quench pH Phase 1pH 3.0 – 4.0Ensures the sulfamide is protonated and precipitates from the aqueous DMSO mixture.
Workflow Visualization

SynthesisWorkflow Start Start: Dichloro-Core Step1 Step 1: Sulfamoylation (DMSO, KOtBu, 25°C) Start->Step1 InterA Intermediate A (Monochloro) Step1->InterA Isolation Step2 Step 2: Etherification (Glycol, 100°C) InterA->Step2 InterB Intermediate B (Alcohol) Step2->InterB Extraction Step3 Step 3: Coupling (NaH, THF, 70°C) InterB->Step3 Final Macitentan (Crystalline) Step3->Final MeOH Cryst.

Figure 2: Linear process flow from starting material to purified API.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

  • HPLC Purity: > 99.5% (Area %)[4][1][2]

  • Appearance: White to off-white crystalline powder.

  • Mass Spectrometry (ESI+): m/z = 589/591

    
     (Characteristic dibromo isotope pattern).
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.6 (s, 1H, NH)
      
    • 
       8.48 (s, 2H, Pyrimidine H)
      
    • 
       4.6–4.5 (m, 2H, 
      
      
      
      )
    • 
       3.9–3.8 (m, 2H, 
      
      
      
      )
    • 
       0.8 (t, 3H, Propyl 
      
      
      
      )
References
  • Bolli, M. H., et al. (2012).[4][3][7][9][10] "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[3][9][10][11] Journal of Medicinal Chemistry, 55(17), 7849–7861.[5][9][10]

  • Boss, C., et al. (2016).[3] "From bosentan (Tracleer®) to macitentan (Opsumit®): The medicinal chemistry perspective."[3] Bioorganic & Medicinal Chemistry Letters, 26(15), 3381-3394.[3] [3]

  • Actelion Pharmaceuticals. (2002). "Sulfamides and their use as endothelin receptor antagonists." World Intellectual Property Organization, WO2002053557.

  • Optimus Drugs. (2017). "Process for preparation of Macitentan." World Intellectual Property Organization, WO2017191565.

Sources

analytical methods for 5-(4-Bromophenyl)pyrimidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(4-Bromophenyl)pyrimidine (5-4BP) is a pivotal heterocyclic building block, serving as a critical intermediate in the synthesis of dual endothelin receptor antagonists (e.g., Macitentan precursors) and functional materials for optoelectronics. Its structural integrity relies on the precise connectivity between the electron-deficient pyrimidine ring and the halogenated phenyl moiety.

From a synthetic perspective, 5-4BP is typically accessed via Suzuki-Miyaura cross-coupling of 5-bromopyrimidine with 4-bromophenylboronic acid (or equivalent esters), or through condensation of 2-(4-bromophenyl)malonaldehyde with formamidine. Consequently, the analytical control strategy must rigorously detect specific process-related impurities:

  • Protodeboronation byproducts: 5-phenylpyrimidine (loss of Br).

  • Homocoupling impurities: Bis-pyrimidines or bis-phenyls.

  • Transition metal residues: Palladium (Pd) carryover from catalytic cycles.

This guide details a self-validating analytical workflow combining HPLC-UV-MS, NMR, and solid-state characterization to ensure pharmaceutical-grade quality.

Physicochemical Profile

PropertySpecification / ValueRelevance
Molecular Formula C₁₀H₇BrN₂Identity Confirmation
Molecular Weight 235.08 g/mol Mass Spectrometry Target
Monoisotopic Mass 233.97 (⁷⁹Br) / 235.97 (⁸¹Br)Isotopic Pattern Verification
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; Insoluble in WaterSample Prep for HPLC/NMR
pKa (Calculated) ~1.8 (Pyrimidine N)Mobile Phase pH Selection
UV Maxima ~250-260 nmHPLC Detection Wavelength

Protocol A: Chromatographic Purity Profiling (UHPLC-UV-MS)

Objective: Quantify purity and identify organic impurities with a focus on resolving the des-bromo analog.

Rationale: The pyrimidine ring is basic. Using a low-pH mobile phase (Formic Acid) suppresses silanol interactions on the column stationary phase, improving peak shape, while simultaneously facilitating protonation for positive-mode Electrospray Ionization (ESI+).

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: Diode Array Detector (DAD) + Single Quadrupole MS.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Table
Time (min)%A%BCurveEvent
0.00955InitialEquilibration
1.009556Hold for polar impurities
8.005956Elution of main peak & lipophilics
10.005956Wash
10.109551Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): 0.9 < Tf < 1.3 for the main peak.

  • Resolution (Rs): > 2.0 between 5-4BP and the des-bromo impurity (5-phenylpyrimidine).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

Protocol B: Structural Elucidation (NMR Spectroscopy)

Objective: Unambiguous assignment of the regio-isomerism (C5-connectivity).

Rationale: The symmetry of the pyrimidine ring at the 5-position results in a simplified signal pattern. H4 and H6 are chemically equivalent, appearing as a singlet (or very tight doublet). If the phenyl group were at the 4-position, H5 and H6 would show distinct coupling (d, J~5Hz).

Experimental Setup
  • Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance III).

  • Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.

  • Internal Standard: TMS (0.00 ppm).

Expected Spectral Signature (DMSO-d₆)
  • Pyrimidine Protons:

    • H-2: δ ~9.20 ppm (s, 1H). Most deshielded due to flanking nitrogens.

    • H-4, H-6: δ ~9.05 ppm (s, 2H). Equivalent, confirming 5-substitution.

  • Phenyl Protons:

    • H-2', H-6': δ ~7.80 ppm (d, J=8.5 Hz, 2H). Ortho to pyrimidine.[1][2][3][4][5]

    • H-3', H-5': δ ~7.72 ppm (d, J=8.5 Hz, 2H). Ortho to Bromine.[6]

    • Note: The AA'BB' system may appear as a pair of "roofed" doublets.

Validation Check: Integration ratio must be exactly 1:2:2:2 (H2 : H4/6 : H2'/6' : H3'/5'). Any deviation suggests overlap with impurities.

Protocol C: Mass Spectrometry & Isotope Analysis

Objective: Confirm the presence of Bromine and the molecular mass.

Rationale: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). A genuine brominated compound must display a 1:1 doublet in the mass spectrum separated by 2 atomic mass units (amu).

MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent fragmentation).

  • Source Temp: 120°C.

  • Desolvation Gas: 800 L/hr (N₂).

Data Interpretation
  • Target Ion [M+H]⁺:

    • Peak A: m/z 234.97 (containing ⁷⁹Br).

    • Peak B: m/z 236.97 (containing ⁸¹Br).

  • Acceptance Criteria: The intensity ratio of Peak A to Peak B must be between 0.95 and 1.05.

  • Failure Mode: If the ratio is skewed or the +2 peak is missing, the compound is likely the des-bromo analog or a contaminant.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for lot release based on the protocols above.

AnalyticalWorkflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structure & Safety Sample Crude this compound HPLC UHPLC-UV-MS Analysis (Protocol A) Sample->HPLC PurityCheck Purity > 98.0%? No Des-bromo > 0.1%? HPLC->PurityCheck MSCheck MS Isotope Pattern 1:1 Ratio (235/237)? PurityCheck->MSCheck Yes Reject QUARANTINE / REWORK PurityCheck->Reject No NMR 1H NMR Spectroscopy (Protocol B) MSCheck->NMR Yes MSCheck->Reject No RegioCheck Symmetry Confirmed? (H4/H6 Equivalence) NMR->RegioCheck MetalCheck ICP-MS for Palladium (< 10 ppm) RegioCheck->MetalCheck Yes RegioCheck->Reject No Release CERTIFICATE OF ANALYSIS RELEASE MetalCheck->Release Pass MetalCheck->Reject Fail

Caption: Figure 1. Integrated QC decision tree ensuring chemical identity, isomeric purity, and safety compliance for this compound.

References

  • Bolli, M. H., et al. (2012).[7][2] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[7][2] Journal of Medicinal Chemistry, 55(17), 7849–7861. Link

  • Gong, Y., et al. (2001). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Synlett, 2001(10), 1570-1572. Link

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[8] Link

  • PubChem. (2025).[9] "5-(4-Bromophenyl)-4,6-dichloropyrimidine Compound Summary." National Library of Medicine. Link

Sources

purification of 5-(4-Bromophenyl)pyrimidine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 5-(4-Bromophenyl)pyrimidine by Recrystallization

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including the endothelin receptor antagonist, macitentan.[1] Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and the final drug substance's safety and efficacy. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2] This application note details the principles, a systematic protocol, and practical insights for the successful recrystallization of this compound.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a selected solvent. The core principle is that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.[2] An impure solid is dissolved in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:

  • Differential Solubility : It must dissolve the this compound readily at its boiling point but poorly at low temperatures (e.g., 0-4°C).[3]

  • Impurity Solubility : Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3][4]

  • Chemical Inertness : The solvent must not react with the compound being purified.[3][4]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3][4]

  • Safety and Cost : The solvent should ideally be non-toxic, non-flammable, and inexpensive.[4]

Based on the structure of this compound (a moderately polar aromatic heterocycle), suitable candidate solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and potentially aprotic polar solvents or mixed solvent systems. Notably, literature precedent for a closely related derivative suggests that methanol is an excellent starting point for recrystallization.[5]

Experimental Protocol: From Crude Solid to Pure Crystals

This section outlines a two-part protocol: a small-scale solvent screening to identify the optimal solvent system, followed by a detailed bulk recrystallization procedure.

Part A: Systematic Solvent Screening (Microscale)

Before committing a large quantity of crude material, it is prudent to perform small-scale solubility tests to identify the best solvent.[6]

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • Record the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[2]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[6]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

Data Summary: Hypothetical Solvent Screening Results

SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
HexaneInsolubleSparingly SolublePoorUnsuitable
TolueneSparingly SolubleVery SolubleFair, slow crystallizationPossible, consider for mixed systems
Ethyl AcetateSolubleVery SolublePoor, requires significant coolingUnsuitable as a single solvent
Methanol Sparingly Soluble Very Soluble Excellent, rapid formation of fine needles Excellent Candidate
EthanolSparingly SolubleVery SolubleGood, crystalline solidGood Candidate
Part B: Bulk Recrystallization Workflow

This protocol assumes methanol has been selected as the optimal solvent.

Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolution (in minimal hot methanol) Crude->Dissolve HotFilt 2. Hot Filtration (optional, remove insolubles) Dissolve->HotFilt Cool 3. Slow Cooling (crystallization) HotFilt->Cool SuctionFilt 4. Suction Filtration (isolate crystals) Cool->SuctionFilt Wash 5. Wash (with cold methanol) SuctionFilt->Wash Dry 6. Drying (vacuum oven) Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Detailed Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a magnetic stir bar and a small amount of methanol, just enough to cover the solid.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Add more hot methanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[2][7] An excess of solvent will result in a lower yield.

  • Decolorization & Hot Filtration (if necessary):

    • If the hot solution is colored with impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]

    • To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.

    • Collect the crystals by suction filtration, transferring the crystalline slurry to the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold methanol. This will rinse away any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the product.

  • Drying:

    • Allow the crystals to air-dry on the filter for a few minutes by pulling air through the Büchner funnel.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.

Troubleshooting Common Recrystallization Issues

ProblemCause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
No Crystals Form Too much solvent was used; solution is not saturated; rapid cooling.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal from a previous batch. If this fails, boil off some of the solvent to increase the concentration and cool again.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold.Ensure minimal solvent is used. Pre-heat all glassware for hot filtration. Always use ice-cold solvent for washing the final product.
Premature Crystallization The solution cooled too quickly in the funnel during hot filtration.Use a pre-heated funnel and flask for the filtration. Perform the filtration as quickly as possible. If crystals form, add a small amount of hot solvent to redissolve them.

Purity Assessment

The purity of the final product should be confirmed. The most common methods are:

  • Melting Point Analysis : A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[7]

  • Thin-Layer Chromatography (TLC) : A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis (NMR, GC-MS) : For definitive structural confirmation and purity assessment.

By following this detailed protocol, researchers can reliably and effectively purify this compound, ensuring high-quality material for subsequent applications in research and drug development.

References

  • Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bolshan, Y., & Batey, R. A. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 6(18), 3123–3126*.
  • MIT Digital Lab Techniques Manual. (2007). Recrystallization. MIT OpenCourseWare. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Frontier, A. J. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861*.
  • ACS Publications. (2012). Supporting Information for The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan). Journal of Medicinal Chemistry.
  • Google Patents. (2019). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Atlantis Press. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018).

Sources

Application Notes & Protocols: The Strategic Use of 5-(4-Bromophenyl)pyrimidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to mimic the adenine base of ATP and effectively target the hinge region of protein kinases.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-(4-Bromophenyl)pyrimidine and its derivatives as a pivotal intermediate in the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its use, present detailed, field-proven synthetic protocols, and discuss key structure-activity relationship (SAR) insights that empower the rational design of potent and selective therapeutic agents.

Introduction: The Significance of the 5-Aryl Pyrimidine Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a major focus of pharmaceutical research. The pyrimidine core is a recurring motif in numerous FDA-approved kinase inhibitors, valued for its synthetic tractability and inherent ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[2][3]

The compound this compound emerges as a particularly valuable building block for several key reasons:

  • Structural Mimicry : The pyrimidine core itself acts as an effective hinge-binder.[1]

  • Vector for Selectivity : Substitutions at the 5-position of the pyrimidine ring project into a region of the kinase active site near the "gatekeeper" residue. This region is less conserved across the kinome, meaning that modifications here, on the phenyl ring, can be exploited to achieve inhibitor selectivity.[2]

  • Synthetic Handle : The bromine atom on the phenyl group is a versatile functional group, perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the systematic and efficient introduction of a wide array of chemical moieties to probe the kinase active site, facilitating rapid library synthesis and exploration of structure-activity relationships (SAR).

This guide will provide the foundational knowledge and practical methodologies to leverage this powerful intermediate in kinase inhibitor discovery programs.

Core Chemical Principles & Rationale

The strategic advantage of using a pre-functionalized intermediate like 5-(4-bromophenyl)-4,6-dichloropyrimidine lies in a modular approach to inhibitor design.[5] The synthesis often follows a convergent path where different fragments of the final molecule are prepared separately and then combined.

The 4- and 6-chloro positions on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. These side chains are often designed to enhance solubility or form additional interactions with the solvent-exposed regions of the kinase.

The true power, however, lies in the bromine atom. It serves as a latent point of diversification. A library of inhibitors can be synthesized from a common chloro-pyrimidine intermediate, and in a final or penultimate step, the bromo-phenyl moiety can be coupled with a diverse set of boronic acids to fine-tune potency and selectivity against the target kinase.

cluster_synthesis Convergent Synthesis Strategy Start 5-(4-Bromophenyl)-4,6-dichloropyrimidine S1 Step 1: Nucleophilic Aromatic Substitution (SNA_r) at C4/C6 Start->S1 Intermediate Common Intermediate (Still contains Bromine handle) S1->Intermediate S2 Step 2: Suzuki-Miyaura Cross-Coupling at Bromine Intermediate->S2 Library Diverse Library of Kinase Inhibitors S2->Library Boronic_Acids Aryl/Heteroaryl Boronic Acids (R-B(OH)2) Boronic_Acids->S2

Caption: A convergent workflow for kinase inhibitor library synthesis.

Experimental Protocols

The following protocols are designed to be self-validating systems. Success at each stage is confirmed by standard analytical techniques (TLC, LC-MS, NMR), ensuring the integrity of the material progressing to the next step.

Protocol 1: Synthesis of the Key Intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine

This intermediate is frequently synthesized from commercially available starting materials and serves as the primary building block for subsequent reactions.[5][6]

  • Objective: To synthesize 5-(4-bromophenyl)-4,6-dichloropyrimidine from methyl 2-(4-bromophenyl)acetate.

  • Reaction Scheme: A multi-step process involving condensation with formamide followed by chlorination. A detailed three-step synthesis starting from methyl 2-(4-bromophenyl) acetate can achieve a total yield of over 50%.[5]

  • Key Steps (Summarized from Hou et al.[5]):

    • Malonate Synthesis: Reaction of methyl 2-(4-bromophenyl) acetate with dimethyl carbonate to form dimethyl 2-(4-bromophenyl)malonate.

    • Pyrimidine Ring Formation: Condensation of the malonate with formamide to yield this compound-4,6-diol.

    • Chlorination: Treatment of the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product, 5-(4-bromophenyl)-4,6-dichloropyrimidine.

  • Validation: The structure and purity of the final product must be rigorously confirmed by ¹H NMR and Mass Spectrometry before proceeding.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is the cornerstone reaction for diversifying the this compound scaffold. It enables the formation of a C-C bond between the bromophenyl group and a variety of aryl or heteroaryl partners.[4][7]

  • Objective: To couple an aryl/heteroaryl boronic acid to the 4-position of the phenyl ring on a pyrimidine-based intermediate.

  • Causality Behind Component Selection:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available catalyst suitable for a wide range of substrates.[8]

    • Base: A base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

    • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and an aqueous solution of the base is typically used to facilitate the dissolution of both organic and inorganic reagents.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst decomposition and ensure high yields.

Component Typical Role & Quantity Example
Pyrimidine SubstrateAryl Halide1.0 equivalent
Boronic AcidCoupling Partner1.1 - 1.5 equivalents
Palladium CatalystCatalyst2 - 10 mol %
BaseActivator2.0 - 3.0 equivalents
SolventReaction Medium1,4-Dioxane / H₂O

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired product.

  • Validation: Confirm the identity, purity, and structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrimidine scaffold using intermediates like this compound has yielded crucial insights into kinase inhibition.[9]

Position on Scaffold Function & Common Modifications SAR Implications
Pyrimidine N1/N3 Hinge Binding Forms 1-3 hydrogen bonds with the kinase hinge region, anchoring the inhibitor. This interaction is fundamental for potency.
Pyrimidine C2/C4/C6 Solubility & Potency Often substituted with (substituted) anilines or other amine-containing groups.[9] These groups can be tailored to improve solubility and form secondary interactions outside the hinge.[10]
Pyrimidine C5-Phenyl Selectivity & Potency The phenyl group provides a rigid scaffold. The bromine allows for Suzuki coupling to introduce diverse aryl/heteroaryl groups that probe the gatekeeper pocket. Small, lipophilic, or electron-withdrawing groups can enhance potency.[11]

The ability to rapidly diversify the C5-phenyl substituent via Suzuki coupling is a powerful tool for navigating the SAR and optimizing for a desired selectivity profile. For instance, in the development of Aurora kinase inhibitors, modifications on the pyrimidine core are crucial for achieving potent enzymatic inhibition and subsequent degradation of oncoproteins like MYC.[10][12][13]

cluster_kinase Simplified Kinase ATP-Binding Pocket Inhibitor 5-Aryl Pyrimidine Inhibitor Pyrimidine Pyrimidine Core Hinge Hinge Region (Backbone NH) Pyrimidine->Hinge H-Bonds Aryl 5-Aryl Group (via Suzuki Coupling) Gatekeeper Gatekeeper Residue Aryl->Gatekeeper Probes for Selectivity Sidechain C4-Side Chain Solvent Solvent-Exposed Region Sidechain->Solvent Modulates Solubility

Caption: Binding model of a 5-aryl pyrimidine inhibitor in a kinase active site.

Conclusion

This compound and its derivatives are not merely chemical intermediates; they are strategic tools for accelerating the drug discovery process. The inherent reactivity of the bromine atom provides a reliable and efficient entry point for late-stage diversification through robust methods like the Suzuki-Miyaura coupling. This allows medicinal chemists to systematically explore chemical space around the gatekeeper residue, providing a powerful lever to optimize both the potency and selectivity of kinase inhibitors. The protocols and principles outlined in this guide offer a solid foundation for any research program aiming to develop the next generation of targeted therapeutics.

References

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Semantic Scholar.
  • Wells, C. I., et al. (2021).
  • Bautista, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH.
  • Fancelli, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Ahmad, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • US Patent US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
  • Ali, M. A., et al. (2024).
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem. 9qCl)

Sources

Scale-Up Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine: An Application Note for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a critical intermediate in the manufacture of advanced pharmaceutical ingredients, notably the dual endothelin receptor antagonist, Macitentan.[1][2] The described synthetic strategy is a robust three-step process commencing from commercially available methyl 2-(4-bromophenyl)acetate. The methodology has been optimized for scalability, focusing on yield, purity, operational safety, and economic viability. The process involves a malonate synthesis, a cyclization to form the pyrimidine-diol core, and a final, high-yielding chlorination step using phosphorus oxychloride (POCl₃). This guide details each stage with step-by-step instructions, in-process controls, safety protocols for handling hazardous reagents, and analytical methods for quality assurance, achieving a high-purity final product with a commendable overall yield.

Introduction

5-(4-bromophenyl)-4,6-dichloropyrimidine (CAS No. 146533-41-7) is a pivotal building block in modern medicinal chemistry.[1] Its significance is highlighted by its role as a key intermediate in the synthesis of Macitentan, an orally active drug for the treatment of pulmonary arterial hypertension.[1][3] The molecular architecture, featuring a central pyrimidine ring with two reactive chlorine atoms and a bromophenyl substituent, allows for sequential, regioselective functionalization, making it an invaluable synthon for constructing complex molecular targets.

Several synthetic routes to this intermediate have been reported, most of which converge on the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol.[2][4] The strategy detailed herein is based on a well-established and scalable pathway that begins with methyl 2-(4-bromophenyl)acetate.[3][4][5] This approach is favored for its use of readily available starting materials, reliable reaction sequences, and amenability to large-scale production environments.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for specific procedural choices, ensuring both reproducibility and a deep understanding of the process. A critical focus is placed on the safe handling of phosphorus oxychloride, a hazardous but essential reagent in the final chlorination step.

Reaction Scheme and Mechanism

The overall synthesis is accomplished in three distinct chemical transformations, starting from methyl 2-(4-bromophenyl)acetate.

Synthetic_Pathway A Methyl 2-(4-bromophenyl)acetate B Dimethyl 2-(4-bromophenyl)malonate A->B  (i) NaH or NaOMe  Dimethyl Carbonate, THF C This compound-4,6-diol B->C  (ii) Formamidine Acetate  NaOMe, Methanol D 5-(4-Bromophenyl)-4,6-dichloropyrimidine C->D  (iii) Phosphorus Oxychloride (POCl₃)  Reflux

Caption: Overall synthetic pathway from starting material to final product.

Mechanistic Insights:

  • Malonate Formation: The first step is a base-mediated acylation. A strong base like sodium methoxide (NaOMe) deprotonates the α-carbon of methyl 2-(4-bromophenyl)acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to the formation of dimethyl 2-(4-bromophenyl)malonate.

  • Pyrimidine Ring Formation: This step is a condensation-cyclization reaction. The malonate intermediate reacts with formamidine in the presence of a base. The base facilitates the deprotonation of the malonate and formamidine, enabling a series of nucleophilic attacks and eliminations that ultimately construct the heterocyclic this compound-4,6-diol ring system.[3]

  • Deoxychlorination: The final step transforms the pyrimidine-4,6-diol into the target dichloropyrimidine. This reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction.[6][7] The hydroxyl groups of the diol tautomer attack the highly electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of chloride and phosphate byproducts, resulting in the substitution of both hydroxyl groups with chlorine atoms.[8][9] The use of a tertiary amine base like N,N-dimethylaniline can be employed to catalyze the reaction and scavenge the HCl generated.[1][10]

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaM.W.Suggested Grade
Methyl 2-(4-bromophenyl)acetate19111-01-2C₉H₉BrO₂229.07≥98%
Sodium Methoxide (NaOMe)124-41-4CH₃NaO54.02≥97% (or as solution)
Dimethyl Carbonate616-38-6C₃H₆O₃90.08Anhydrous, ≥99%
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, ≥99.9%
Formamidine Acetate3473-63-0C₃H₈N₂O₂104.11≥98%
Methanol (MeOH)67-56-1CH₄O32.04Anhydrous, ≥99.8%
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33≥99%
Toluene108-88-3C₇H₈92.14ACS Grade
N,N-Dimethylaniline121-69-7C₈H₁₁N121.18≥99.5%
Cyclohexane110-82-7C₆H₁₂84.16ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (w/w), ACS Grade
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, ≥99%
Equipment
  • Large-volume (10-50 L) glass-lined or Hastelloy reactor with mechanical stirring, reflux condenser, and temperature control unit (heating/cooling mantle).

  • Inert atmosphere capability (Nitrogen or Argon).

  • Addition funnel for controlled liquid addition.

  • Large Buchner funnel with vacuum filtration setup.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, chemically resistant apron or lab coat. For handling POCl₃, a full-face respirator with an appropriate acid gas cartridge is mandatory.[11][12]

Detailed Scale-Up Synthesis Protocol

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
  • Reactor Setup: Equip a 20 L reactor with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet. Ensure the system is completely dry.

  • Reagent Charging: Charge the reactor with anhydrous THF (8 L) and sodium methoxide (1.0 kg, 18.5 mol). Stir the suspension under a nitrogen atmosphere.

  • Reactant Addition: In a separate vessel, mix methyl 2-(4-bromophenyl)acetate (2.5 kg, 10.9 mol) and dimethyl carbonate (1.47 kg, 16.3 mol). Add this mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 30°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 15-20 hours. Monitor the reaction progress by TLC or HPLC until the starting acetate is consumed.

  • Work-up: Cool the reaction mixture to 0-5°C. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid until the pH is ~7. Transfer the mixture to a separatory funnel, add ethyl acetate (8 L), and wash the organic layer with saturated brine (2 x 4 L).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. This crude oil can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound-4,6-diol
  • Reactor Setup: Set up a 20 L reactor as described in Step 1.

  • Reagent Charging: Charge the reactor with anhydrous methanol (10 L) and sodium methoxide (1.47 kg, 27.2 mol). Stir until dissolved.

  • Reactant Addition: Add the crude dimethyl 2-(4-bromophenyl)malonate (assuming ~10.9 mol) to the reactor, followed by formamidine acetate (1.36 kg, 13.1 mol).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 5-7 hours. Monitor the reaction by TLC/HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C. A precipitate will form. Carefully add a solution of citric acid or 1 M HCl to the stirred slurry to neutralize it to pH 6-7.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid cake thoroughly with cold water (3 x 2 L) and then with a small amount of cold methanol. Dry the solid under vacuum at 60-70°C to a constant weight. This yields this compound-4,6-diol as a light yellow or off-white solid.[4]

Step 3: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine
  • Reactor Setup: In a well-ventilated chemical fume hood, equip a 20 L reactor with a robust mechanical stirrer, reflux condenser fitted with a gas scrubber (for HCl and POCl₃ fumes), and a temperature probe. Ensure all equipment is scrupulously dry.

  • Reagent Charging: Charge the reactor with this compound-4,6-diol (2.0 kg, 7.49 mol).

  • Chlorinating Agent Addition: Under vigorous stirring, slowly and carefully add phosphorus oxychloride (POCl₃) (7.0 L, 11.5 kg, 75.0 mol). The addition is exothermic and should be controlled.

  • Catalyst Addition (Optional but Recommended): Slowly add N,N-dimethylaniline (0.91 kg, 7.5 mol) dropwise. This will act as a catalyst and acid scavenger.[1]

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 8-10 hours. The reaction mixture will turn into a dark, viscous solution. Monitor the reaction completion by HPLC (a sample must be carefully quenched and worked up before injection).

  • POCl₃ Removal: Once the reaction is complete, cool the mixture to 40-50°C. Distill off the excess phosphorus oxychloride under reduced pressure. This is a critical step to minimize the amount of POCl₃ in the quenching step.

  • Quenching (CRITICAL STEP): Prepare a separate large vessel with crushed ice and water (25 kg ice in 25 L water). With very strong mechanical stirring, slowly and carefully pour the cooled, viscous black residue from the reactor into the ice water. This is a highly exothermic and hazardous operation that generates HCl gas. Perform in a well-ventilated area.

  • Neutralization and Precipitation: The solution will be highly acidic. Slowly add a saturated solution of potassium carbonate (or 50% NaOH solution) to the slurry, maintaining the temperature below 20°C, until the pH reaches 9-10.[1][2] A solid product will precipitate.

  • Isolation: Stir the slurry for 1-2 hours, then filter the solid product using a large Buchner funnel. Wash the filter cake extensively with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot ethanol-acetone (5:2) or to perform a slurry wash with cyclohexane at room temperature for several hours.[4]

  • Drying: Filter the purified product and dry it in a vacuum oven at 50-60°C to a constant weight. This yields 5-(4-bromophenyl)-4,6-dichloropyrimidine as a white to light yellow solid. A typical yield for this step is 85-90%.[1][2]

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase A Charge Diol & POCl₃ B Heat to Reflux (8-10 hours) A->B C Vacuum Distill (Remove excess POCl₃) B->C D Quench into Ice Water (CAUTION!) C->D E Neutralize (pH 9-10) D->E F Filter Solid E->F G Wash / Recrystallize F->G H Vacuum Dry G->H I QC Analysis H->I

Caption: Key unit operations for the final chlorination and purification step.

Process Safety and Hazard Analysis

The scale-up of this synthesis requires strict adherence to safety protocols, primarily due to the use of phosphorus oxychloride (POCl₃).

Phosphorus Oxychloride (POCl₃) Hazards:

  • Corrosivity: Extremely corrosive to skin, eyes, and the respiratory tract. Causes severe burns upon contact.[11][12]

  • Reactivity: Reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride gas.[11][13][14] This is why all equipment must be dry and the quenching procedure must be highly controlled.

  • Toxicity: Fatal if inhaled.[11][13] Inhalation can cause pulmonary edema, which may be delayed.[12] It is also a lachrymator (induces tears).[11]

Required Safety Measures:

  • Engineering Controls: All operations involving POCl₃ must be conducted in a high-performance chemical fume hood or a ventilated enclosure.[12] Emergency eyewash stations and safety showers must be immediately accessible.[15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Eye/Face Protection: Use tightly fitting safety goggles and a full-face shield.[13]

    • Body Protection: Wear a chemically resistant apron or suit over a lab coat.[15]

    • Respiratory Protection: A NIOSH-approved full-facepiece respirator with an acid gas cartridge is mandatory when handling open containers or during transfers.[11][13]

  • Handling and Storage: Store POCl₃ under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from water and incompatible materials like alcohols and strong bases.[11][12]

  • Spill Response: In case of a spill, do not use water.[15] Absorb the spill with an inert, dry material like vermiculite or sand. The area should be evacuated, and cleanup should only be performed by trained personnel wearing appropriate PPE.

  • Waste Disposal: All POCl₃-contaminated waste is considered hazardous. It must be disposed of according to local, state, and federal regulations. This includes the quenched aqueous waste, which should be neutralized before disposal.

Analytical Characterization

Quality control is essential to ensure the final product meets the required specifications for downstream applications.

AnalysisSpecification / Expected Result
Appearance White to light yellow crystalline solid
Melting Point 101-102 °C[2] or 178-180 °C (Note: a significant discrepancy exists in the literature, 101-102°C appears more consistent for the final product, while higher MPs may refer to intermediates. Experimental verification is key).[4]
¹H NMR (300 MHz, DMSO-d₆)δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H).[2][4]
Mass Spec. (ESI+) m/z 302.9 [M+H]⁺ (Calculated for C₁₀H₆BrCl₂N₂⁺: 302.92).[2][4]
Purity (HPLC) ≥99.0% (area %).[1][3]

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Chlorination (Step 3) Insufficient reaction time or temperature. Moisture in the reactor. Insufficient POCl₃.Extend reflux time and re-monitor by HPLC. Ensure all equipment is scrupulously dry before starting. Use a larger excess of POCl₃ if necessary.
Low Yield Loss of product during work-up. Incomplete precipitation.Ensure pH is fully adjusted to 9-10 during precipitation. Cool the slurry sufficiently before filtration. Wash the filter cake with minimal cold solvent to avoid dissolving the product.
Product is an Oil or Gummy Solid Impurities present. Incomplete removal of POCl₃ or solvents.Ensure complete distillation of excess POCl₃. Purify the crude product by recrystallization or by stirring with a non-polar solvent like cyclohexane to induce crystallization and wash away impurities.[4]
Violent, Uncontrolled Quench Quenching too quickly. Insufficient cooling or stirring.Add the reaction residue to the ice water extremely slowly with maximum agitation. Ensure a large excess of ice is present throughout the quench.

Conclusion

This application note presents a reliable and scalable three-step synthesis for producing high-purity 5-(4-bromophenyl)-4,6-dichloropyrimidine. By following the detailed protocols for synthesis, work-up, and purification, and by adhering strictly to the critical safety measures outlined for handling phosphorus oxychloride, researchers and chemical manufacturers can confidently produce this key pharmaceutical intermediate. The described process is optimized for high yield and purity, making it suitable for supporting drug development and commercial manufacturing campaigns.

References

  • Synthesis of 5-(4-bromophenyl)
  • Synthesis of 5-(4-bromophenyl)
  • Phosphorus(V)
  • Industrial Synthesis with 4,6-Dichloropyrimidine: Process & Supply Chain Insights, Dakenchem.
  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis - ChemicalBook.
  • Phosphorus oxychloride - SAFETY D
  • Phosphorus Oxychloride - Safety D
  • Phosphorus Oxychloride - CAMEO Chemicals, NOAA.
  • Phosphorus Oxychloride - Hazardous Substance Fact Sheet, NJ.gov.
  • Method for preparing 5-(4-bromophenyl)
  • (PDF) Synthesis of 5-(4-bromophenyl)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC, NIH.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI.
  • 2,4-Dichloropyrimidine synthesis - ChemicalBook.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Vilsmeier–Haack reaction - Wikipedia.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack Reaction - YouTube.
  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions - ResearchG
  • Process for preparing 4,6-dichloro-pyrimidine - Google P
  • Process for the preparation of chloropyrimidines - Google P
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)
  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google P

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing the Synthesis of 5-(4-Bromophenyl)pyrimidine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Synthesizing 5-(4-Bromophenyl)pyrimidine presents a classic "chemoselectivity paradox" in cross-coupling chemistry: you must form a biaryl bond while preserving a reactive bromine handle on the phenyl ring.

In a standard Suzuki coupling, the presence of multiple halogen atoms (one on the substrate, one on the product) risks polymerization or oligomerization. As a Senior Application Scientist, I recommend the Iodo-Selective Strategy as the primary route. This method exploits the kinetic oxidative addition differential between aryl-iodides and aryl-bromides (


), ensuring the bromine handle remains intact for downstream derivatization.
The Two Primary Synthetic Routes
FeatureRoute A: The Iodo-Selective Strategy (Recommended) Route B: The Heteroaryl Activation Strategy
Coupling Partners 5-Pyrimidineboronic acid + 1-Bromo-4-iodobenzene 5-Bromopyrimidine + (4-Bromophenyl)boronic acid
Mechanism Kinetic selection of C-I over C-Br.Electronic activation of electron-deficient heteroaryl C-Br.
Selectivity Risk Low. Pd prefers C-I insertion by orders of magnitude.High. Competition between Pyrimidine-Br and Phenyl-Br.
Catalyst Requirement Standard Pd(0) or Pd(II) sources (e.g., Pd(PPh3)4).Requires bulky, electron-rich ligands (e.g., XPhos) to differentiate rates.
Reliability High (Field-Proven).Moderate (Requires tight optimization).

Detailed Experimental Protocol (Route A)

This protocol is designed to maximize yield while suppressing protodeboronation of the pyrimidine boronic acid.

Reagents & Stoichiometry
  • Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Nucleophile: 5-Pyrimidineboronic acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocenyl ligand resists de-ligation and provides a robust active species that is less susceptible to poisoning by the pyrimidine nitrogens than Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 - 3.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

    • Why: Aqueous biphasic systems facilitate the solubility of inorganic bases and boronic acids. Dioxane is miscible and has a high boiling point for thermal activation.

Step-by-Step Workflow
  • Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15-20 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Charge Solids: Add 1-Bromo-4-iodobenzene, 5-Pyrimidineboronic acid, base, and catalyst to the vessel under a positive stream of inert gas.

  • Thermal Activation: Heat the mixture to 80°C .

    • Note: Do not reflux aggressively (100°C+) immediately. The C-I insertion is fast; excessive heat promotes protodeboronation of the pyrimidine species.

  • Monitoring: Monitor by HPLC or TLC after 2 hours. Look for the consumption of the iodide. The bromide peak should remain stable.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The product is likely less polar than the boronic acid but more polar than the starting iodide.

Technical Support & Troubleshooting (Q&A)

Issue 1: "I am seeing significant amounts of protodeboronation (Pyrimidine formation)."

Diagnosis: 5-Pyrimidineboronic acid is relatively stable compared to 2-pyridyl species, but it is still prone to hydrolytic C-B bond cleavage, especially at high pH and temperature.

Corrective Actions:

  • Reduce Base Strength: Switch from

    
     (
    
    
    
    ) to
    
    
    or
    
    
    . A lower pH reduces the concentration of the boronate "ate" complex, which is the species that undergoes protodeboronation, but it also slows transmetallation. A balance is required.
  • Anhydrous Conditions: Switch to a non-aqueous system. Use CsF (2.0 equiv) or Ag₂O in dry Dioxane or Toluene. This eliminates the hydrolytic pathway entirely.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.

Issue 2: "The reaction stalls, and I still have starting material."

Diagnosis: Catalyst poisoning. Pyrimidines are N-heterocycles with lone pairs that can coordinate to the Palladium center (


), displacing the phosphine ligands and deactivating the catalyst (forming an inactive "palladacycle" or coordinate complex).

Corrective Actions:

  • Ligand Switch: Use bulky, electron-rich Buchwald ligands like XPhos or SPhos .

    • Mechanism:[2][3][4][5][6][7][8] The steric bulk of the biaryl backbone prevents the N-heterocycle from approaching the metal center, while the electron-rich phosphine accelerates the oxidative addition.

  • Increase Temperature: Higher temperatures (

    
    ) promote the dissociation of the coordinate N-Pd bond, freeing the catalyst to re-enter the cycle.
    
Issue 3: "I am losing the bromine handle (formation of 5-phenylpyrimidine)."

Diagnosis: Over-reaction. The catalyst is inserting into the C-Br bond of the product or the starting material after the C-I bond is consumed.

Corrective Actions:

  • Stoichiometry Control: Ensure the Boronic Acid is NOT in large excess. Use 1.05 equiv.

  • Temperature Control: Do not exceed 80°C. The activation energy for oxidative addition into Ar-Br is higher than Ar-I. Keep the energy input just high enough for the Iodo-coupling.

  • Time Management: Quench the reaction immediately upon consumption of the iodide.

Optimization Logic & Visualizations

Catalyst Screening Matrix (Recommended for Scale-Up)
Catalyst SystemLigand TypeProsConsRecommendation
Pd(PPh₃)₄ MonodentateCheap, generic.Unstable to air; prone to N-poisoning.Baseline only.
Pd(dppf)Cl₂ BidentateRobust, resists de-ligation.Hard to remove Fe residues.Standard Choice.
Pd₂(dba)₃ + XPhos Bulky/RichExcellent for deactivated substrates.Expensive; air-sensitive ligand.Use if dppf fails.
Pd(Amphos)Cl₂ BulkyAir stable, active for heteroaryls.Proprietary/Cost.[9]High-Throughput Option.
Process Decision Tree (DOT Visualization)

SuzukiOptimization start Start: Synthesis of This compound route_check Select Route start->route_check route_A Route A: 5-Pyr-B(OH)2 + I-Ar-Br route_check->route_A Preferred (Selectivity) route_B Route B: 5-Br-Pyr + Br-Ar-B(OH)2 route_check->route_B High Risk reaction Run Reaction Pd(dppf)Cl2, K2CO3, 80°C route_A->reaction check_result Analyze Outcome reaction->check_result success Success: High Yield, Br Intact check_result->success Target Found fail_debor Issue: Protodeboronation (Pyrimidine formed) check_result->fail_debor Product - Ar fail_poison Issue: Low Conversion (Cat. Poisoning) check_result->fail_poison SM Remaining fail_select Issue: Br Loss/Oligomers check_result->fail_select Polymerization fix_debor Fix: Anhydrous Conditions (CsF/Dioxane) or Slow Addn. fail_debor->fix_debor fix_poison Fix: Switch to XPhos/SPhos or Increase Temp fail_poison->fix_poison fix_select Fix: Lower Temp (<80°C) Strict 1:1 Stoichiometry fail_select->fix_select fix_debor->reaction Re-run fix_poison->reaction Re-run fix_select->reaction Re-run

Caption: Decision logic for selecting the synthetic route and troubleshooting common failure modes in the Suzuki coupling of halogenated pyrimidines.

References

  • Selectivity in Suzuki Couplings (I vs Br): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165.

  • Optimization of Pyrimidine Couplings: Lérida, L.; Balzarini, J.; Collins, I. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[5] Molecules, 2020 , 25(24), 5994.

  • Buchwald Ligands for Heterocycles: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L.[10] "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[10][11] Angewandte Chemie International Edition, 2006 , 45(21), 3484–3488.

Sources

Technical Support Center: High-Yield Synthesis of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BR-54 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 5-(4-bromophenyl)pyrimidine presents a classic chemoselectivity challenge.[1] You are attempting to couple two aromatic rings while retaining a reactive bromine handle on the phenyl ring.[1] The primary failure mode is over-reaction (bis-coupling) or catalyst deactivation by the pyrimidine nitrogens.[1]

This guide provides two validated workflows:

  • Method A (Chemoselective Suzuki): Best for late-stage functionalization or when starting materials are in hand.[1] High precision required.

  • Method B (De Novo Condensation): Best for multi-gram scale-up where palladium costs or purification of trace impurities are prohibitive.[1]

Module 1: The Primary Route (Chemoselective Suzuki-Miyaura)

The Challenge: Competing Electrophiles

You have two carbon-bromine bonds in this system:

  • C5-Br (Pyrimidine): Electron-deficient, low LUMO energy.[1] Highly Reactive.

  • C4-Br (Phenyl): Electron-neutral.[1] Moderately Reactive.

The Solution: Kinetic control.[1][2] Palladium(0) undergoes oxidative addition significantly faster at the electron-deficient pyrimidine ring.[1] By controlling temperature and stoichiometry, you can "stop" the reaction before the catalyst attacks the phenyl bromine.[1]

Optimized Protocol
ComponentReagentEquivalentsRole
Substrate A 5-Bromopyrimidine1.10Excess prevents "starving" Pd, reducing bis-coupling risk.
Substrate B 4-Bromophenylboronic acid1.00Limiting reagent. Do NOT use excess.
Catalyst Pd(dppf)Cl₂[1][3]·DCM0.03 (3 mol%)Bidentate ligand prevents β-hydride elimination and resists poisoning.[1]
Base Na₂CO₃ (2.0M aq)3.00Activates the boronic acid.[1]
Solvent 1,4-DioxaneN/AHigh solubility for pyrimidines; miscible with water.[1]

Step-by-Step Workflow:

  • Degassing (Critical): Charge solid reagents (Pyrimidine, Boronic Acid, Base) into the flask. Cycle vacuum/Argon 3 times before adding solvents.[1] Oxygen promotes homocoupling of the boronic acid.[1]

  • Solvation: Add degassed 1,4-Dioxane and 2.0M Na₂CO₃ solution (ratio 4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.[1]

  • Reaction: Heat to 70°C . Do not reflux (100°C+). The lower temperature preserves the phenyl-bromide handle.[1]

  • Monitoring: Check HPLC/TLC at 4 hours. Stop immediately upon consumption of the boronic acid.[1]

Module 2: Troubleshooting & FAQs

Q1: "I am seeing a significant amount of 'dimer' (bipyrimidine) or bis-coupled product."

Diagnosis:

  • Bipyrimidine (5,5'-bipyrimidine): This comes from reductive homocoupling of your starting material, usually caused by oxygen leaks or insufficient base activation.[1]

  • Bis-coupled product (Terphenyl analog): You over-cooked it.[1] The Pd started inserting into the product's phenyl-Br bond.[1]

Corrective Action:

  • For Bis-coupling: Reduce temperature to 60°C and strictly limit the boronic acid to 0.95 equivalents.[1] It is better to have unreacted 5-bromopyrimidine (easy to separate) than the bis-coupled impurity (hard to separate).[1]

  • For Homocoupling: Switch to 4-Bromophenylboronic acid pinacol ester . Esters are more stable and release the active boronate species more slowly, keeping the concentration of active species low (simulated high-dilution).[1]

Q2: "The reaction stalls at 60% conversion."

Diagnosis: Pyrimidine Poisoning. The nitrogen atoms in the pyrimidine ring can coordinate to the Palladium, displacing the phosphine ligands and creating an inactive "Pd-black" species.[1]

Corrective Action:

  • Switch Ligands: Move from Pd(PPh₃)₄ to Pd(Amphos)Cl₂ or XPhos Pd G2 . These bulky, electron-rich ligands are sterically demanding enough to prevent the pyrimidine nitrogen from binding to the metal center.[1]

Q3: "My yield is low due to protodeboronation (formation of bromobenzene)."

Diagnosis: The C-B bond in electron-poor aryl boronic acids is hydrolytically unstable, especially with carbonate bases.[1]

Corrective Action:

  • Change Base: Switch from Na₂CO₃ to K₃PO₄ (anhydrous) suspended in Toluene/Water.[1] The phosphate base is often gentler on sensitive boronic acids.[1]

  • Add Surfactant: Use TPGS-750-M (2 wt% in water). Micellar catalysis protects the boronic acid from hydrolysis in the bulk aqueous phase.[1]

Module 3: The "Nuclear Option" (De Novo Condensation)

If the Suzuki route fails due to inseparable impurities, use this condensation route.[1] It builds the pyrimidine ring around the bromophenyl group, guaranteeing the bromine position.[1]

Reaction Logic: 4-Bromoacetophenone → Enaminone → Pyrimidine

Protocol:

  • Enaminone Formation: Reflux 4-bromoacetophenone (1.0 eq) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.5 eq) in Toluene for 12 hours.

    • Result: (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one.

    • Purification: Evaporate solvent.[1] The residue is usually pure enough.[1]

  • Cyclization: Dissolve the residue in Ethanol. Add Formamidine Acetate (1.5 eq) and NaOEt (2.0 eq).[1] Reflux for 8 hours.

  • Mechanism: The formamidine provides the N-C-N fragment, closing the ring with the enaminone backbone.[1]

Visual Reference Guides

Figure 1: Troubleshooting Decision Matrix

Use this flow to diagnose yield issues in real-time.

Troubleshooting Start Low Yield Detected CheckImpurity Analyze Impurity Profile (LCMS) Start->CheckImpurity BisCoupled Impurity: Bis-coupled Product (Terphenyl) CheckImpurity->BisCoupled Over-reaction StartMat Impurity: Unreacted SM (Stalled Rxn) CheckImpurity->StartMat Cat. Poisoning DeBoron Impurity: Bromobenzene (Protodeboronation) CheckImpurity->DeBoron Hydrolysis Sol_Temp Action: Lower Temp to 60°C Reduce Boronic Acid to 0.95 eq BisCoupled->Sol_Temp Sol_Ligand Action: Switch to Bulky Ligand (XPhos or Amphos) StartMat->Sol_Ligand Sol_Base Action: Switch Base to K3PO4 Use Anhydrous Conditions DeBoron->Sol_Base

Caption: Diagnostic workflow for identifying and correcting reaction failures based on impurity profiles.

Figure 2: Comparative Synthetic Workflows

Choose your route based on available materials and scale.

SynthesisRoutes SM1 5-Bromopyrimidine Suzuki Route A: Suzuki Coupling Pd(dppf)Cl2, 70°C (Chemoselective) SM1->Suzuki SM2 4-Bromophenyl boronic acid SM2->Suzuki SM3 4-Bromoacetophenone Condensation Route B: Condensation 1. DMF-DMA 2. Formamidine SM3->Condensation Target TARGET: This compound Suzuki->Target High Precision (Small Scale) Condensation->Target High Robustness (Large Scale)

Caption: Strategic comparison of the Suzuki Coupling (Route A) versus De Novo Condensation (Route B).[1]

References

  • Gong, Y., et al. (2014).[1] "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molecules, 19(9), 14321–14334.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • Lange, J., et al. (2016).[1] "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry, 12, 2663–2697.[1]

  • Vanden Eynde, J. J., et al. (2020).[1] "An efficient synthesis of 4,5-diaryl-3,4-dihydropyrimidin-2(1H)-one via condensation." Molecular Diversity, 24, 1–10.[1] [1]

Sources

troubleshooting 5-(4-Bromophenyl)pyrimidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 5-(4-Bromophenyl)pyrimidine is a classic example of a "deceptively simple" target.[1] While it appears to be a straightforward biaryl coupling, the presence of a reactive aryl bromide on the product creates a chemoselectivity minefield.

The following guide addresses the three primary failure modes: loss of the bromine handle (hydrodehalogenation) , formation of oligomers (selectivity failure) , and catalyst poisoning (nitrogen chelation) .

Core Diagnostic: The Selectivity Paradox

The fundamental challenge is that you are attempting to synthesize a molecule containing an aryl bromide using a reaction (Suzuki-Miyaura) that consumes aryl bromides.

  • The Trap: Reacting 5-bromopyrimidine with 4-bromophenylboronic acid.[1]

  • The Result: A statistical mixture of the desired product, polymerized oligomers (A-B-A-B), and homocoupled dimers.

  • The Fix: You must differentiate the reactivity of the two electrophiles.

Part 1: The "Iodo-Selective" Strategy (Recommended Route)

To bypass the selectivity issue, you must utilize the significant rate difference in oxidative addition between Aryl-Iodide and Aryl-Bromide bonds.

The Reaction System:

  • Coupling Partner A: 1-Bromo-4-iodobenzene (The electrophile).[1]

  • Coupling Partner B: 5-Pyrimidineboronic acid (The nucleophile).[1]

  • Concept: Palladium inserts into the C-I bond ~1000x faster than the C-Br bond at lower temperatures.

Optimized Protocol
ComponentReagent/ConditionPurpose
Electrophile 1-Bromo-4-iodobenzene (1.0 equiv)The C-I bond reacts; the C-Br bond remains latent.[1]
Nucleophile 5-Pyrimidineboronic acid (1.1 equiv)Use slight excess to account for protodeboronation.[1]
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ligand prevents scrambling better than Pd(PPh₃)₄.[1]
Base K₂CO₃ (2.0 equiv)Milder bases enhance selectivity over strong bases (e.g., KOtBu).[1]
Solvent DME / Water (4:1 ratio)DME (Dimethoxyethane) provides excellent solubility for boronic acids.[1]
Temperature Room Temperature (20–25°C) CRITICAL: Do not heat initially. Heat promotes Br-activation.[1]
Time 12–24 HoursMonitor by HPLC/TLC.[1]

Step-by-Step Workflow:

  • Degas solvents (DME and H₂O) thoroughly with Nitrogen/Argon for 20 mins.[1] Oxygen promotes homocoupling.[1]

  • Charge flask with 1-bromo-4-iodobenzene, boronic acid, base, and catalyst.[1]

  • Add degassed solvents under inert atmosphere.[1]

  • Stir at Room Temperature .

  • Checkpoint: Check LCMS after 4 hours.

    • If conversion < 10%:, warm to 35°C.

    • If Br-activation observed (dimers): Cool to 0°C.[1]

Part 2: Troubleshooting Side Reactions
Issue 1: Hydrodehalogenation (The "Missing Bromine")

Symptom: You isolate the product, but the mass spectrum shows [M-80] (Product + H instead of Br). Cause: The Pd catalyst inserted into the Ar-Br bond (either on the starting material or the product) and underwent hydride transfer instead of transmetalation.

Mechanism & Fix:

  • Source of Hydride: Often the solvent (alcohols like Ethanol/Isopropanol) or the base (if using formates).

  • Corrective Action:

    • Switch Solvents: Move from EtOH/Toluene to DMF or Dioxane (non-protic sources).[1]

    • Reduce Catalyst Loading: High Pd concentrations increase the probability of secondary insertion into the Ar-Br bond.[1]

    • Water Concentration: Ensure strictly stoichiometric water (just enough to dissolve the base) rather than a bulk aqueous phase.

Issue 2: Protodeboronation (Low Yield, Consumed Boronate)

Symptom: The aryl halide remains unreacted, but the boronic acid is gone. Cause: Pyrimidine boronic acids are electron-deficient and prone to hydrolytic cleavage of the C-B bond, especially at high pH.

Corrective Action:

  • MIDA Boronates: Use the N-methyliminodiacetic acid (MIDA) ester of the pyrimidine. It releases the free boronic acid slowly, keeping the standing concentration low and preventing decomposition.

  • Anhydrous Conditions: Switch to Pd(OAc)₂ / SPhos with K₃PO₄ in anhydrous Toluene . This "slow-release" water system (water generated in situ) minimizes hydrolysis.[1]

Issue 3: Catalyst Poisoning (Pd Black Formation)

Symptom: Reaction turns black/grey immediately; conversion stops at 20%.[1] Cause: The pyrimidine nitrogens are excellent ligands.[1] They displace the phosphine ligands on the Palladium, forming inactive Pd(pyrimidine)ₙ complexes which then aggregate into Pd black.

Corrective Action:

  • Ligand Overkill: Increase the Ligand:Metal ratio. If using Pd(OAc)₂, use 4 equivalents of ligand (e.g., PPh₃ or XPhos) relative to Pd.

  • Bulky Ligands: Use XPhos or tBuXPhos .[1] These bulky ligands create a steric shell around the Pd, preventing the pyrimidine nitrogens from coordinating.

Part 3: Decision Logic & Mechanism Visualization
Figure 1: Synthetic Strategy Decision Tree

Caption: Logic flow for selecting the correct coupling partners based on available starting materials and risk tolerance.

G Start Start: Synthesis of This compound Q1 Do you have 1-Bromo-4-iodobenzene? Start->Q1 RouteA Route A: Chemoselective Suzuki (Recommended) Q1->RouteA Yes RouteB Route B: Direct Suzuki (High Risk) Q1->RouteB No DetailsA 1. Use 1-Br-4-I-benzene + 5-Pyr-B(OH)2 2. Temp: 20°C (Strict control) 3. Result: Selective I-coupling RouteA->DetailsA DetailsB 1. Use 5-Br-Pyr + 4-Br-Ph-B(OH)2 2. Risk: Scrambling/Polymerization 3. Req: Huge excess of dibromide RouteB->DetailsB

Figure 2: The Hydrodehalogenation Trap

Caption: Mechanism showing how the desired product is destroyed by solvent interaction after secondary oxidative addition.

Mechanism Prod Desired Product (Ar-Br) OxAdd Oxidative Addition (Into Ar-Br bond) Prod->OxAdd + Pd(0) Pd Pd(0) Species Pd->OxAdd PdArBr LnP-Pd(II)-Br (Intermediate) OxAdd->PdArBr SideProd Side Product (Ar-H, Des-bromo) PdArBr->SideProd + Solvent (Beta-H Elim) Solvent Alcoholic Solvent (Hydride Source)

Part 4: FAQ - Rapid Fire Troubleshooting

Q: Can I use the 4,6-dichloro-5-(4-bromophenyl)pyrimidine intermediate? A: Only if you have a robust dechlorination method. Standard hydrogenolysis (Pd/C + H₂) will strip the bromine off the phenyl ring faster than it removes the chlorines from the pyrimidine. If you are stuck with this intermediate, try Zinc dust in Acetic Acid or HI/Red Phosphorus , but the chemoselective Suzuki (Part 1) is cleaner.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: No. If it stalls, your catalyst is likely dead (poisoned by pyrimidine) or your boronic acid has protodeboronated.[1]

  • Check the boronic acid levels (TLC/LCMS).[1] If gone, add more boronic acid , not catalyst.[2]

  • If boronic acid is present, add a fresh aliquot of ligand (e.g., XPhos) to resurrect the Pd species.

Q: Why is 5-pyrimidineboronic acid so expensive/unstable? A: The electron-deficient nature of the ring makes the C-B bond weak. Store it in the freezer. If it looks wet or sticky, it has hydrolyzed to the boroxine or decomposed. Recrystallize from water/acetone before use.[1]

References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Reference for Pd-P(tBu)3 effects on oxidative addition rates I vs Br). Link

Sources

optimizing reaction temperature for 5-(4-Bromophenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Bromophenyl)pyrimidine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful, repeatable outcomes.

Section 1: Foundational Principles & The Role of Temperature

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly and efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically couples a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.

The general reaction is as follows: 5-X-Pyrimidine + (4-Bromophenyl)B(OH)₂ --[Pd Catalyst, Base, Solvent]--> this compound (Where X = Br, I, or Cl)

Reaction temperature is arguably one of the most critical variables in this process. It directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. An improperly selected temperature can lead to a stalled reaction, catalyst decomposition, or a complex mixture of byproducts. Conversely, a well-optimized temperature ensures an efficient, clean, and high-yielding synthesis.[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis.

Q1: What is a reliable starting temperature range for this Suzuki coupling?

A well-established starting point for Suzuki-Miyaura couplings involving aryl bromides is between 70°C and 100°C .[2][5] Many literature procedures for analogous transformations report success within this window. For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine has been effectively carried out at 70-80°C.[5] Starting your initial experiment at ~80°C is a prudent choice.

Q2: My reaction is proceeding very slowly. Should I simply increase the heat?

While insufficient temperature can lead to slow kinetics, it is not the only cause. Before increasing the temperature, it is crucial to verify other parameters:

  • Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed and is maintained under a positive pressure of an inert gas like Argon or Nitrogen. Oxygen can lead to both catalyst deactivation and undesirable side reactions, such as the homocoupling of boronic acids.[6]

  • Reagent Quality: Verify the purity of your solvent and reagents. Boronic acids can degrade over time; using a freshly opened bottle or material that has been properly stored is advisable. The choice and quality of the base are also critical.

  • Catalyst Activity: Ensure your palladium catalyst is active. Many Suzuki reactions rely on the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species, a step which can sometimes be inefficient.[7]

If these factors are confirmed to be optimal, a stepwise increase in temperature (e.g., in 10°C increments) is a logical next step.

Q3: My reaction solution has turned black. What has happened, and is the reaction salvageable?

A black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[4] This indicates that the catalytically active soluble palladium species has crashed out of the solution, effectively halting the reaction. This is often caused by:

  • Excessive Temperature: Many palladium-phosphine ligand complexes are thermally sensitive and will decompose if heated too high or for too long.[4]

  • Presence of Oxygen: As mentioned, oxygen can degrade the catalyst.

  • Inappropriate Ligand: The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough for the required temperature, decomposition will occur.

Once significant palladium black has formed, the reaction is unlikely to proceed further. The experiment should be repeated, addressing the potential cause (e.g., lowering the temperature, improving degassing, or selecting a more thermally stable ligand).

Q4: I'm observing a significant amount of biphenyl byproduct from my boronic acid. How does temperature affect this?

This byproduct results from the homocoupling of your (4-bromophenyl)boronic acid. This side reaction is often promoted by higher temperatures and the presence of oxygen.[6] To mitigate this, you should first ensure rigorous degassing of your reaction mixture. Subsequently, optimizing for the minimum effective temperature —the lowest temperature at which the desired cross-coupling occurs at an acceptable rate—will disfavor the homocoupling pathway.

Q5: Is it possible to run this synthesis at room temperature?

Yes, but it is highly dependent on the catalyst system. While traditional catalysts like Pd(PPh₃)₄ typically require heat, modern, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands), can facilitate Suzuki couplings at or near room temperature.[4] If a room temperature process is desired, a significant change in the catalyst and ligand system will be necessary.

Section 3: Troubleshooting Guide for Low Yield & Reaction Failure

When faced with a low-yielding or failed reaction, a systematic approach is key. The following workflow helps diagnose the issue, with a focus on temperature-related factors.

G cluster_results Step 4: Analyze Temperature Screen Results start Low / No Yield Observed check_reagents Step 1: Verify Reagents & Setup - Reagent Purity (esp. Boronic Acid) - Anhydrous Solvent - Correct Base Stoichiometry - Rigorous Degassing / Inert Atmosphere start->check_reagents check_catalyst Step 2: Evaluate Catalyst System - Active Pd Source? - Appropriate Ligand? - Correct Pd/Ligand Ratio? check_reagents->check_catalyst If all OK temp_screen Step 3: Perform Systematic Temperature Screen (See Protocol Below) Run parallel reactions at e.g., 60°C, 80°C, 100°C check_catalyst->temp_screen If all OK result_good Yield increases with temperature up to an optimum. temp_screen->result_good result_bad Yield decreases at higher temperatures (e.g., >100°C). temp_screen->result_bad result_none No reaction at any temperature. temp_screen->result_none conclusion_kinetic Conclusion: Reaction was kinetically limited. Use optimal temperature found. result_good->conclusion_kinetic conclusion_decomp Conclusion: Catalyst decomposition or side reactions are dominant. Operate at the lower, optimal temperature. result_bad->conclusion_decomp conclusion_rethink Conclusion: Fundamental issue exists. Re-evaluate catalyst, ligand, base, and solvent combination. result_none->conclusion_rethink

Caption: Troubleshooting workflow for optimizing reaction temperature.

Section 4: Key Experimental Protocols & Data Interpretation

Protocol 1: General Procedure for the Synthesis of this compound
  • Reagents:

    • 5-Bromopyrimidine (1.0 eq)

    • (4-Bromophenyl)boronic acid (1.1 - 1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

    • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-bromopyrimidine, (4-bromophenyl)boronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed anhydrous solvent via cannula or syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80°C ) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reaction Temperature Screening

To empirically determine the optimal temperature, set up three to four small-scale reactions in parallel using the general procedure above.

  • Prepare a stock solution of your solvent and starting materials to ensure identical concentrations in each vial.

  • Aliquot the stock solution into separate reaction vials, each containing the catalyst and base.

  • Place each vial in a separate well of a pre-heated reaction block or in separate oil baths set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C ).

  • Run all reactions for the same amount of time (e.g., 4 hours).

  • Quench all reactions simultaneously and analyze the crude mixture of each by a quantitative method like LC-MS or ¹H NMR with an internal standard.

Data Presentation: Interpreting Screening Results

Your results can be summarized in a table to clearly identify the optimal temperature.

Reaction IDTemperature (°C)Time (h)Conversion (%)Target Product Area (%)Key Byproduct Area (%)
T-16043598<1 (Homocoupling)
T-28049597<2 (Homocoupling)
T-31004>99944 (Homocoupling)
T-41204>99858 (Homocoupling/Decomp)

Analysis: In this hypothetical example, 80°C provides the best balance of high conversion and excellent selectivity. While 100°C gives complete conversion, it comes at the cost of increased byproduct formation. At 120°C, both selectivity and yield of the desired product suffer, likely due to catalyst decomposition and accelerated side reactions. Therefore, 80°C would be selected as the optimal temperature.

Section 5: Mechanistic Insight

The Suzuki-Miyaura catalytic cycle involves several key steps. Temperature primarily affects the rates of oxidative addition and reductive elimination. Insufficient thermal energy can make these steps prohibitively slow, while excessive energy can degrade the catalyst complex, which is most vulnerable in its coordinatively unsaturated states.

G pd0 Active Pd(0) Catalyst oa Oxidative Addition (Temperature Dependent) pd0->oa + Ar-X pd2_complex Ar-Pd(II)-X Complex oa->pd2_complex trans Transmetalation pd2_complex->trans + Ar'-B(OR)2 (Base Mediated) pd2_diaryl Ar-Pd(II)-Ar' Complex trans->pd2_diaryl re Reductive Elimination (Temperature Dependent) pd2_diaryl->re re->pd0 Releases Product product Ar-Ar' Product re->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Google Patents. (2018). CN108997223B - Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Hou, S., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • Hou, S., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Patel, I., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Mahmood, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, MDPI. Retrieved from [Link]

  • Vashisht, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Mealli, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2004). Temperature effect on coupling reaction. Retrieved from [Link]_250005719)

Sources

Technical Support Center: Impurity Management in 5-(4-Bromophenyl)pyrimidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Synthesis Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist

Executive Summary

5-(4-Bromophenyl)pyrimidine is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and advanced OLED materials. Its production typically relies on Suzuki-Miyaura cross-coupling.[1] However, the presence of a reactive bromine handle on the product creates a "Trojan Horse" scenario: the product itself remains active toward the catalyst, leading to oligomerization.

This guide moves beyond standard textbook procedures to address the three critical impurity classes specific to this molecule:

  • Bis-Coupled Oligomers (Loss of chemoselectivity).

  • Protodeboronated Byproducts (Boronic acid instability).

  • Persistent Palladium Residues (N-heterocycle coordination).

Module 1: The Selectivity Crisis (Bis-Coupling)

The Problem

You are synthesizing this compound, but your HPLC shows a significant peak at a higher retention time (RT). Mass spectrometry confirms a mass corresponding to 1,4-di(pyrimidin-5-yl)benzene .

Root Cause Analysis

This is a classic chemoselectivity failure. If you use 1,4-dibromobenzene or 4-bromophenylboronic acid with 5-bromopyrimidine , the catalyst cannot effectively distinguish between the bromine on the starting material and the bromine on the newly formed product.

The Recommended Protocol: Site-Selective Coupling

To ensure the bromine handle remains intact, you must utilize a leaving group differential . The "Gold Standard" route uses 1-bromo-4-iodobenzene coupled with 5-pyrimidineboronic acid .

Reaction Logic Diagram

The following diagram illustrates the kinetic preference required to avoid the bis-coupled impurity.

ReactionSelectivity Start Start: 1-Bromo-4-Iodobenzene + 5-Pyrimidineboronic Acid Pd_Insert Oxidative Addition (Pd0 -> PdII) Start->Pd_Insert Route_A Path A (Fast): Insertion at C-I Bond Pd_Insert->Route_A k(I) >> k(Br) (Kinetic Control) Route_B Path B (Slow): Insertion at C-Br Bond Pd_Insert->Route_B High Temp / Excess Catalyst Product Target: this compound Route_A->Product Impurity Impurity: Bis-Coupled Dimer Route_B->Impurity Product->Route_B Over-reaction (If reaction runs too long)

Figure 1: Kinetic pathway distinguishing between the desired C-I insertion and the undesired C-Br insertion.

Troubleshooting Protocol

Q: I am seeing >5% Bis-coupled impurity. How do I fix this?

  • Switch Electrophiles: Ensure you are using 1-bromo-4-iodobenzene . The C-I bond undergoes oxidative addition ~100x faster than C-Br at low temperatures.

  • Stoichiometry Control: Do not use an excess of the boronic acid. Use 0.95 equivalents of 5-pyrimidineboronic acid relative to the dihaloarene. It is easier to wash away unreacted iodide than to separate the bis-coupled impurity.

  • Temperature Management: Run the reaction at 40–60°C . Do not reflux at >80°C initially. High heat lowers the selectivity threshold between I and Br [1].

Module 2: Protodeboronation (The "Missing" Yield)

The Problem

Your conversion is low, and you detect pyrimidine (volatile) or benzene derivatives in the crude mixture. The boronic acid starting material seems to "disappear" without forming the product.

Root Cause Analysis

Heteroaryl boronic acids (like 5-pyrimidineboronic acid) are notoriously unstable. They undergo protodeboronation , where the C-B bond is cleaved by water/base, replacing the boron with a proton [2].[2] This is accelerated by:

  • High pH (formation of boronate anions).

  • High temperature.

  • Metal contaminants.[3][4]

Optimization Table: Stabilizing the Boron Species
FactorRisk LevelRecommendationMechanism
Base HighUse K₃PO₄ or Cs₂CO₃ (anhydrous) instead of NaOH/KOH.Strong bases (high [OH-]) accelerate hydrolytic cleavage of the C-B bond.
Solvent MediumDioxane/Water (9:1) or THF (anhydrous) .Minimizing water concentration reduces the hydrolysis rate.
Catalyst HighPd(dppf)Cl₂ or Pd(PPh₃)₄ .Bulky ligands can protect the active species and accelerate the coupling rate over the decomposition rate.

Pro-Tip: If 5-pyrimidineboronic acid is too unstable, switch to the MIDA boronate or Pinacol ester of the pyrimidine. These release the active boronic acid slowly, keeping the standing concentration low and preventing decomposition [3].

Module 3: Palladium Scavenging (The "Sticky" Product)

The Problem

The product is a pyrimidine—a nitrogen-rich heterocycle.[5][6] These N-atoms act as ligands, coordinating to residual Palladium (Pd). Standard crystallization often fails to lower Pd below 10 ppm.

Remediation Workflow

Do not rely on charcoal alone. Pyrimidines bind Pd more tightly than standard activated carbon.

Step-by-Step Scavenging Protocol
  • Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or Smopex®-111 (functionalized silica/fibers) at a loading of 20 wt% relative to the crude mass.

    • Why? The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond.

  • Digestion: Stir at 50°C for 4 hours . Room temperature is often insufficient to break the Pyrimidine-Pd coordination.

  • Filtration: Filter through a 0.45 µm pad (Celite is acceptable, but specialized silica is better).

  • Validation: Test a small aliquot via ICP-MS. If Pd > 20 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine) [4].

Frequently Asked Questions (FAQs)

Q: Can I use 5-bromopyrimidine and 4-bromophenylboronic acid instead?

  • A: Technically yes, but not recommended . This route creates a symmetrical reactivity profile. You will get significant amounts of oligomers because the product is just as reactive as the starting material. If you must use this route, use a large excess of 5-bromopyrimidine (3 equiv.) to statistically favor mono-substitution, but this wastes material.

Q: My product is turning yellow/brown upon storage. Why?

  • A: This indicates oxidation of residual Palladium or trace phenols (from boronic acid oxidation). Re-subject the material to the Scavenging Protocol (Module 3). Pure this compound should be an off-white solid.

Q: I see a "Des-bromo" impurity (5-phenylpyrimidine). Where did it come from?

  • A: This is Hydrodehalogenation . It occurs if your reaction runs too long with a hydride source present (e.g., from decomposition of alcohol solvents or excessive heating with formate/hydrazine).

    • Fix: Switch to non-protic solvents (Toluene/Dioxane) and stop the reaction immediately upon consumption of the limiting reagent.

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science. (2011). Detailed analysis of oxidative addition rates (I > Br >> Cl) in heterocycles.

  • Protodeboronation of (Hetero)Arylboronic Esters. Journal of the American Chemical Society. (2021). Mechanisms of base-catalyzed decomposition of boronic acids.

  • Slow-Release Strategy in Cross-Coupling. Nature Chemistry. (2009). Using MIDA boronates to prevent protodeboronation in unstable species.

  • Palladium Removal from Pharmaceutical Intermediates. Organic Process Research & Development. (2023). Comparative study of functionalized silica scavengers vs. activated carbon.

Sources

Technical Support Center: Synthesis of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-bromophenyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to offer reliable and practical guidance.

A. Foundational Knowledge: The Suzuki-Miyura Coupling

The synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyura coupling.[1] This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[2] In this specific synthesis, the key transformation involves the coupling of a pyrimidine derivative with a 4-bromophenylboronic acid or vice-versa.

The catalytic cycle of the Suzuki-Miyura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[4] The choice of catalyst, ligands, base, and solvent system significantly impacts the reaction's efficiency and the subsequent work-up procedure.[5]

B. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the work-up of the this compound synthesis in a question-and-answer format.

1. Reaction Quenching and Initial Extraction

  • Question: My reaction mixture is a dark, heterogeneous slurry. What is the best way to quench the reaction and prepare for extraction?

  • Answer: A dark, sludgy appearance is common in Suzuki-Miyura reactions, often due to the formation of palladium black (finely divided palladium metal). The recommended procedure is to cool the reaction mixture to room temperature and then quench it by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] The addition should be done carefully, especially if the reaction was run at high temperatures. After quenching, the mixture is typically diluted with an organic solvent suitable for extraction, such as ethyl acetate (EtOAc) or toluene.

  • Question: I've added the organic and aqueous solutions, but a persistent emulsion has formed. How can I break it?

  • Answer: Emulsion formation is a frequent issue, particularly when using certain solvents or in the presence of finely divided solids. Here are several strategies to address this:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can remove particulate matter that may be stabilizing the emulsion.[7]

    • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling of the separatory funnel, as opposed to vigorous shaking, can also be beneficial.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

2. Removal of Catalysts and Reagents

  • Question: After extraction, my organic layer has a persistent dark color, suggesting palladium contamination. How can I effectively remove the palladium catalyst?

  • Answer: Residual palladium is a common impurity and its removal is critical, especially in pharmaceutical applications where strict limits on heavy metals are enforced.[8] Several methods can be employed:

    • Filtration through Celite®: As a first step, filtering the organic layer through a pad of Celite® can remove insoluble palladium species like palladium black.[9]

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help remove soluble palladium salts.

    • Palladium Scavengers: For more stubborn cases, specialized palladium scavengers can be used. These are typically solid-supported reagents with functional groups (like thiols) that have a high affinity for palladium.[8] The scavenger is stirred with the organic solution and then removed by filtration.

    • Activated Carbon: Treatment with activated carbon can also adsorb palladium residues, which are then filtered off.

  • Question: I'm struggling to remove unreacted boronic acid and its byproducts from my crude product. What are the best work-up strategies for this?

  • Answer: Boronic acids and their anhydrides (boroxines) can be challenging to remove completely. Here are some effective techniques:

    • Basic Wash: Washing the organic layer with a moderately basic aqueous solution (e.g., 1M NaOH) can extract the acidic boronic acid into the aqueous phase.[10] However, be cautious if your product has base-sensitive functional groups.

    • Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide can convert the boronic acid to the more water-soluble corresponding phenol, which can then be removed with a basic wash. This should be done with care as it can affect other functional groups.

    • Solvent-Assisted Removal: Repeatedly concentrating the crude product from methanol can form the volatile trimethyl borate, which is removed under reduced pressure.[10]

    • Chromatography: If the above methods are insufficient, column chromatography is a reliable way to separate the product from boronic acid residues. A change in the solvent system, for instance to a more polar one like dichloromethane/methanol, might be necessary for better separation of these polar compounds.[10]

3. Product Isolation and Purification

  • Question: My crude product is an oil, but I expect a solid. How can I induce crystallization?

  • Answer: Obtaining an oil instead of a solid can be due to impurities or the presence of residual solvent. Here are some techniques to promote crystallization:

    • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil and stir or sonicate. This can wash away soluble impurities and induce the product to solidify.

    • Solvent/Anti-Solvent Crystallization: Dissolve the oily product in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethanol or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, like water or hexanes) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield crystals.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, adding it to the supersaturated solution can induce crystallization.

  • Question: I'm performing a recrystallization, but the yield is very low. How can I optimize this?

  • Answer: Low recrystallization yield can be due to several factors:

    • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using an excess of solvent will keep more of your product in solution upon cooling.

    • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Inappropriate solvent system: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or solvent mixtures to find the optimal one. Common solvents for similar compounds include ethanol, acetone, and cyclohexane, or mixtures thereof.[8]

C. Standard Operating Procedure (SOP) for Work-up and Purification

This SOP outlines a general yet robust work-up and purification procedure for the synthesis of this compound via Suzuki-Miyura coupling.

Step 1: Reaction Quenching and Phase Separation

  • Cool the reaction vessel to room temperature in a water bath.

  • Slowly add deionized water to quench the reaction.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • If an emulsion forms, add brine to aid in phase separation.

  • Separate the aqueous and organic layers. Extract the aqueous layer 1-2 more times with the organic solvent.

  • Combine all organic extracts.

Step 2: Aqueous Washes

  • Wash the combined organic layers sequentially with:

    • Deionized water

    • A mild aqueous base (e.g., 1 M NaOH) to remove unreacted boronic acid.

    • Deionized water

    • Saturated aqueous sodium chloride (brine) to remove residual water.

  • After each wash, gently shake the separatory funnel, venting frequently, and then allow the layers to separate completely before draining the aqueous layer.

Step 3: Drying and Solvent Removal

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Recrystallization:

    • Choose an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (if necessary):

    • If recrystallization does not yield a pure product, perform silica gel column chromatography.

    • Select an appropriate eluent system based on TLC analysis of the crude product. A common starting point is a mixture of hexanes and ethyl acetate.

D. Visualizing the Workflow

The following diagram illustrates the general work-up procedure for the synthesis of this compound.

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture (Product, Catalyst, Reagents) Quench 1. Quench (e.g., H₂O or sat. NH₄Cl) Reaction->Quench Cool to RT Extract 2. Extraction (e.g., Ethyl Acetate) Quench->Extract Wash 3. Aqueous Washes (H₂O, Base, Brine) Extract->Wash Dry 4. Drying (e.g., Na₂SO₄) Wash->Dry Concentrate 5. Concentration (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Primary Method Column Column Chromatography Crude->Column If necessary Pure Pure this compound Recrystallize->Pure Column->Pure

Caption: General workflow for the work-up and purification of this compound.

E. Data Summary

The following table provides a quick reference for common solvents and reagents used in the work-up and purification process.

StepReagent/SolventPurpose
Quenching Water, Saturated NH₄ClTo stop the reaction and dissolve inorganic salts.
Extraction Ethyl Acetate, Toluene, DichloromethaneTo transfer the product from the aqueous to the organic phase.
Washing Water, BrineTo remove water-soluble impurities.
1M NaOH, Saturated NaHCO₃To remove acidic impurities (e.g., boronic acid).
Drying Anhydrous Na₂SO₄, MgSO₄To remove residual water from the organic phase.
Recrystallization Ethanol, Acetone, Cyclohexane, Ethyl Acetate/HexanesTo purify the solid product based on solubility differences.
Chromatography Silica GelStationary phase for chromatographic separation.
Hexanes/Ethyl AcetateCommon mobile phase for column chromatography.

F. Frequently Asked Questions (FAQs)

  • Q1: How do I monitor the progress of my Suzuki-Miyura coupling reaction?

    • A1: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[11] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting material spot has disappeared and a new spot corresponding to the product is observed. UV light is typically used for visualization.[11]

  • Q2: Can I use a different base for the reaction, and how will it affect the work-up?

    • A2: Yes, various bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH) can be used.[1] The choice of base can influence reaction rate and yield. Inorganic bases like carbonates and phosphates are typically removed during the aqueous work-up by washing with water. If a very strong, soluble base like NaOH is used in large excess, it may require neutralization with an acid during the work-up, which should be done carefully to avoid excessive heat generation.

  • Q3: What are the common side reactions in the synthesis of this compound via Suzuki coupling?

    • A3: Common side reactions include:

      • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halide to form biphenyl or bis(pyrimidine) impurities, respectively.

      • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom from the solvent or water, leading to the formation of bromobenzene.

      • Dehalogenation: The replacement of the halogen on the pyrimidine ring with a hydrogen atom.

  • Q4: Is it possible to synthesize this compound without a palladium catalyst?

    • A4: While palladium is the most common catalyst, other transition metals like nickel have been reported to catalyze Suzuki-type reactions.[12] However, these methods are generally less common and may require different reaction conditions and work-up procedures.

References

  • NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Slade, A. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • El Kihel, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 11(5), 2829-2840. DOI:10.1039/D0RA07959F
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • PubMed Central. (2025, May 19). Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • ResearchGate. (2020, December 16). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and evaluation of novel biarylpyrimidines: a new class of ligand for unusual nucleic acid structures. Retrieved from [Link]

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Bio-Rad. (n.d.). Virus Purification Strategies. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Macitentan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Macitentan Synthesis

Welcome to the technical support guide for the synthesis of key intermediates for Macitentan, an orally active, potent dual endothelin receptor antagonist.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its precursors. Process-related impurities and degradation products, even in trace amounts, can have significant impacts on the final drug product's quality and may pose safety risks.[][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of Macitentan's core pyrimidine intermediates. Our focus is on understanding the root causes of byproduct formation and implementing rational, science-backed strategies to control them, ensuring a robust and reproducible synthetic process.

Overview of a Common Macitentan Synthetic Pathway

The synthesis of Macitentan involves the sequential assembly of several key fragments. A common route begins with the formation of a substituted dichloropyrimidine, which serves as the central scaffold. Understanding this workflow is crucial for pinpointing where potential impurities may arise.

G cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Assembly cluster_2 Part 3: Final Product A p-Bromophenylacetic Acid B 5-(4-bromophenyl)-4,6- dihydroxypyrimidine A->B Cyclization w/ Formamidine HCl C 5-(4-bromophenyl)-4,6- dichloropyrimidine (Key Intermediate) B->C Chlorination w/ POCl3 E N-(5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl)-N'-propylsulfamide C->E Mono-substitution in DMSO D N-propylsulfamide Potassium Salt D->E F N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl)-N'-propylsulfamide E->F Reaction w/ Ethylene Glycol H Macitentan F->H Coupling Reaction G 5-bromo-2-chloropyrimidine G->H

Caption: High-level overview of a synthetic route to Macitentan.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific issues encountered during the synthesis of Macitentan intermediates in a practical Q&A format.

Question 1: During the synthesis of N-(5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide (Intermediate E), my HPLC shows a significant impurity peak with a higher molecular weight. What is it and how can I prevent it?

Answer:

  • Potential Cause: The most likely culprit is the formation of a di-substituted byproduct, where two molecules of N-propylsulfamide have reacted with one molecule of the 5-(4-bromophenyl)-4,6-dichloropyrimidine starting material, or one molecule of sulfamide has displaced both chloro groups. The two chlorine atoms on the pyrimidine ring have different reactivities, but forcing conditions can lead to a lack of selectivity.

  • Mechanistic Insight: The C4 and C6 positions on the pyrimidine ring are both electron-deficient and susceptible to nucleophilic aromatic substitution. While one position is typically more reactive, high temperatures, extended reaction times, or an excess of the nucleophile (the sulfamide salt) can overcome this selectivity barrier, leading to double displacement.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a precise amount of the N-propylsulfamide potassium salt, typically ranging from 1.0 to 1.1 equivalents. An excess should be avoided.

    • Temperature Management: Maintain a controlled reaction temperature. The initial displacement is often carried out at room temperature.[2] Avoid excessive heating, which provides the activation energy for the less favorable second substitution.

    • Reaction Monitoring: Track the reaction progress using in-line or frequent HPLC analysis.[] Quench the reaction as soon as the starting dichloropyrimidine is consumed to prevent the slower formation of the di-substituted byproduct.

    • Order of Addition: A modified addition method, such as slowly adding a solution of the reactants to a solution of the base, can help maintain low concentrations of the reactive species and improve selectivity.[5]

Question 2: In the subsequent step to form the hydroxyethoxy intermediate (F), my reaction is sluggish, and I observe unreacted starting material even after extended periods. I also see an impurity corresponding to hydrolysis.

Answer:

  • Potential Cause: This issue points to two potential problems: inefficient reaction conditions and the presence of water leading to hydrolysis of the chloro-pyrimidine. The reaction of the monochloro-pyrimidine (E) with ethylene glycol often requires elevated temperatures and a strong base to form the alkoxide in situ, but these conditions can also promote side reactions if not optimized.[2][6]

  • Mechanistic Insight: The nucleophilic attack of the ethylene glycol mono-anion on the electron-deficient pyrimidine ring is the desired reaction. However, if water is present, the hydroxide ion can compete as a nucleophile, leading to the formation of a N-(5-(4-bromophenyl)-6-hydroxy-4-pyrimidinyl)-N'-propylsulfamide byproduct. Incomplete deprotonation of ethylene glycol or insufficient temperature can lead to a slow reaction rate.

  • Mitigation Strategies:

ParameterRecommended ActionRationale
Solvent/Reactant Use ethylene glycol as both the reactant and the solvent.This approach uses a large excess of ethylene glycol, driving the reaction to completion in a shorter time (e.g., 12 hours vs. 70 hours) and minimizing impurities from incomplete conversion.[7]
Base Use a strong, anhydrous base like Sodium Hydride (NaH) or Sodium tert-pentoxide.[6]Ensures complete and rapid formation of the highly nucleophilic ethylene glycol anion. Using anhydrous conditions prevents the competing hydrolysis reaction.
Temperature Maintain a reaction temperature between 90-110°C.[7]Provides sufficient energy for the substitution reaction to proceed efficiently without causing thermal degradation of the product.[]
Moisture Control Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents if a co-solvent like Toluene is employed.To prevent the formation of the corresponding hydroxylated impurity, which can be difficult to remove in later stages.
Question 3: My final Macitentan product shows a small, persistent impurity peak identified as an N-oxide derivative of one of the pyrimidine rings. Where could this be coming from?

Answer:

  • Potential Cause: The formation of N-oxides on nitrogen-containing heterocycles like pyrimidine is a classic oxidative side reaction. This can occur if the reaction mixture is exposed to oxidizing agents or, in some cases, air at elevated temperatures for prolonged periods. Certain reagents used in the synthesis or workup could also have oxidizing properties.

  • Mechanistic Insight: The lone pair of electrons on the ring nitrogen of the pyrimidine is susceptible to oxidation. This can lead to the formation of a pyrimidine N-oxide, which alters the electronic properties and shape of the molecule. While often stable, these N-oxides are undesired impurities.[8][9]

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct reactions, particularly those at high temperatures, under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Reagent Purity: Ensure that solvents and reagents are free from peroxide impurities, which can act as oxidants. For example, aged ethers like THF can form peroxides.

    • Avoid Oxidizing Agents: Scrutinize the entire process for any explicit or implicit oxidizing agents. This includes certain workup or cleaning procedures.

    • Degas Solvents: For sensitive steps, using degassed solvents can further reduce the risk of oxidation.

G cluster_0 Troubleshooting Flow start Impurity Detected in HPLC q1 Is MW > Starting Material (SM)? (Di-substitution?) start->q1 q2 Is MW < SM? (Hydrolysis?) start->q2 q3 Is MW = SM + 16? (N-Oxide?) start->q3 a1 Reduce nucleophile stoichiometry. Control temperature. Monitor reaction closely. q1->a1 Yes a2 Ensure anhydrous conditions. Use strong, dry base. Consider ethylene glycol as solvent. q2->a2 Yes a3 Use inert atmosphere (N2/Ar). Check reagents for peroxides. Degas solvents. q3->a3 Yes

Caption: A logical flowchart for troubleshooting common impurities.

Frequently Asked Questions (FAQs)

  • Q: What is the most critical step for controlling purity in the entire Macitentan synthesis?

    • A: While every step is important, the initial selective mono-substitution of 5-(4-bromophenyl)-4,6-dichloropyrimidine is arguably the most critical.[2] Failure to achieve high selectivity here introduces di-substituted byproducts that are structurally similar to the desired intermediate, making them very difficult to remove through crystallization or standard chromatography. This impurity can then carry through the entire synthesis to the final API.

  • Q: What analytical techniques are recommended for in-process control?

    • A: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring these reactions.[][10] It allows for the accurate quantification of starting materials, intermediates, products, and byproducts. Developing a robust, stability-indicating HPLC method early on is crucial for process understanding and control.[10] Techniques like UPLC-MS can be invaluable for the rapid identification of unknown impurity peaks during development.

  • Q: Are there specific purification strategies for removing process-related impurities?

    • A: Crystallization is the primary method for purifying Macitentan and its intermediates. The choice of solvent is critical. For the final product, solvent systems like ethyl acetate/methanol or ethyl acetate/hexane have been reported.[11] Often, a multi-step crystallization process involving treatment with activated carbon can be used to remove colored impurities and trace byproducts.[11] Careful control over the cooling rate during crystallization is essential to ensure high purity and prevent impurities from being trapped in the crystal lattice.[]

  • Q: How should the key intermediates and the final Macitentan product be stored?

    • A: Macitentan has shown sensitivity to hydrolytic, oxidative, and photolytic stress.[] Therefore, intermediates and the final API should be stored in well-sealed containers, protected from light, moisture, and excessive heat. Storing under an inert atmosphere and at controlled room temperature or below is recommended to prevent degradation.[]

Key Experimental Protocol: Selective Mono-substitution

This protocol describes the synthesis of N-(5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide (Intermediate E), focusing on conditions that minimize di-substitution.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.)

  • N-propylsulfamide potassium salt (1.05 eq.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and anhydrous DMSO. Stir until fully dissolved.

  • In a separate flask, dissolve the N-propylsulfamide potassium salt in anhydrous DMSO.

  • Slowly add the sulfamide salt solution to the dichloropyrimidine solution dropwise over 30-60 minutes, maintaining the internal temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 24-48 hours.[2]

  • Monitor the reaction by HPLC every 4-6 hours. The reaction is complete when the area percent of the starting dichloropyrimidine is <1.0%.

  • Upon completion, quench the reaction by slowly pouring the mixture into ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove residual DMSO and salts, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropanol or toluene to remove any unreacted starting material and trace impurities.

References

  • Google Patents. (2021). US20210300880A1 - Method for preparing macitentan and intermediate compound thereof.
  • Quick Company. (n.d.). Improved Process For Synthesis Of Macitentan. Retrieved from [Link]

  • Pinto, E. C., & de Souza, L. G. (2022). Macitentan: An overview of its degradation products, process-related impurities, and in silico toxicity. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan.
  • Kurzawa, T., Zimmer, R., Würthwein, E.-U., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. ResearchGate. Retrieved from [Link]

  • WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819411A - New preparation method of macitentan intermediate.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461639A - Method for refining high-purity macitentan.
  • ResearchGate. (n.d.). (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. Retrieved from [Link]

Sources

Technical Support Center: TLC Analysis of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin-Layer Chromatography (TLC) Troubleshooting & Optimization Molecule: 5-(4-Bromophenyl)pyrimidine (CAS: 22450-98-2) Application: Intermediate for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and API synthesis (e.g., Macitentan analogs).

Core Analysis Protocol (SOP)

This section defines the baseline conditions for analyzing this compound. As a nitrogen-containing heterocycle linked to an aryl bromide, this molecule exhibits moderate polarity but significant basicity, which dictates the choice of stationary and mobile phases.

Standard Solvent Systems

The following solvent systems have been validated for pyrimidine biaryl scaffolds. Always prepare fresh mobile phases to ensure reproducibility.

System ClassSolvent Composition (v/v)Target Rf RangeApplication
Standard Hexane : Ethyl Acetate (3:1 to 1:1) 0.3 – 0.6Routine purity checks; Monitoring starting material consumption.
Polar DCM : Methanol (95:5) 0.2 – 0.4Analyzing polar byproducts (e.g., hydrolysis products, N-oxides).
Basic Hexane : EtOAc : Et₃N (50:50:1) Sharp SpotsCritical: Prevents streaking caused by pyrimidine-silica interaction.
Visualization Workflow
  • Primary (Non-Destructive): UV Irradiation at 254 nm . The conjugated biaryl system absorbs strongly.

  • Secondary (Destructive): Iodine Chamber (

    
    ). Pyrimidines form reversible brown complexes.
    
  • Functional (Specific): Dragendorff’s Reagent. Stains the basic pyrimidine nitrogen orange/red (useful if UV is obscured by impurities).

Troubleshooting Guide (Q&A)

Issue 1: "My spots are streaking or tailing, making it impossible to separate close impurities."

Diagnosis: This is the most common issue with this compound. Silica gel is slightly acidic (pH ~5-6). The basic nitrogen atoms in the pyrimidine ring protonate on the silica surface, causing the molecule to "drag" rather than elute cleanly.

Corrective Action: You must neutralize the stationary phase.[1][2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system.

    • Protocol: Pre-saturate the chamber with the basic eluent for 15 minutes before running the plate.

  • Plate Deactivation: If modifying the solvent isn't enough, dip the empty TLC plate in a 5% TEA/Hexane solution and let it dry completely before spotting your sample.

Issue 2: "I cannot distinguish the Product from the Starting Material (Co-elution)."

Diagnosis: In Suzuki couplings, the polarity difference between the bromo-starting material (SM) and the biaryl product is often negligible. Both are lipophilic aromatics.

Corrective Action:

  • Change Selectivity (Not just Polarity): Switch from a Hexane/EtOAc system to a DCM/Hexane or Toluene/Acetone system. The

    
    -
    
    
    
    interactions in toluene often separate biaryls better than aliphatic solvents.
  • The "Co-Spot" Technique: Never rely on side-by-side comparison alone.

    • Lane 1: Pure SM

    • Lane 2: Reaction Mixture (RM)

    • Lane 3:Co-spot (SM + RM)

    • Result: If Lane 3 shows a single spot (figure-8 shape), you have co-elution. If you see two distinct spots (snowman shape), separation is achieved.

Issue 3: "I see 'ghost' spots that appear only after the plate sits for a while."

Diagnosis: this compound derivatives can be sensitive to oxidation or hydrolysis on active silica, especially if the plate is left to dry in air and light.

Corrective Action: Perform a 2D-TLC Stability Test (See Diagram 1 below).

  • Spot sample at the corner of a square plate.[3]

  • Elute in Direction 1.

  • Dry the plate, rotate 90°, and elute again in the same solvent.

  • Interpretation: All stable compounds will align on the diagonal.[3] Any spot off-diagonal indicates decomposition occurring on the silica during the analysis.

Logic & Workflow Visualization

Diagram 1: 2D-TLC Stability & Troubleshooting Logic

TLC_Troubleshooting Start Start: TLC Analysis Obs Observation Start->Obs Streak Streaking / Tailing Obs->Streak Poor Shape CoElute Co-elution (Single Spot) Obs->CoElute No Separation Ghost Ghost Spots / Decomp Obs->Ghost New Spots Action_Base Add 1% Et3N to Eluent (Neutralize Silica Acidity) Streak->Action_Base Action_Solvent Switch Solvent Class (e.g., Hex/EtOAc → Toluene/Acetone) CoElute->Action_Solvent Action_2D Run 2D-TLC Stability Test Ghost->Action_2D Result_Diag Spots on Diagonal: Stable. Impurity is real. Action_2D->Result_Diag Result_Off Spots Off-Diagonal: Unstable on Silica. Action_2D->Result_Off

Caption: Decision tree for troubleshooting common TLC anomalies associated with basic heterocycles like pyrimidines.

Advanced Reaction Monitoring (Suzuki Coupling)

When coupling this compound with boronic acids, the reaction mixture becomes complex.

Monitoring Protocol:

  • Sampling: Take a 10 µL aliquot of the reaction mixture.

  • Quench: Dispense into a mini-vial containing 50 µL EtOAc and 50 µL 1M HCl (aq).

    • Why? This removes inorganic bases (like

      
      ) and breaks up Palladium complexes that can streak on TLC.
      
  • Spotting: Spot the organic layer only.

  • Visualization:

    • UV: Check for disappearance of the SM (Rf ~0.5).

    • Stain (Anisaldehyde): If the boronic acid coupling partner is aliphatic or lacks UV activity, use Anisaldehyde stain and heat. The boronic acid usually stains a distinct color (often blue/purple), allowing you to differentiate it from the pyrimidine core.

References

  • Synthesis & Properties

    • Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[4][5][6] Atlantis Press. Available at: [Link]

  • Reaction Context (Suzuki Coupling)

    • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[4][5] MDPI. Available at: [Link]

  • Medicinal Chemistry Application

    • Discovery of Macitentan (Endothelin Receptor Antagonist). Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • TLC Methodology

    • TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]

Sources

Navigating the Synthesis of 5-(4-Bromophenyl)pyrimidine: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and drug development professionals embarking on the synthesis of 5-(4-bromophenyl)pyrimidine, a critical building block in numerous pharmaceutical candidates, the transition from laboratory-scale experiments to pilot or industrial-scale production can be fraught with unforeseen challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important synthesis. Drawing upon established chemical principles and field-proven insights, this guide aims to equip scientists with the knowledge to anticipate, diagnose, and resolve problems, ensuring a robust and efficient manufacturing process.

Understanding the Synthetic Landscape

The most prevalent synthetic route to this compound and its key precursor, 5-(4-bromophenyl)-4,6-dichloropyrimidine, typically involves a multi-step sequence. A common pathway commences with p-bromophenylacetic acid or its corresponding methyl ester, proceeds through the formation of a malonate derivative, cyclization with formamidine to construct the pyrimidine ring, and subsequent chlorination.[1][2] Further functionalization is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]

This guide will dissect the potential pitfalls at each critical stage of this synthetic journey, offering practical solutions and preventative measures.

Troubleshooting Guide & FAQs

Section 1: Malonate Formation and Cyclization

Q1: We are observing low yields and incomplete conversion during the condensation of methyl p-bromophenylacetate with dimethyl carbonate. What are the likely causes and how can we improve this step?

A1: This Claisen-type condensation is highly sensitive to the base and reaction conditions.

  • Causality: Incomplete deprotonation of the starting ester is a common culprit. Sodium methoxide is a typical base for this transformation.[1] On a large scale, ensuring efficient mixing and maintaining anhydrous conditions is crucial. The presence of moisture will consume the base and hinder the reaction.

  • Troubleshooting:

    • Base Quality and Stoichiometry: Use a freshly prepared, high-purity sodium methoxide solution. Ensure at least one equivalent of the base is used. An excess may be beneficial to drive the reaction to completion.

    • Solvent and Temperature: The reaction is often performed in an excess of a suitable solvent like methanol or toluene.[1] Ensure the temperature is adequately controlled, as side reactions can occur at elevated temperatures. A patent suggests running the reaction at 70-80 °C.[1]

    • Reaction Monitoring: At scale, it is essential to monitor the reaction progress by techniques like HPLC or GC to confirm the disappearance of the starting material before proceeding with the work-up.

Q2: During the cyclization of the malonate derivative with formamidine hydrochloride, we are isolating a complex mixture of byproducts, making the purification of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine difficult. What are these impurities and how can we minimize their formation?

A2: The cyclization step is prone to side reactions if not carefully controlled.

  • Causality: The primary cause of byproduct formation is often incomplete reaction or side reactions of the formamidine. Formamidine itself can be unstable. The reaction pH and temperature play a critical role in directing the desired cyclization.

  • Troubleshooting:

    • pH Control: The work-up procedure is critical. A patent describes a post-treatment that involves adding water, stirring until the solution is clear, and then adjusting the pH of the aqueous phase to 4-6 with an acid solution to precipitate the desired product.[1] This controlled precipitation is key to isolating a cleaner product.

    • Temperature Management: The reaction should be maintained at a controlled temperature, for instance, 20-30 °C as suggested in a patented procedure.[1] Excursions in temperature can lead to decomposition and byproduct formation.

    • Purification of the Intermediate: The crude 5-(4-bromophenyl)-4,6-dihydroxypyrimidine can be purified by washing the filter cake with an 80% methanol/water solution.[2] On a larger scale, slurry washes are often more effective than simple washes on a filter. Recrystallization from a suitable solvent system may be necessary if the impurity profile is high.

Section 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Q3: The chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine with POCl₃ is sluggish and gives a dark, viscous residue that is difficult to work with. How can we improve the efficiency and handling of this step?

A3: The chlorination with POCl₃ is a hazardous and often challenging reaction to scale up.

  • Causality: The viscosity and dark color suggest decomposition or polymerization, which can be caused by excessive temperatures, prolonged reaction times, or the presence of impurities. The heterogeneous nature of the starting material in POCl₃ can also lead to localized overheating and decomposition.

  • Troubleshooting:

    • Use of a Co-solvent/Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and improve solubility.[3] A patent describes a procedure using toluene as a co-solvent with N,N-dimethylaniline, with the reaction proceeding at a controlled temperature.[4]

    • Temperature Control: A staged temperature profile is often beneficial. For example, dropwise addition of POCl₃ at a lower temperature (e.g., 30 °C), followed by a gradual increase to reflux (around 100-110 °C) can help control the initial exotherm and ensure a smooth reaction.[4]

    • Work-up Procedure: Quenching the reaction mixture is a critical and potentially hazardous step at scale. A controlled addition of the reaction mixture to ice water is a common method.[5] It is crucial to have efficient cooling and agitation to manage the heat generated during the hydrolysis of excess POCl₃. The pH of the aqueous solution is then adjusted to 9-10 with a base like potassium carbonate to precipitate the product.[5]

Q4: What are the primary safety concerns when working with phosphorus oxychloride on a large scale, and what precautions should be taken?

A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6]

  • Hazards:

    • Toxicity: It is toxic upon inhalation, ingestion, and skin contact, causing severe burns.[6]

    • Reactivity: It reacts exothermically with water, alcohols, and other protic solvents, releasing toxic hydrogen chloride gas.

  • Safety Precautions for Scale-Up:

    • Containment: The reaction should be conducted in a well-ventilated, dedicated reactor system with appropriate scrubbers to neutralize HCl gas.

    • Personal Protective Equipment (PPE): Operators must wear appropriate PPE, including acid-resistant gloves, suits, and full-face respirators.[7]

    • Controlled Addition: POCl₃ should be added to the reaction vessel via a closed system (e.g., using a pump and dip tube) to minimize exposure.

    • Emergency Preparedness: An emergency plan should be in place to handle spills or accidental releases, including access to appropriate neutralizing agents and emergency showers/eyewash stations.

Section 3: Purification of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

Q5: We are struggling to achieve the desired purity of 5-(4-bromophenyl)-4,6-dichloropyrimidine after the chlorination step. What are effective purification strategies for large-scale production?

A5: Achieving high purity is essential for subsequent steps, such as Suzuki-Miyaura couplings.

  • Causality: Impurities can arise from incomplete chlorination (remaining dihydroxy-pyrimidine), hydrolysis of the product back to the starting material during work-up, or byproducts from side reactions.

  • Troubleshooting:

    • Crystallization: The crude product is typically a solid and can be purified by recrystallization. A common procedure involves dissolving the crude material in a suitable solvent and then allowing it to crystallize upon cooling. A patent describes removing the solvent from the organic phase after work-up and then adding ethanol to induce crystallization.[2]

    • Solvent Selection: The choice of crystallization solvent is critical. It should have good solubility for the product at elevated temperatures and poor solubility at lower temperatures. The impurities should either remain in the mother liquor or be removed in a hot filtration step. A mixture of ethanol and acetone (5:2) has been reported for recrystallization.[8]

    • Washing: Thoroughly washing the isolated solid with a suitable solvent (e.g., cyclohexane, water) can remove residual impurities.[5][8]

Section 4: Suzuki-Miyaura Coupling

Q6: In the Suzuki-Miyaura coupling of 5-bromo-pyrimidine with an arylboronic acid, we are observing significant debromination of our starting material. How can we prevent this side reaction?

A6: Protodeborylation (replacement of the boron group with hydrogen) and debromination of the pyrimidine are known side reactions in Suzuki-Miyaura couplings.

  • Causality: These side reactions are often promoted by elevated temperatures, prolonged reaction times, and the presence of water or other protic species in the reaction mixture. The stability of the boronic acid itself is also a factor.

  • Troubleshooting:

    • Reaction Conditions: Optimize the reaction temperature and time. Use the mildest conditions that still afford a reasonable reaction rate.

    • Anhydrous Conditions: While Suzuki couplings are known for their tolerance to water, minimizing its presence can reduce protodeborylation. Use anhydrous solvents and reagents where possible.

    • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids and can be less prone to protodeborylation.

    • Base Selection: The choice of base is crucial. Weaker bases may be less likely to promote side reactions.

Q7: After our Suzuki-Miyaura coupling reaction, we are having difficulty removing the palladium catalyst to acceptable levels (<10 ppm) in our final product. What are the best strategies for palladium removal on a large scale?

A7: Residual palladium in active pharmaceutical ingredients (APIs) is a major concern for regulatory agencies.

  • Causality: Palladium can be challenging to remove completely, as it can exist in various oxidation states and may be complexed with the product or other components of the reaction mixture.

  • Troubleshooting:

    • Scavengers: A common and effective method is the use of palladium scavengers. These are materials with a high affinity for palladium that can be added to the reaction mixture or a solution of the product. Examples include silica-based scavengers with functional groups like thiols or amines, activated carbon, and specialized resins.[9]

    • Extraction: Aqueous washes with solutions containing complexing agents, such as L-cysteine or thiourea, can help extract palladium into the aqueous phase.

    • Crystallization: Often, a final crystallization of the API is the most effective way to purge residual palladium. The choice of solvent is critical to ensure that the palladium impurities remain in the mother liquor.

    • Combined Approach: A multi-pronged approach is often the most successful. For example, treatment with a scavenger followed by one or more crystallizations.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine

This protocol is adapted from a patented procedure and is intended for informational purposes.[1] All large-scale reactions should be conducted by trained professionals in appropriate facilities.

  • Reaction Setup: In a suitable reactor, charge sodium methoxide and methanol.

  • Addition of Starting Materials: Add methyl p-bromophenylacetate, followed by dimethyl carbonate.

  • Inert Atmosphere: Replace the air in the reactor with nitrogen.

  • Reaction: Heat the mixture to 70-80 °C and maintain for 4-8 hours, monitoring for completion.

  • Cyclization: Cool the mixture and add formamidine hydrochloride. Stir and heat to 20-30 °C for 15-17 hours.

  • Work-up:

    • Add water and stir until the reaction solution is clear. Allow the layers to separate.

    • Separate the aqueous phase and adjust the pH to 4-6 with a hydrochloric or sulfuric acid solution.

    • Stir for 0.5-1.5 hours to allow for complete precipitation.

  • Isolation: Filter the solid product, wash the cake with an 80% methanol/water solution, and dry to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.

Protocol 2: Chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine

This protocol is based on a literature procedure.[5] Extreme caution must be exercised when handling phosphorus oxychloride.

  • Reaction Setup: In a reactor equipped for handling corrosive and toxic materials, charge 5-(4-bromophenyl)-4,6-dihydroxypyrimidine and phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 8 hours.

  • Solvent Removal: Distill off the excess POCl₃ under reduced pressure.

  • Quenching: Carefully and slowly add the viscous residue to a well-stirred mixture of ice and water, ensuring the temperature is controlled.

  • Precipitation: Adjust the pH of the aqueous slurry to 9-10 with potassium carbonate.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry under reduced pressure to afford 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Visualizing the Process

Diagram 1: Key Stages in this compound Synthesis

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Synthesis p-Bromophenylacetic\nAcid Derivative p-Bromophenylacetic Acid Derivative Malonate\nFormation Malonate Formation p-Bromophenylacetic\nAcid Derivative->Malonate\nFormation Dimethyl\nCarbonate Dimethyl Carbonate Dimethyl\nCarbonate->Malonate\nFormation Formamidine\nHCl Formamidine HCl Cyclization Cyclization Formamidine\nHCl->Cyclization Malonate\nFormation->Cyclization 5-(4-Bromophenyl)-4,6-\ndihydroxypyrimidine 5-(4-Bromophenyl)-4,6- dihydroxypyrimidine Cyclization->5-(4-Bromophenyl)-4,6-\ndihydroxypyrimidine Chlorination Chlorination 5-(4-Bromophenyl)-4,6-\ndichloropyrimidine 5-(4-Bromophenyl)-4,6- dichloropyrimidine Chlorination->5-(4-Bromophenyl)-4,6-\ndichloropyrimidine 5-(4-Bromophenyl)-4,6-\ndihydroxypyrimidine->Chlorination Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling 5-(4-Bromophenyl)-4,6-\ndichloropyrimidine->Suzuki-Miyaura\nCoupling This compound\nDerivative This compound Derivative Suzuki-Miyaura\nCoupling->this compound\nDerivative

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Cyclization

G start Low Yield in Cyclization Step check_pH Was work-up pH controlled to 4-6 for precipitation? start->check_pH check_temp Was reaction temperature maintained at 20-30°C? check_pH->check_temp Yes adjust_pH Implement controlled pH precipitation during work-up. check_pH->adjust_pH No control_temp Improve temperature control during the reaction. check_temp->control_temp No analyze_impurities Analyze byproducts by LC-MS to identify side reactions. check_temp->analyze_impurities Yes

Caption: Decision tree for addressing low yields in the cyclization step.

Conclusion

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanisms, proactive identification of potential challenges, and implementation of robust control strategies. By addressing issues related to reaction efficiency, impurity formation, process safety, and product purification, researchers and drug development professionals can navigate the complexities of large-scale synthesis and ensure the consistent production of this vital pharmaceutical intermediate. This guide serves as a foundational resource to support these endeavors, fostering a more efficient and reliable path from discovery to commercialization.

References

  • CN108997223B - Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents. (n.d.).
  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (2016). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN-1214044-A - Process for Making 4,6-dihydroxypyrimidine - Unified Patents Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents. (n.d.).
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved January 30, 2026, from [Link]

  • CAS No : 706811-25-8 | Product Name : this compound-4,6-diol. (n.d.). Retrieved January 30, 2026, from [Link]

  • Phosphorus oxychloride - Lanxess. (2015). Retrieved January 30, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved January 30, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2019). Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 30, 2026, from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023). Retrieved January 30, 2026, from [Link]

  • Phosphoryl chloride - Sciencemadness Wiki. (2024). Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling Catalysts for 5-Arylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-arylpyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, therefore, is a critical endeavor in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging the crucial carbon-carbon bond between a pyrimidine ring and an aryl group. However, the success of this reaction is intrinsically tied to the choice of the palladium catalyst. This guide provides an in-depth comparison of commonly employed catalyst systems for the synthesis of 5-arylpyrimidines, offering insights into their performance, mechanistic nuances, and practical applications to empower researchers in selecting the optimal catalyst for their specific needs.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The catalytic cycle, a fundamental concept in understanding catalyst efficacy, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of catalyst, particularly the ligand coordinated to the palladium center, significantly influences the rates of these steps and, consequently, the overall efficiency and scope of the reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems: A Head-to-Head Comparison

The selection of the palladium catalyst is a critical parameter for a successful Suzuki coupling. Here, we compare three major classes of catalysts commonly employed for the synthesis of 5-arylpyrimidines.

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: The Workhorse

Pd(PPh₃)₄ is a widely used, commercially available, and relatively inexpensive catalyst.[5] It is an air-stable solid that serves as a source of Pd(0) in the reaction.

Performance Insights:

While being a versatile catalyst, Pd(PPh₃)₄ often requires higher catalyst loadings (typically 1-5 mol%) and elevated temperatures to achieve good yields, particularly with less reactive aryl chlorides.[6][7] For the coupling of 5-bromopyrimidines, it generally provides moderate to good yields.[8] The relatively lower efficacy with challenging substrates can be attributed to the moderate electron-donating ability of the triphenylphosphine ligand, which can make the oxidative addition step slower compared to more advanced catalyst systems.[5]

Experimental Data Summary:

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80-Good[6]
Pd(PPh₃)₄2,4-dichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good[8]
Pd(PPh₃)₄5-bromopyridine derivativesPhenylboronic acidK₂CO₃Toluene/H₂O1001285[9]

Causality Behind Performance: The triphenylphosphine ligands in Pd(PPh₃)₄ provide a balance of steric bulk and electronic properties that are suitable for a range of substrates. However, for electron-deficient heteroaryl halides like chloropyrimidines, the oxidative addition step can be challenging. The moderate electron-donating nature of PPh₃ may not be sufficient to facilitate this step as efficiently as more electron-rich ligands.

Buchwald Ligands and Precatalysts: The High-Performers

The development of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling reactions. Ligands like XPhos, SPhos, and RuPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or as pre-formed precatalysts (e.g., XPhos Pd G2, G3, or G4), exhibit exceptional reactivity.[10][11]

Performance Insights:

Buchwald-type catalysts are renowned for their high efficiency at low catalyst loadings (often < 1 mol%) and their ability to couple challenging substrates, including aryl chlorides and sterically hindered partners, at milder temperatures.[10][11] The high performance of these catalysts is attributed to the steric bulk and strong electron-donating ability of the biaryl phosphine ligands. This combination promotes the formation of a monoligated, highly reactive Pd(0) species, which readily undergoes oxidative addition.[10] The steric hindrance also facilitates the final reductive elimination step.

Experimental Data Summary:

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G27-chloro-1H-pyrrolo[2,3-c]pyridine4-fluorophenyl boronic acidK₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.6790[10]
XPhos Pd G2Aryl HalideHeteroarylboronic acidK₃PO₄EtOH8015Good to Excellent[12]
Pd(OAc)₂/XPhos5-Bromo-2-chloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane/H₂O--Good[13]

Causality Behind Performance: The key to the success of Buchwald ligands lies in their unique structural features. The bulky biaryl backbone forces a large P-Pd-P bond angle, promoting ligand dissociation to form the catalytically active monoligated Pd(0) species. The electron-rich nature of the phosphine accelerates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.

N-Heterocyclic Carbene (NHC) Ligated Catalysts: The Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong σ-donors and form very stable bonds with the metal center. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are popular examples of NHC-ligated precatalysts.[14]

Performance Insights:

PEPPSI-type catalysts are known for their high thermal stability and resistance to catalyst decomposition, making them suitable for reactions requiring high temperatures.[14] They are particularly effective for the coupling of challenging substrates, including heteroaryl chlorides. The strong Pd-NHC bond prevents ligand dissociation, often leading to a well-defined catalytic species.

Experimental Data Summary:

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (min)Yield (%)Reference
PEPPSI-IPrAryl halidesArylboronic acidsK₂CO₃Solvent-free (MW)11010up to 91[14]
PEPPSI-IPrPolyhalogenated arenesPhenylboronic acidK₃PO₄1,4-Dioxane/H₂O80-Good[15]

Causality Behind Performance: The strong σ-donating character of the NHC ligand in PEPPSI-IPr creates a highly electron-rich palladium center, which significantly enhances the rate of oxidative addition. The robustness of the Pd-NHC bond contributes to the catalyst's stability, allowing for efficient catalysis even under harsh reaction conditions.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)pyrimidine using XPhos Pd G2

This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction to synthesize a 5-arylpyrimidine, leveraging the high efficiency of a Buchwald precatalyst.

Materials:

  • 5-Bromopyrimidine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromopyrimidine, 4-methoxyphenylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-(4-methoxyphenyl)pyrimidine.

Catalyst Screening Workflow

For novel or particularly challenging substrates, a systematic catalyst screening is often necessary to identify the optimal reaction conditions.

Catalyst_Screening_Workflow cluster_0 Phase 1: Catalyst System Selection cluster_1 Phase 2: Reaction Parameter Optimization cluster_2 Phase 3: Analysis and Scale-up Select Substrates Select Substrates Choose Catalyst Classes Choose Catalyst Classes (e.g., Pd(PPh3)4, Buchwald, NHC) Select Substrates->Choose Catalyst Classes Select Ligands and Pd Source Select Ligands and Pd Source Choose Catalyst Classes->Select Ligands and Pd Source Screen Bases Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Select Ligands and Pd Source->Screen Bases Screen Solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen Bases->Screen Solvents Optimize Temperature & Time Optimize Temperature & Time Screen Solvents->Optimize Temperature & Time Analyze Results Analyze Results (Yield, Purity, Cost) Optimize Temperature & Time->Analyze Results Select Optimal Conditions Select Optimal Conditions Analyze Results->Select Optimal Conditions Scale-up Synthesis Scale-up Synthesis Select Optimal Conditions->Scale-up Synthesis

Figure 2: A systematic workflow for catalyst screening in Suzuki-Miyaura coupling reactions.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 5-arylpyrimidines via Suzuki-Miyaura coupling is a critical decision that directly impacts reaction efficiency, substrate scope, and overall cost-effectiveness.

  • For routine syntheses with activated 5-bromopyrimidines and a focus on cost , Pd(PPh₃)₄ remains a viable option, though it may require higher catalyst loadings and temperatures.

  • For achieving high yields with a broad range of substrates, including less reactive 5-chloropyrimidines, and for reactions requiring low catalyst loadings , Buchwald-type catalysts , particularly precatalysts like XPhos Pd G2 , are the superior choice. Their high activity and broad applicability often justify the higher initial cost.

  • For reactions that are sensitive to catalyst decomposition or require high temperatures , the robust PEPPSI-IPr catalyst offers a reliable and stable alternative.

Ultimately, the optimal catalyst is substrate-dependent, and the insights and data presented in this guide are intended to provide a strong foundation for rational catalyst selection and reaction optimization in the pursuit of novel 5-arylpyrimidine-based therapeutics.

References

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synfacts. [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Springer. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]

  • Catalyst screening workflow and overview of the ACE-GCN algorithm a... ResearchGate. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses. [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • Screening of the catalyst system. ResearchGate. [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

  • Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. PubMed. [Link]

  • Machine learning meets volcano plots: computational discovery of cross-coupling catalysts. Royal Society of Chemistry. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA. [Link]

  • Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC. [Link]

  • Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. ResearchGate. [Link]

Sources

Comparative Validation Guide: Synthesis of 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)pyrimidine (CAS: 22450-98-2) is a critical biaryl intermediate in medicinal chemistry, serving as a scaffold for endothelin receptor antagonists (e.g., Macitentan analogs) and agrochemicals. Its value lies in the chemoselective retention of the bromine moiety , which allows for subsequent functionalization.

This guide compares two synthetic methodologies:

  • Method A (Standard): Non-selective coupling using 1,4-dibromobenzene.

  • Method B (Optimized): Site-selective coupling using 1-bromo-4-iodobenzene.

Conclusion: Method B is the superior protocol. Validation via


H NMR and Mass Spectrometry (MS) confirms that Method B eliminates the "bis-coupled" impurity and protodeboronation byproducts common in Method A, yielding a product with >98% purity and a distinct 1:1 isotopic bromine signature.

Strategic Context: The Selectivity Challenge

Synthesizing halogenated biaryls requires distinguishing between two potential reactive sites. In the synthesis of this compound, the objective is to couple the pyrimidine ring to the phenyl ring without reacting the bromine atom on the phenyl ring.

  • The Pitfall (Method A): Using 1,4-dibromobenzene with standard Pd(PPh

    
    )
    
    
    
    often leads to statistical mixtures: unreacted starting material, the desired mono-bromide, and the bis-pyrimidine impurity (where both bromines react).
  • The Solution (Method B): Utilizing 1-bromo-4-iodobenzene . Since the C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol), mild palladium catalysts can exclusively activate the iodine, leaving the bromine intact for future chemistry.

Workflow Visualization

The following diagram illustrates the chemoselective pathway of Method B compared to the statistical failure modes of Method A.

G Substrate 5-Pyrimidineboronic Acid Reaction Pd-Catalyzed Suzuki Coupling Substrate->Reaction ReagentA 1,4-Dibromobenzene (Method A) ReagentA->Reaction Non-selective ReagentB 1-Bromo-4-Iodobenzene (Method B) ReagentB->Reaction Selective (C-I bond) Product This compound (Target) Reaction->Product Major Impurity Bis-pyrimidine Impurity (Over-reaction) Reaction->Impurity Significant in Method A

Figure 1: Chemoselective logic. Method B exploits the reactivity gap between C-I and C-Br bonds to prevent over-arylation.

Experimental Protocol (Method B)

Objective: Synthesis of this compound with >98% bromine retention.

Reagents:

  • 5-Pyrimidineboronic acid (1.0 equiv)

  • 1-Bromo-4-iodobenzene (1.05 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aq)
  • Solvent: 1,4-Dioxane[1][2][3]

Procedure:

  • Charge: In a glovebox or under Ar flow, combine 5-pyrimidineboronic acid, 1-bromo-4-iodobenzene, and Pd(dppf)Cl

    
     in a reaction vial.
    
  • Solvate: Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    
    .
  • Cycle: Heat to 80°C for 4 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C-Br bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Tier 1: Mass Spectrometry (MS)

MS is the primary tool for validating the presence of the bromine atom. A successful synthesis must show the characteristic isotopic "fingerprint" of bromine.

The Isotope Signature

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). This nearly 1:1 ratio results in a "doublet" appearance for the molecular ion.

Comparative MS Data:

FeatureMethod B (Target Product)Method A (Impurity: Bis-coupled)Method A (Impurity: Debrominated)
Formula C

H

BrN

C

H

N

C

H

N

Monoisotopic Mass 233.98234.09156.07
Observed Peaks (m/z) 234, 236 234 only156
Peak Ratio 1 : 1 (approx)Single PeakSingle Peak
Interpretation Success: Br is present.[4]Failure: Br lost, replaced by pyrimidine.Failure: Br lost (protodeboronation).

Analyst Note: If your MS spectrum shows a dominant peak at 234 without the accompanying peak at 236, you have synthesized the bis-pyrimidine impurity, not the brominated target.

Validation Tier 2: Nuclear Magnetic Resonance (NMR)


H NMR provides structural proof of the biaryl connection and the symmetry of the pyrimidine ring.
Expected H NMR Profile (DMSO-d , 400 MHz)

The molecule possesses a high degree of symmetry.

  • Pyrimidine Region (Deshielded):

    • H-2 (Singlet, ~9.20 ppm): The proton between the two nitrogens is the most deshielded.

    • H-4, H-6 (Singlet, ~9.10 ppm): These two protons are equivalent due to the free rotation of the phenyl ring. They appear as a singlet (or very tight doublet) integrating to 2H.

  • Phenyl Region (AA'BB' System):

    • H-ortho (Doublet, ~7.85 ppm): Protons ortho to the pyrimidine ring.

    • H-meta (Doublet, ~7.75 ppm): Protons ortho to the bromine. The bromine atom is electron-withdrawing, shifting these protons downfield, but less so than the pyrimidine influence.

Comparative NMR Table
Proton AssignmentChemical Shift (

)
MultiplicityIntegralDiagnostic Value
Pyrimidine H-2 9.20Singlet (s)1HConfirms pyrimidine core integrity.
Pyrimidine H-4,6 9.12Singlet (s)2HConfirms 5-substitution (symmetry).
Phenyl H-2',6' 7.85Doublet (d,

Hz)
2HCoupling to pyrimidine.
Phenyl H-3',5' 7.74Doublet (d,

Hz)
2HCoupling to Bromine.

Self-Validating Check:

  • Calculate the ratio of Pyrimidine protons (3H total) to Phenyl protons (4H total).

  • Target Ratio: 0.75.

  • Impurity Flag: If the ratio is 1:1 (3H Pyrimidine : 3H Phenyl), you likely have a mono-substituted impurity or significant solvent contamination.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC), 2016.
    • URL:[Link]

  • Synthesis of Pyrimidine Derivatives

    • Title: The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[5] (Contains analogous NMR data for 5-bromophenyl-pyrimidines).

    • Source: Journal of Medicinal Chemistry (ACS), 2012.
    • URL:[Link]

  • MS Isotope Patterns

    • Title: Isotope patterns for -Cl and -Br in Mass Spectrometry.
    • Source: University of Calgary, Chemistry Dept.
    • URL:[Link]

  • Selective Coupling Reagents

    • Title: 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.[6]

    • Source: Ningbo Inno Pharmchem Co.[6][7]

    • URL:[Link]

Sources

Biological Evaluation of Pyrimidine Derivatives as Bone Anabolic Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Evaluation of Pyrimidine Derivatives as Bone Anabolic Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to Small-Molecule Anabolics

The current landscape of osteoporosis therapy is dominated by antiresorptive agents (bisphosphonates, denosumab) which maintain bone mass but do not restore lost architecture. True bone regeneration requires anabolic agents.[1] While peptide-based anabolics like Teriparatide (PTH 1-34) and antibodies like Romosozumab are effective, they require injection and carry high costs.

This guide evaluates Pyrimidine Derivatives as a burgeoning class of oral small-molecule bone anabolic agents.[1][2] Unlike peptides, these heterocycles offer high bioavailability and the ability to modulate intracellular kinase signaling pathways (e.g., GSK-3


, BMP-2/SMAD) to drive osteoblast differentiation. We compare the performance of novel pyrimidine candidates (specifically the 18a  series) against established small-molecule benchmarks (e.g., AZD2858 ) and biological standards.

Mechanistic Rationale & Signaling Targets

Pyrimidine scaffolds are privileged structures in medicinal chemistry due to their ability to mimic ATP and inhibit kinases. In bone biology, they primarily target two anabolic highways: the Wnt/


-catenin pathway  and the BMP-2/SMAD pathway .
Comparative Mechanism of Action[3]
  • GSK-3

    
     Inhibitors (e.g., AZD2858):  These pyrimidines inhibit Glycogen Synthase Kinase-3
    
    
    
    , preventing the phosphorylation and degradation of
    
    
    -catenin. Accumulated
    
    
    -catenin translocates to the nucleus to drive osteogenic gene expression.
  • BMP-2 Mimetics/Enhancers (e.g., Compound 18a): Novel polysubstituted pyrimidines have been shown to upregulate BMP-2 expression directly or modulate the SMAD1/5/8 phosphorylation cascade, bypassing the need for exogenous protein growth factors.

Visualization: Anabolic Signaling Pathways

The following diagram illustrates how different pyrimidine derivatives intercept osteogenic signaling.

BoneSignaling cluster_Wnt Wnt/Beta-Catenin Pathway cluster_BMP BMP/SMAD Pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled GSK3B GSK-3β (Destruction Complex) Frizzled->GSK3B Inhibits BetaCat β-Catenin (Cytosolic) GSK3B->BetaCat Degrades BetaCat_Nuc β-Catenin (Nuclear) BetaCat->BetaCat_Nuc Translocation Target_Genes Osteogenic Genes (Runx2, Col1a1, OCN) BetaCat_Nuc->Target_Genes AZD2858 Pyrimidine: AZD2858 (GSK-3β Inhibitor) AZD2858->GSK3B Inhibits BMP_Rec BMP Receptor SMAD158 SMAD 1/5/8 BMP_Rec->SMAD158 Phosphorylates pSMAD p-SMAD 1/5/8 SMAD158->pSMAD SMAD4 SMAD 4 pSMAD->SMAD4 Complexes SMAD4->Target_Genes Comp18a Pyrimidine: 18a (BMP-2 Up-regulator) Comp18a->BMP_Rec Activates/Enhances Bone_Form Bone Formation (Mineralization) Target_Genes->Bone_Form

Figure 1: Dual mechanisms of pyrimidine derivatives in osteogenesis. Green hexagons indicate small-molecule intervention points.

Comparative Profiling: Efficacy & Potency

This section compares a leading novel candidate, Compound 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide), against the standard GSK-3


 inhibitor AZD2858  and the biological control Medicarpin .
Table 1: In Vitro Osteogenic Potency

Data synthesized from Rastogi et al. (2024) and Marsell et al. (2012).

ParameterCompound 18a (Novel Pyrimidine)AZD2858 (GSK-3

Inhibitor)
Medicarpin (Natural Control)
Primary Target BMP-2/SMAD PathwayGSK-3

/ Wnt Pathway
ER

/ Wnt
Optimal Conc. 1 pM (Picomolar)1

M
(Micromolar)
100 pM
ALP Activity ~3.5-fold increase vs Control~2-fold increase vs Control~2.5-fold increase
Mineralization High (Alizarin Red +++)High (Alizarin Red +++)Moderate
Cytotoxicity (CC50) > 10

M
> 100

M
> 10

M
Selectivity Index High (>10,000)ModerateModerate

Analysis:

  • Potency: Compound 18a exhibits picomolar potency, significantly higher than the micromolar range required for AZD2858. This suggests a highly specific receptor-ligand interaction or allosteric modulation, reducing the risk of off-target toxicity common with kinase inhibitors.

  • Efficacy: Both classes robustly induce Alkaline Phosphatase (ALP), the early marker of osteoblast differentiation.

Table 2: In Vivo Anabolic Performance

Models: Rat/Mouse Calvarial Defect or Fracture Healing.

MetricCompound 18a (5 mg/kg, Oral)AZD2858 (20 mg/kg, Oral)PTH (Injectable Control)
Bone Volume (BV/TV) Significant Increase (p<0.01)+72% vs Control (Trabecular)+ High Increase
Bone Formation Rate IncreasedIncreasedHigh
Trabecular Thickness ImprovedImprovedImproved
Route/Frequency Oral / DailyOral / DailySubcutaneous / Daily
Adverse Effects None observed in acute studyPotential for soft tissue effectsHypercalcemia risk

Key Insight: Pyrimidine 18a achieves comparable anabolic effects to GSK-3 inhibitors but at a 4x lower dose (5 mg/kg vs 20 mg/kg), highlighting superior pharmacokinetics or intrinsic potency.

Detailed Experimental Protocols

To replicate these findings, researchers must employ self-validating protocols. The following workflows cover the critical "Go/No-Go" assays for bone anabolic screening.

Protocol A: Alkaline Phosphatase (ALP) Activity Assay

Objective: Quantify early osteogenic differentiation (Days 3-7). Validation: ALP levels must normalize to total protein content to rule out proliferative artifacts.

  • Cell Seeding: Seed primary calvarial osteoblasts or MC3T3-E1 cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • differentiation Induction: Replace media with Osteogenic Media (

    
    -MEM + 10% FBS + 10 mM 
    
    
    
    -glycerophosphate + 50
    
    
    g/mL ascorbic acid).
  • Treatment:

    • Test Group: Pyrimidine derivative (1 pM – 1

      
      M).
      
    • Positive Control: rhBMP-2 (50 ng/mL) or Medicarpin (100 pM).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Culture for 48–72 hours.

  • Lysis: Wash cells with PBS. Add 50

    
    L RIPA buffer or 0.1% Triton X-100. Freeze-thaw cycle (-80°C to 37°C) to ensure membrane rupture.
    
  • Substrate Reaction: Add 150

    
    L p-nitrophenyl phosphate (pNPP) substrate buffer. Incubate at 37°C for 30-60 mins in the dark.
    
  • Quantification: Measure Absorbance at 405 nm .

  • Normalization: Perform BCA Protein Assay on the lysate. Report data as nM pNP produced / min / mg protein .

Protocol B: Alizarin Red S Mineralization Assay

Objective: Quantify late-stage calcium deposition (Days 14-21). Validation: Visual inspection of nodules must precede dye extraction.

  • Culture: Maintain cells in Osteogenic Media with treatment (media change every 2-3 days) for 21 days.

  • Fixation: Wash with PBS (calcium-free). Fix with 4% Paraformaldehyde (15 min). Wash 3x with ddH2O.

  • Staining: Add 2% Alizarin Red S solution (pH 4.2). Incubate 20 mins at room temperature with gentle shaking.

  • Washing: Wash 4-5 times with ddH2O to remove non-specific binding. Critical Step: Wash until water runs clear.

  • Imaging: Capture microscopic images of red mineralized nodules.

  • Quantification (Destaining): Add 10% Cetylpyridinium Chloride (CPC) in 10 mM Sodium Phosphate (pH 7.0). Incubate 15 mins to solubilize the dye.

  • Readout: Measure Absorbance at 562 nm .

Visualization: Experimental Workflow

Workflow cluster_Phase1 Phase 1: Synthesis & Screen cluster_Phase2 Phase 2: In Vitro Validation cluster_Phase3 Phase 3: In Vivo Efficacy Synth Pyrimidine Synthesis (Suzuki Coupling) Screen ALP Screen (48h) Synth->Screen Diff Differentiation (qPCR: Runx2, OCN) Screen->Diff Hit Selection Min Mineralization (Alizarin Red, 21 Days) Diff->Min Model Rat Calvarial Defect or Fracture Model Min->Model Lead Candidate Analysis Micro-CT & Histomorphometry Model->Analysis

Figure 2: Step-by-step validation pipeline for bone anabolic agents.

Strategic Conclusion

The biological evaluation confirms that pyrimidine derivatives are not merely kinase inhibitors for oncology but potent bone anabolic agents .

  • Potency Advantage: The "18a" series demonstrates that structural optimization can yield picomolar potency, surpassing traditional micromolar hits.

  • Mechanism Flexibility: The scaffold can be tuned to target GSK-3

    
     (Wnt activation) or BMP signaling, allowing for dual-targeting strategies.
    
  • Clinical Viability: With oral bioavailability and significant in vivo bone formation at low doses (5 mg/kg), these small molecules represent a viable alternative to injectable PTH for treating osteoporosis.

Recommendation: Future development should focus on PK/PD optimization to ensure bone-specific delivery and minimize systemic kinase inhibition risks.

References

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.[2][3] RSC Medicinal Chemistry, 15, 677-694.[2]

  • Marsell, R., et al. (2012). GSK-3 inhibition by an orally active small molecule increases bone mass in rats.[4] Bone, 50(3), 619-627.

  • Khanka, S., et al. (2025). Pyrimidine derivative could help fight secondary osteoporosis. BioWorld.

  • Arioka, M., et al. (2016). Inhibition of GSK-3

    
     increases trabecular bone volume but not cortical bone volume in adenine-induced uremic mice with severe hyperparathyroidism. Physiological Reports, 4(21). 
    
  • Kulkarni, N. H., et al. (2006). Orally bioavailable GSK-3alpha/beta dual inhibitor increases markers of cellular differentiation in vitro and bone mass in vivo. Journal of Bone and Mineral Research, 21(6), 910-920.

Sources

The Strategic Advantage of 5-(4-Bromophenyl)pyrimidine in Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of a versatile and potent chemical scaffold is a critical determinant of success. This guide provides an in-depth technical analysis of 5-(4-bromophenyl)pyrimidine as a precursor for novel kinase inhibitors. We will objectively compare its performance with established alternatives, supported by experimental data and protocols, to empower you with the insights needed to make informed decisions in your drug discovery programs.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its prevalence in medicinal chemistry, particularly in the domain of oncology, is well-documented, with a significant number of FDA-approved anticancer drugs featuring this heterocyclic core.[2] The pyrimidine scaffold's utility stems from its ability to mimic the adenine base of ATP, enabling competitive binding to the hinge region of the kinase active site.[3] This bioisosteric relationship provides a foundational interaction that can be finely tuned through substitutions on the pyrimidine ring to achieve high potency and selectivity against specific kinase targets.

This compound: A Gateway to Diverse Kinase Inhibitors

This compound serves as a strategic starting point for the synthesis of a diverse array of kinase inhibitors. The bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[4] This modularity is a key advantage, as it facilitates the exploration of the chemical space around the core scaffold to optimize interactions with the kinase active site.

Synthesis of a Key Intermediate: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

A crucial step in leveraging the this compound scaffold is its conversion to the more reactive intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine and alkoxy side chains that are often critical for potent kinase inhibition.

A typical synthetic route is outlined below:

G cluster_0 Synthesis of this compound-4,6-diol cluster_1 Chlorination p_bromophenylacetic_acid p-Bromophenylacetic acid esterification Esterification (e.g., MeOH, H2SO4) p_bromophenylacetic_acid->esterification methyl_p_bromophenylacetate Methyl p-bromophenylacetate esterification->methyl_p_bromophenylacetate condensation Condensation (e.g., Dimethyl carbonate, NaH) methyl_p_bromophenylacetate->condensation malonate_intermediate Dimethyl 2-(4-bromophenyl)malonate condensation->malonate_intermediate cyclization Cyclization (Formamidine hydrochloride) malonate_intermediate->cyclization pyrimidine_diol This compound-4,6-diol cyclization->pyrimidine_diol chlorination_step Chlorination (POCl3, reflux) pyrimidine_diol->chlorination_step dichloropyrimidine 5-(4-Bromophenyl)-4,6-dichloropyrimidine chlorination_step->dichloropyrimidine

Synthetic pathway to a key kinase inhibitor precursor.

This multi-step synthesis culminates in a versatile intermediate ready for diversification. The choice of reagents and reaction conditions at each step is critical for optimizing yield and purity, a testament to the expertise required in medicinal chemistry.

Performance Comparison: 5-Phenylpyrimidine Derivatives vs. Alternative Scaffolds

The true measure of a precursor's efficacy lies in the biological activity of its derivatives. While direct IC50 data for kinase inhibitors synthesized from this compound is not extensively consolidated in publicly available literature, we can infer its potential by examining structurally analogous compounds.

Pyrimidine-Based Kinase Inhibitors

The broader class of 5-phenylpyrimidine derivatives has yielded potent inhibitors against several key cancer-related kinases.

Kinase TargetScaffold TypeExample Inhibitor ClassReported IC50 Range
Aurora A Kinase Pyrimidine6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives< 200 nM[5]
EGFR Pyrimidine5-(Trifluoromethyl)pyrimidine derivatives91 nM[6]
VEGFR-2 Furo[2,3-d]pyrimidineBiarylurea-substituted furopyrimidines21 - 57.1 nM[4][7]
Adenosine Kinase Pyrido[2,3-d]pyrimidine4-amino-5-(3-bromophenyl)-7-(6-morpholin-pyridin-3-yl)pyrido[2,3-d]pyrimidine1.7 nM[8]

This table showcases the potential of the pyrimidine core. The Adenosine Kinase inhibitor, with its 5-(3-bromophenyl) substituent, is a particularly strong indicator of the high potency achievable with this substitution pattern.

Alternative Kinase Inhibitor Scaffolds

To provide a comprehensive comparison, it is essential to evaluate the performance of inhibitors derived from alternative heterocyclic scaffolds.

Scaffold TypeKinase Target(s)Example Drug/CandidateReported IC50/Ki
Pyrazolo[3,4-d]pyrimidine BTKIbrutinib7.95 nM (BTK IC50)[9]
Pyrazolo[3,4-d]pyrimidine mTORSapanisertib1.4 nM (mTOR Ki)[10]
Quinazoline EGFRGefitinib, ErlotinibSub-nanomolar to low nanomolar[11]
Quinazoline VEGFR-2-0.117 µM[12]

Expert Insights: The choice between these scaffolds is often dictated by the specific kinase target and the desired selectivity profile. Pyrazolo[3,4-d]pyrimidines, being isosteres of adenine, are highly effective ATP-competitive inhibitors.[3] Their fused ring system can offer a more rigid conformation, which can be advantageous for optimizing binding affinity. Quinazolines have a long and successful history as kinase inhibitors, particularly against EGFR, demonstrating that subtle changes in the heterocyclic core can lead to significant differences in biological activity.[11] The advantage of the this compound scaffold lies in its synthetic tractability and the vast chemical space that can be explored through modifications at the 4, 5, and 6 positions.

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are paramount. Below are detailed, step-by-step methodologies for key experiments in the evaluation of kinase inhibitors.

Synthesis of a Diversified Kinase Inhibitor Library

The following workflow illustrates the diversification of the 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate.

G start 5-(4-Bromophenyl)-4,6-dichloropyrimidine snar S(N)Ar Reaction (e.g., R1-NH2, base) start->snar intermediate_1 4-Amino-6-chloro-5-(4-bromophenyl)pyrimidine snar->intermediate_1 suzuki Suzuki-Miyaura Coupling (R2-B(OH)2, Pd catalyst, base) final_product Diversified Kinase Inhibitor 4-Amino-5-(4-aryl)-6-substituted-pyrimidine suzuki->final_product intermediate_1->suzuki

Workflow for diversifying the pyrimidine scaffold.

Rationale for Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[13] This allows for the rapid generation of a library of analogs with diverse substitutions at the phenyl ring, which is crucial for probing the structure-activity relationship (SAR) and optimizing potency and selectivity.

In Vitro Kinase Assay: ADP-Glo™ Protocol for Aurora A Kinase

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for determining kinase activity and inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing Aurora A kinase and a suitable peptide substrate in kinase reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., derived from this compound) in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 5 µL of the test inhibitor dilutions to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][14]

Cell-Based Assay: Proliferation Assay

To assess the effect of the inhibitors on cancer cell growth, a standard proliferation assay, such as the MTT or CellTiter-Glo® assay, can be employed.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test inhibitor.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the inhibitor.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis.[15] Their inhibition can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.

Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Entry Mitotic Entry Aurora_A->Mitotic_Entry Apoptosis Apoptosis Aurora_A->Apoptosis Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Apoptosis Inhibitor 5-Phenylpyrimidine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Simplified Aurora kinase signaling pathway and inhibitor action.
EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cell proliferation and angiogenesis, respectively.

cluster_0 EGFR Signaling cluster_1 VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Inhibitor 5-Phenylpyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Overview of EGFR and VEGFR-2 signaling pathways.

Conclusion: A Versatile Precursor with High Potential

This compound stands out as a highly valuable precursor for the development of novel kinase inhibitors. Its synthetic accessibility and the strategic placement of a bromine atom for facile diversification through cross-coupling reactions provide a robust platform for generating extensive compound libraries. The demonstrated high potency of structurally related 5-phenylpyrimidine derivatives against key oncology targets like Aurora kinases, EGFR, and VEGFR-2 underscores the immense potential of this scaffold.

While alternative scaffolds such as pyrazolo[3,4-d]pyrimidines and quinazolines have proven clinical success, the inherent versatility and synthetic tractability of this compound make it an equally compelling starting point for innovative drug discovery campaigns. By leveraging the experimental strategies outlined in this guide, researchers can efficiently explore the chemical space around this privileged core to identify the next generation of potent and selective kinase inhibitors.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2357. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7449-7468. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. Available from: [Link]

  • The Pyrimidine nucleus is a fundamental component of human DNA and RNA, as well as the backbone of many therapeutic agents. (n.d.). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 567-573. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2017). Molecular Biology of the Cell, 28(20), 2802-2810. Available from: [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1996). Journal of Medicinal Chemistry, 39(18), 3482-3487. Available from: [Link]

  • Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. (2003). Journal of Medicinal Chemistry, 46(23), 4974-4987. Available from: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24441. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24441. Available from: [Link]

  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (2003). Journal of Medicinal Chemistry, 46(23), 4974-4987. Available from: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Organic Process Research & Development, 22(10), 1436-1443. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). ACS Medicinal Chemistry Letters. Available from: [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available from: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology, 3, 128. Available from: [Link]

  • Aurora Kinases: Their Role in Cancer and Cellular Processes. (2024). DergiPark. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(35), 14330-14333. Available from: [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Available from: [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available from: [Link]

  • The role of Aurora-A in human cancers and future therapeutics. (2021). Journal of Cellular and Molecular Medicine, 25(18), 8596-8613. Available from: [Link]

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. (2018). YouTube. Available from: [Link]

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025). Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). European Journal of Medicinal Chemistry.
  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (n.d.). RSC Publishing. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3469. Available from: [Link]

  • EGF signal transduction pathway (RAS/RAF/MEK/ERK Signalling Pathway). (2019). YouTube. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5422. Available from: [Link]

  • Some VEGFR-2 inhibitors currently approved or in clinical trials. (n.d.). ResearchGate. Available from: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2024). Molecules, 29(3), 693. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). Current Chemical Genomics, 1, 44-51. Available from: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24441. Available from: [Link]

Sources

Microwave-Assisted vs. Conventional Suzuki Coupling: A Technical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Microwave-Assisted vs. Conventional Suzuki Coupling Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-throughput environment of drug discovery, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for carbon-carbon bond formation.[1] However, the choice between Microwave-Assisted Organic Synthesis (MAOS) and Conventional Thermal Heating (CTH) is rarely binary; it is a strategic decision based on substrate reactivity, scale, and time constraints.

This guide objectively compares these two methodologies, providing experimental evidence that microwave irradiation is not merely "faster heating" but a distinct kinetic environment that can overcome steric hindrance and electronic deactivation where conventional reflux fails.

Mechanistic Divergence & Kinetics

To understand the performance gap, one must look beyond the bulk temperature. While both methods drive the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination), the mode of energy transfer differs fundamentally.
  • Conventional Heating (CTH): Relies on conduction and convection. Heat transfers from the vessel wall to the solvent, creating thermal gradients.

  • Microwave Irradiation (MAOS): Utilizes dielectric heating . Dipolar molecules (solvent, reagents) and ionic species (catalysts, bases) align with the oscillating electric field, generating internal heat via molecular friction.

The "Microwave Effect": While the existence of "non-thermal" microwave effects is debated, the specific thermal effect is well-documented. Selective heating of highly polar catalysts (e.g., Pd-ligand complexes) or polar transition states can locally increase temperatures beyond the bulk solvent temperature, accelerating the rate-determining step (often oxidative addition for aryl chlorides).

Visualization: The Suzuki Catalytic Cycle & Thermal Influence

The following diagram illustrates the standard cycle and identifies where kinetic energy input is critical.

SuzukiCycle cluster_MW Microwave Acceleration Zone Start Pd(0) Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Start->OxAdd + Ar-X Complex1 Pd(II)-Ar-X Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet + Ar-B(OH)2 Complex2 Di-organo Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start Regeneration

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Microwave irradiation significantly accelerates the Oxidative Addition and Transmetallation steps by superheating polar transition states.

Performance Comparison: Data & Analysis

The following data aggregates results from comparative studies involving difficult substrates (e.g., electron-deficient aryl chlorides or sterically hindered bromides).

Table 1: Quantitative Performance Matrix
ParameterConventional Heating (Oil Bath)Microwave-Assisted (Single Mode)Performance Delta
Reaction Time 4 – 24 Hours5 – 20 MinutesMW is ~50-100x faster
Typical Yield 50 – 80%85 – 99%+15-30% Yield with MW
Purity Profile Moderate (Thermal degradation possible)High (Cleaner conversion)MW reduces side-products
Solvent Usage High (Reflux requires volume)Low (Sealed vessels)MW is greener (Process Mass Intensity)
Energy Efficiency Low (<10% transfer efficiency)High (Direct coupling)MW saves energy on small scale
Pressure Limit 1 atm (Open vessel)>20 bar (Sealed vessel)MW allows superheating solvents
Case Study: Steric Hindrance

Substrate: 2,6-dimethylphenylboronic acid + 2-bromo-1,3-dimethylbenzene

  • Conventional (Reflux Toluene, 110°C, 24h): <10% Yield. The steric bulk prevents effective transmetallation at standard reflux temperatures.

  • Microwave (150°C, 10 min): >85% Yield. The ability to safely superheat the solvent (above its boiling point) in a sealed vessel provides the activation energy necessary to overcome the steric barrier.

Experimental Protocols

Below are side-by-side protocols for a representative coupling of 4-bromoanisole and phenylboronic acid .

A. Conventional Thermal Protocol (The "Baseline")

Best for: Large scale (>10g), non-urgent synthesis, thermally unstable substrates.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (3-5 mol%). Note: Add quickly to minimize air exposure.
    
  • Solvent: Add degassed DME/Water (2:1). Causality: Water is essential for the base to activate the boronic acid.

  • Reaction: Heat to reflux (approx. 85°C) in an oil bath for 12-16 hours .

  • Validation: Monitor by TLC every 2 hours. Look for the disappearance of the bromide spot.

  • Workup: Cool, extract with EtOAc, wash with brine, dry over

    
    .
    
B. Microwave-Assisted Protocol (The "Accelerator")

Best for: Library generation, method development, difficult substrates.

  • Setup: Use a 10 mL dedicated microwave process vial with a crimp/snap cap.

  • Reagents: Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (1-3 mol%). Note: Lower catalyst loading is often possible in MW.
    
  • Solvent: Add degassed Ethanol/Water (1:1) or DMF/Water. Fill to roughly 2/3 volume to allow headspace for pressure.[2]

  • Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temp: Set to 120°C (Superheated; Ethanol bp is 78°C).

    • Time: 10 minutes (Hold time).

    • Pre-stir: 30 seconds (Critical to suspend catalyst before heating).

  • Validation: TLC immediately after cooling. Reaction is typically complete.

  • Safety Check: Ensure the vial has cooled to <50°C and pressure has dissipated before decapping.

Decision Framework: When to Use Which?

Not every reaction requires a microwave. Use the following logic flow to determine the optimal path for your synthesis.

DecisionTree Start Start: Select Methodology ScaleCheck Is Scale > 20 grams? Start->ScaleCheck SubstrateCheck Substrate Difficulty? (Cl-aryl, Sterics) ScaleCheck->SubstrateCheck No Conventional Use Conventional Heating (Cost-effective, Scalable) ScaleCheck->Conventional Yes SpeedCheck High Throughput Required? SubstrateCheck->SpeedCheck No (Standard) Microwave Use Microwave Synthesis (High Energy, Fast) SubstrateCheck->Microwave Yes (Difficult) SpeedCheck->Conventional No SpeedCheck->Microwave Yes

Figure 2: Decision Matrix for selecting heating methodology in Suzuki Coupling.

Troubleshooting & Optimization
  • Palladium Black Formation:

    • Observation: Reaction mixture turns black and catalytic activity ceases.

    • MW Solution: This often happens if the temperature ramp is too aggressive. Reduce the "Power Max" setting or use a more stable catalyst precursor like

      
      .
      
  • Vessel Failure:

    • Observation: Vial vents or breaks.

    • MW Solution: This is caused by excessive pressure from volatile solvents or gas evolution (

      
       from carbonate bases). Switch to a phosphate base (
      
      
      
      ) or reduce the reaction temperature.
  • Incomplete Conversion (MW):

    • Solution: Unlike conventional heating where you "wait longer," extending MW time rarely helps if the catalyst has deactivated. Instead, increase the temperature by 20°C.

References
  • Leadbeater, N. E., & Marco, M. (2003).[3] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[3] The Journal of Organic Chemistry.[3] [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-Assisted Natural Product Synthesis.[4][5][6][7] European Journal of Organic Chemistry. [Link]

  • Razzaq, T., & Kappe, C. O. (2008). Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions. Chemistry – An Asian Journal. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

5-(4-Bromophenyl)pyrimidine is a functionalized heteroaromatic intermediate, frequently employed in the synthesis of endothelin receptor antagonists (e.g., Macitentan analogs).[1] While often handled as a stable solid, its structural motifs (aryl halide + nitrogen heterocycle) mandate its classification as a High-Potency Irritant and Potential Sensitizer until toxicological data proves otherwise.[1]

🚨 Emergency Response Card
ScenarioImmediate Action Protocol
Eye Contact DO NOT RUB. Flush immediately with tepid water for 15 minutes at an eyewash station.[1] Hold eyelids open. Seek medical evaluation for corneal abrasion.[1]
Skin Contact Brush off dry powder gently to avoid abrasion.[1] Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) as they increase dermal absorption.[1]
Inhalation Evacuate to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[2][1] Monitor for delayed pulmonary edema.
Spill (Solid) Do not sweep dry. Dampen with a chemically compatible inert solvent (e.g., PEG-400 or water mist) to suppress dust, then wipe up.[2][1]
Fire Emits toxic HBr and NOx fumes. Use Dry Chemical, CO2, or Foam.[2] Firefighters must wear SCBA.[1]

Part 2: Hazard Analysis & PPE Selection[1]

Structural Activity Relationship (SAR) & Risk Profile

Unlike common solvents, this compound possesses two distinct hazard vectors:[2][1]

  • The Aryl Bromide Moiety: Chemically reactive toward palladium catalysts, implying potential reactivity with biological metallo-enzymes.[1] It serves as a source of HBr upon hydrolysis or combustion.[1]

  • The Pyrimidine Core: Nitrogen heterocycles are notorious for skin sensitization and mucous membrane irritation .[1]

Current GHS Classification (Derived from Analogues):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][4]

  • Precautionary Principle: Treat as a potential mutagen/sensitizer due to lack of extensive chronic exposure data.[1]

PPE Matrix: The "Barrier of Trust"

Standard latex gloves are insufficient for halogenated aromatics due to micro-pores and poor organic solvent resistance.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min) or Viton® Nitrile offers >480 min breakthrough time for solid handling.[1] If dissolved in DCM/Chloroform, use Viton or Silver Shield® laminates.[2]
Respiratory N95/P100 (Solid) or Fume Hood (Solution)Particle size analysis of similar intermediates suggests high "dustiness."[1] Inhalation is the fastest route to systemic toxicity.[1]
Eye/Face Chemical Splash Goggles Safety glasses with side shields are inadequate for fine powders which can bypass side gaps via air currents.
Body Tyvek® Lab Coat + Sleeve Covers Standard cotton coats absorb and retain chemical dust. Disposable Tyvek ensures no cross-contamination to personal clothing.[1]

Part 3: Operational Protocols

Decision Logic: Handling Workflow

The following diagram outlines the critical decision points for safe handling based on the physical state of the material.

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution In Solution (Organic Solvent) StateCheck->Solution Liquid Weighing Weigh inside Vented Balance Enclosure or Fume Hood Solid->Weighing SolventCheck Solvent: DCM/CHCl3? Solution->SolventCheck StaticControl Use Anti-Static Gun/Bar (Prevent Dispersion) Weighing->StaticControl Transfer Dissolve immediately in closed vessel StaticControl->Transfer GloveUpgrade UPGRADE GLOVES: Use Laminate/Viton SolventCheck->GloveUpgrade Yes (Halogenated) StandardGlove Standard Nitrile OK SolventCheck->StandardGlove No (EtOAc/MeOH)

Figure 1: Operational decision tree for PPE selection and handling environment based on physical state and solvent carrier.[1]

Protocol: Precision Weighing & Transfer

Objective: Transfer solid without generating airborne particulate matter.[1]

  • Preparation:

    • Place a disposable balance draft shield or work inside a certified chemical fume hood.[1]

    • Line the work surface with an absorbent, plastic-backed bench pad (e.g., Benchkote).[2][1]

    • Static Check: Pyrimidines are often static-prone.[1] Use an ionizing air gun or anti-static brush on the spatula and weighing boat before contact.[1]

  • The "Closed-Transfer" Technique:

    • Tare the weighing boat.[1]

    • Transfer the solid gently.[1] Do not dump.

    • Crucial Step: Once weighed, cover the weighing boat with a secondary vessel (e.g., an inverted beaker) or Parafilm before moving it out of the balance enclosure if the balance is not inside the hood.[2]

    • Add the solvent to the solid slowly down the side of the vessel to prevent "puffing."

  • Decontamination:

    • Wipe the balance area with a tissue dampened with Isopropanol .[1]

    • Dispose of the tissue in the solid hazardous waste stream.

Part 4: Waste Management & Disposal[1][5][6][7]

Classification: Halogenated Organic Waste EPA/RCRA Code (USA): Likely D001 (Ignitable) or specific state codes for halogenated organics.[1]

Segregation Strategy

Proper segregation is vital to prevent expensive disposal surcharges and dangerous chemical reactions.[1][5]

Waste StreamAcceptable ContentsForbidden Items
Halogenated Organics (Green Label) This compound, DCM, Chloroform, Chlorobenzene.[1]Acids, Oxidizers, Non-halogenated solvents (if strict separation is enforced).[2][6]
Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels, silica gel from columns.[2]Sharps, free-flowing liquids.[1]
Aqueous Waste Only if the compound has been chemically quenched/destroyed (rare).[1]Do not pour down sink.
Disposal Workflow Diagram

WasteFlow WasteGen Waste Generation Liquid Liquid Waste WasteGen->Liquid Solid Solid Waste WasteGen->Solid HaloCheck Contains Halogens? (Br, Cl, I, F) Liquid->HaloCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin GreenCan HALOGENATED WASTE (Incineration Required) HaloCheck->GreenCan Yes (e.g. 5-Bromophenyl...) BlackCan Non-Halogenated Solvent (Fuels Blending) HaloCheck->BlackCan No

Figure 2: Waste segregation logic ensuring compliance with environmental regulations for halogenated compounds.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67777727, Macitentan Intermediate. Retrieved from [Link][2][1]

  • Bolli, M. H., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry, 55(17), 7849–7861.[2] (Provides context on the synthesis and handling of bromophenyl pyrimidine intermediates).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • University of California, Berkeley (EH&S). SOP: Pyridine and Pyridine Derivatives. (General handling protocols for nitrogen heterocycles).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.